(1-methyl-1H-pyrazol-3-yl)thiourea
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8N4S |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,8,10) |
InChI Key |
HEVBYYYVYXQHSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Application Guide: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heteroaromatic amines serve as foundational building blocks for synthesizing targeted therapeutics. 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) is a highly versatile precursor utilized extensively in the development of kinase inhibitors (such as PDGFR inhibitors) and sulfonylurea derivatives[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide provides a mechanistic deconstruction of CAS 1904-31-0, detailing its physicochemical profile, its specific reactivity as a nucleophile in transition-metal-catalyzed cross-couplings, and field-proven, self-validating protocols for its integration into complex pharmaceutical pipelines.
Physicochemical Profiling & Structural Causality
The utility of 1-methyl-1H-pyrazol-3-amine is dictated by its structural dichotomy: the 1-methyl group provides steric direction and lipophilicity (crucial for fitting into the hydrophobic pockets of kinase domains), while the 3-amino group acts as the primary reactive center[2]. Because the amino group is conjugated with the electron-withdrawing pyrazole ring, its nucleophilicity is slightly attenuated compared to aliphatic amines. This electronic property necessitates robust catalytic systems (e.g., Palladium-based) to achieve high-yield C-N bond formations.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 1904-31-0 | Unique identifier for the free base form[3]. |
| Molecular Formula | C4H7N3 | Core heteroaromatic scaffold[4]. |
| Molecular Weight | 97.12 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD)[4]. |
| Density | ~1.12 g/cm³ | Standard liquid handling protocols apply[5]. |
| Appearance | Colorless to light green/yellow liquid | Color shifts (to dark yellow/brown) indicate oxidative degradation of the amine[5][6]. |
| Storage Conditions | 2–8 °C under inert gas (N2/Argon) | Prevents atmospheric oxidation; requires dark storage to prevent photo-degradation[5][6]. |
Mechanistic Pathways in Drug Discovery
The primary application of CAS 1904-31-0 in medicinal chemistry is its role as a nucleophilic coupling partner. Below is a logical mapping of its synthetic utility.
Caption: Synthetic pathways of 1-methyl-1H-pyrazol-3-amine in drug discovery pipelines.
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Synthesis of PDGFR Inhibitor Intermediates via Buchwald-Hartwig Amination
This protocol utilizes a third-generation Palladium precatalyst to overcome the attenuated nucleophilicity of the pyrazol-3-amine[2].
Causality of Reagent Selection:
-
BrettPhos-Pd-G3: The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature. The bulky BrettPhos ligand is critical here; it prevents undesired
-hydride elimination and forces reductive elimination, which is historically challenging with electron-deficient heteroaromatic amines[2]. -
Cesium Carbonate (Cs₂CO₃): A mild inorganic base. It is strong enough to deprotonate the Pd-bound amine intermediate but mild enough to prevent base-catalyzed degradation of the pyrazole core[2].
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask, combine the target aryl halide (1.0 equiv) and 1-methyl-1H-pyrazol-3-amine (1.2 equiv, ~0.66 mmol)[2].
-
Catalyst Loading: Add Cs₂CO₃ (2.0 equiv, ~1.3 mmol), BrettPhos ligand (0.15 equiv), and BrettPhos-Pd-G3 (0.15 equiv)[2].
-
Atmospheric Control: Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) or Argon three times. Self-Validation Step: Failure to strictly exclude oxygen will result in immediate oxidation of the Pd(0) catalyst, turning the solution black and halting the reaction.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or t-amyl alcohol (5 mL/mmol) via syringe.
-
Thermal Activation: Stir the mixture at 80 °C for 12 hours[2]. Monitor progression via LCMS until the aryl halide is consumed.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure[2]. Purify via preparative high-performance liquid chromatography (Prep-HPLC).
Caption: Step-by-step workflow for Palladium-catalyzed C-N cross-coupling using CAS 1904-31-0.
Protocol B: Conversion to 1-Methyl-1H-pyrazole-3-sulfonyl chloride
For the synthesis of sulfonylureas, the amine must be converted to a sulfonyl chloride. Note that this protocol often utilizes the hydrochloride salt of the amine to control reactivity[1].
-
Diazotization: Dissolve 1-methyl-1H-pyrazol-3-amine hydrochloride (0.7 g) in concentrated HCl and cool to 0 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt[1]. Maintain temperature strictly below 5 °C to prevent diazonium decomposition.
-
Chlorosulfonation: Pour the cold diazonium solution into a mixture of SO₂ in glacial acetic acid containing a catalytic amount of CuCl₂.
-
Isolation: Extract the resulting pale-yellow liquid (1-methyl-1H-pyrazole-3-sulfonyl chloride) with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate[1]. Verify via ¹H NMR (CDCl₃: δ = 7.51-7.50 (d, 1H), 6.89-6.88 (d, 1H), 4.06 (s, 3H))[1].
Safety, Handling, and Storage Integrity
As a standard operating procedure, the handling of CAS 1904-31-0 must adhere to strict safety guidelines:
-
Hazard Classification: The compound is an OSHA-classified hazardous chemical, known to cause skin and severe eye irritation[7].
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid breathing vapors[7].
-
Storage Integrity: Because primary heteroaromatic amines are susceptible to oxidative degradation, the reagent must be stored under an inert gas (Nitrogen or Argon) at 2–8 °C[6]. A color shift from colorless to dark yellow/brown is a visual indicator of oxidation and compromised purity[5].
References
-
PubChem. "1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254" National Institutes of Health.[Link]
-
Alfa Chemical. "China 1-Methyl-1H-pyrazol-3-amine CAS:1904-31-0 Manufacturers"[Link]
- Google Patents.
- Google Patents. "WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors"
Sources
- 1. EP3259253B1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 2. WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 3. Manufacturers of 1-Methyl-1H-pyrazol-3-amine, 97%, CAS 1904-31-0, M 2588, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. China 1-Methyl-1H-pyrazol-3-amine CAS:1904-31-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. fishersci.com [fishersci.com]
Pharmacophore Profiling and Synthesis of (1-Methyl-1H-pyrazol-3-yl)thiourea: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern antimicrobial drug discovery, overcoming methicillin-resistant Staphylococcus aureus (MRSA) requires moving beyond traditional bacterial cell-wall inhibitors. (1-Methyl-1H-pyrazol-3-yl)thiourea serves as a critical, low-molecular-weight building block and core pharmacophore for a novel class of copper-activatable antibiotics. By featuring the highly specific NNSN (Nitrogen-Nitrogen-Sulfur-Nitrogen) structural motif, this compound and its derivatives hijack the host's innate immune response—specifically "nutritional immunity"—to selectively poison Gram-positive pathogens.
As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, mechanistic causality, and synthetic protocols surrounding this crucial molecular entity, ensuring that drug development professionals can seamlessly integrate these insights into their medicinal chemistry pipelines.
Physicochemical Properties & Molecular Identity
The utility of (1-methyl-1H-pyrazol-3-yl)thiourea in drug design is largely dictated by its low molecular weight. At just 156.21 g/mol , it provides an exceptionally efficient ligand efficiency metric. This allows medicinal chemists to append bulky, lipophilic functional groups (such as adamantyl or chlorophenyl moieties) to enhance bacterial membrane penetration without violating Lipinski’s Rule of Five (MW < 500 Da).
Table 1: Quantitative Physicochemical Profiling
| Property | Value / Description |
| Molecular Weight | 156.2088 g/mol (Standard: 156.21 g/mol ) |
| Molecular Formula | C₅H₈N₄S |
| CAS Registry Number | 758715-92-3 |
| SMILES String | S=C(N)Nc1ccn(C)n1 or CN1C=CC(NC(=S)N)=N1 |
| Core Structural Motif | NNSN (Nitrogen-Nitrogen-Sulfur-Nitrogen) |
| Primary Application | Pharmacophore for Cu-dependent MRSA/MSSA antibiotics |
Mechanistic Rationale: The NNSN Motif and Nutritional Immunity
The therapeutic viability of (1-methyl-1H-pyrazol-3-yl)thiourea derivatives stems from their ability to act as copper ionophores. During a bacterial infection, host macrophages engulf pathogens into phagosomes. To destroy the bacteria, the host immune system pumps high concentrations of trace minerals, specifically copper (Cu²⁺), into the phagosome—a process known as nutritional immunity.
In the absence of copper, NNSN-motif compounds exhibit minimal toxicity. However, within the copper-rich environment of an activated phagosome, the linear thiourea structure and the adjacent pyrazole nitrogen (the NNSN motif) rapidly chelate Cu²⁺. This newly formed Cu-NNSN complex generates localized reactive oxygen species (ROS) and induces severe oxidative stress, selectively destroying MRSA while maintaining a massive therapeutic index that spares mammalian cells.
Mechanism of Copper-Activated NNSN Motif Drugs in Macrophage Phagosomes.
Table 2: Comparative Antimicrobial Efficacy (MIC) of NNSN-Motif Derivatives To illustrate the potency of this pharmacophore, the following table summarizes the Minimum Inhibitory Concentration (MIC) of advanced pyrazolyl thiourea derivatives against various Staphylococcus aureus strains .
| Compound Derivative | Target Strain | MIC (μM) | Copper Dependency |
| Pyrazolyl carbothioamide (3ch) | MSSA (SA Newman) | 0.15 | High (Required) |
| Pyrazolyl thiourea (3bg) | MSSA (SA Newman) | 0.625 | High (Required) |
| Pyrazolyl carbothioamide (3bh) | MRSA (SA Lac) | 2.50 | High (Required) |
| Adamantyl-pyrazolyl thiourea | MRSA (Clinical SA3) | 0.30 | High (Required) |
Synthetic Methodology: Step-by-Step Protocol
To synthesize advanced NNSN-motif drugs, the primary amine precursor (1-methyl-1H-pyrazol-3-amine) is reacted with various isothiocyanates. The following protocol outlines a self-validating, convergent synthesis workflow designed to maximize atom economy and prevent thermal degradation.
Protocol: Convergent Synthesis of NNSN-Motif Pyrazolyl Thioureas
-
Preparation of Amine Solution: Dissolve 1-methyl-1H-pyrazol-3-amine (4.73 mmol) in 15 mL of anhydrous dichloromethane (DCM) in a dried 100 mL round-bottomed flask equipped with a magnetic stir bar.
-
Causality: DCM is strictly selected as an aprotic, non-nucleophilic solvent. It readily dissolves the polar pyrazole precursor without competing for the highly electrophilic isothiocyanate, thereby preventing unwanted side reactions.
-
-
Electrophile Addition: Dissolve the corresponding isothiocyanate (e.g., 4-chlorophenyl isothiocyanate, 4.73 mmol, 1.0 equiv) in 10 mL of DCM. Add this solution dropwise to the stirring amine mixture.
-
Causality: Dropwise addition is critical. It prevents localized exothermic heating and suppresses the formation of symmetric thiourea byproducts by maintaining a controlled, highly dilute stoichiometric ratio at the point of contact.
-
-
Reaction Propagation: Stir the mixture continuously for 20 hours at room temperature (25°C).
-
Causality: Ambient temperature provides the precise kinetic energy required for the nucleophilic attack of the exocyclic pyrazole amine onto the central carbon of the isothiocyanate. Heating is avoided to prevent the thermal degradation or isomerization of the newly formed thiourea bond.
-
-
Isolation and Purification: Remove volatile components (DCM) under reduced pressure using a rotary evaporator. Recrystallize the resulting solid precipitate using cold methanol (MeOH).
-
Causality: Methanol recrystallization exploits the differential solubility between the highly polar pyrazolyl thiourea product and any unreacted, lipophilic starting materials, yielding an analytically pure compound ready for biological assaying.
-
Convergent Synthetic Workflow for NNSN-Motif Pyrazolyl Thioureas.
Analytical Characterization
For quality control and structural verification of the synthesized (1-methyl-1H-pyrazol-3-yl)thiourea core, the following analytical benchmarks should be utilized:
-
Mass Spectrometry (ESI-TOF): The expected exact mass for the protonated molecular ion [M+H]⁺ is m/z 157.2. High-resolution mass spectrometry (HRMS) is necessary to confirm the isotopic distribution of the sulfur atom[1].
-
Nuclear Magnetic Resonance (¹H NMR): Diagnostic signals include the N-methyl protons appearing as a sharp singlet near δ 3.8 ppm, and the highly exchangeable thiourea amine protons (N-H) which typically manifest as broad singlets downfield (δ 8.0 - 10.0 ppm, depending on the solvent and concentration). The pyrazole ring protons will appear as doublets with a coupling constant (J) of approximately 2.4 Hz[2].
References
-
Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega, 2021 Feb 22; 6(9): 6088–6099. URL: [Link]
-
Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA (PMC Archive) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
Sources
(1-methyl-1H-pyrazol-3-yl)thiourea chemical structure and SMILES
Introduction & Scaffold Analysis
Target Molecule: (1-methyl-1H-pyrazol-3-yl)thiourea
CAS Registry Number: 1313366-67-8 (Generic for pyrazolyl thiourea derivatives; specific unsubstituted form often synthesized in situ or custom ordered).
Molecular Formula: C
The (1-methyl-1H-pyrazol-3-yl)thiourea scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the lipophilic, metabolically stable pyrazole ring with the polar, hydrogen-bond-donating thiourea moiety. This structure serves as a critical intermediate in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and acts as a bidentate ligand in coordination chemistry.
From a drug design perspective, the 1-methylpyrazole core prevents the promiscuous binding often seen with N-unsubstituted pyrazoles (due to tautomeric shifting), while the thiourea tail provides a "thiocarbonyl anchor" for interactions with cysteine proteases or kinase hinge regions.
Chemical Structure & Identification[1][2][3]
Nomenclature & Identifiers
-
IUPAC Name: 1-(1-methyl-1H-pyrazol-3-yl)thiourea
-
SMILES: Cn1ccc(NC(=S)N)n1
-
InChI: InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)
-
InChIKey: GHLOOOBSHMJEDH-UHFFFAOYSA-N
Structural Visualization
The molecule exists in equilibrium between the thione (major) and thiol (minor) tautomers. In solution, the thione form predominates, stabilized by the resonance of the thiourea unit and the electron-rich pyrazole ring.
Caption: Tautomeric equilibrium and pharmacophoric potential of the pyrazolyl-thiourea scaffold.
Physicochemical Properties[1][2][4][5][6]
The following data points are essential for formulation and ADME prediction.
| Property | Value | Context |
| LogP (Predicted) | 0.45 ± 0.2 | Moderate hydrophilicity; good oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | ~70 Ų | < 140 Ų threshold indicates high probability of cell permeability. |
| H-Bond Donors | 2 | Primary amine (NH₂) and secondary amine (NH). |
| H-Bond Acceptors | 3 | Pyrazole N2, Thiourea S, Thiourea N. |
| pKa (Predicted) | ~12.5 (Thiourea NH) | Weakly acidic; remains neutral at physiological pH. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents (Hexane). |
Synthesis & Reaction Mechanisms[5]
Retrosynthetic Analysis
Direct reaction of 1-methyl-1H-pyrazol-3-amine with ammonium thiocyanate often suffers from low yields and harsh conditions. The Benzoyl Isothiocyanate Route is the industry standard for high-purity synthesis, utilizing a protection-deprotection strategy to prevent polymerization.
Detailed Synthetic Protocol
Objective: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)thiourea from 1-methyl-1H-pyrazol-3-amine.
Reagents:
-
Starting Material: 1-Methyl-1H-pyrazol-3-amine (1.0 eq)
-
Reagent: Benzoyl isothiocyanate (1.1 eq)
-
Solvent: Acetone (dry)
-
Hydrolysis: 10% NaOH (aq)
Step-by-Step Methodology:
-
Formation of Benzoyl Thiourea Intermediate:
-
Dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol) in dry acetone (20 mL) in a round-bottom flask equipped with a drying tube.
-
Add benzoyl isothiocyanate (11 mmol) dropwise over 15 minutes at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (benzoyl-protected thiourea) will form.
-
Checkpoint: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.
-
-
Alkaline Hydrolysis:
-
Pour the reaction mixture into a solution of 10% NaOH (25 mL).
-
Heat to reflux (80°C) for 30 minutes. The benzoyl group is cleaved as sodium benzoate.
-
Mechanism:[1] Nucleophilic attack of hydroxide on the amide carbonyl, not the thiocarbonyl.
-
-
Isolation & Purification:
-
Cool the solution to room temperature and neutralize with conc. HCl to pH ~8.
-
The product may precipitate; if not, extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Recrystallization: Ethanol/Water (9:1) yields pure white crystals.
-
Synthesis Workflow Diagram
Caption: Optimized synthetic pathway via benzoyl isothiocyanate intermediate.
Analytical Characterization
To validate the structure, the following spectral signals must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 3.75 (s, 3H, N-CH₃ )
- 6.05 (d, 1H, Pyrazole C4 -H)
- 7.55 (d, 1H, Pyrazole C5 -H)
- 9.20 (bs, 1H, NH )
- 9.80 (bs, 2H, NH₂ - often broad due to exchange)
-
¹³C NMR (DMSO-d₆):
-
Distinct thiocarbonyl (C=S) peak at ~180 ppm.
-
Pyrazole carbons at ~36 (Me), 95 (C4), 130 (C5), 148 (C3).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 157.05.
-
References
-
PubChem. (2025). Compound Summary: (1-methyl-1H-pyrazol-4-yl)thiourea (Isomer Analog). National Library of Medicine. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple and efficient synthesis of symmetrical and unsymmetrical thioureas in aqueous medium.[2] Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
-
Schito, A. M., et al. (2021).[3] Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA.[3] ACS Omega, 6(9), 6088–6099. [Link][4]
Sources
- 1. K2S2O8-promoted direct thiocyanation of pyrazolin-5-ones with ammonium thiocyanate at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering Pyrazole-3-yl Thiourea Derivatives: A Comprehensive Guide on Physical Properties, Synthesis, and Pharmacological Profiling
Executive Summary
The fusion of a pyrazole ring with a thiourea moiety represents a highly privileged scaffold in modern medicinal chemistry. Pyrazole-3-yl thiourea derivatives (often tautomeric with pyrazole-5-yl thioureas) leverage the bioisosteric properties of the pyrazole core and the bidentate hydrogen-bonding capacity of the thiourea linkage. This unique molecular architecture has demonstrated profound efficacy in inducing apoptosis in human cancer cells[1], inhibiting cell cycle kinases[2], and acting as selective inhibitors for enzymes such as COX-II[3] and Nucleotide Pyrophosphatase-1/3 (NPP1/3)[4].
This whitepaper provides an in-depth technical analysis of the physical properties, spectroscopic signatures, synthetic methodologies, and pharmacological mechanisms of pyrazole-3-yl thiourea derivatives, designed to guide downstream drug development workflows.
Structural and Physical Properties
The physical properties of pyrazole-3-yl thioureas are heavily dictated by their capacity for both inter- and intra-molecular hydrogen bonding. These interactions critically influence their solubility, melting points, and pharmacokinetic profiles.
Quantitative Physical Data
Derivatives generally comply with Lipinski's Rule of Five, exhibiting excellent gastrointestinal (GI) absorption but lacking Blood-Brain Barrier (BBB) permeability, making them ideal for peripheral targeting without central nervous system toxicity[5].
Table 1: Representative Physical Properties of Substituted Pyrazole-3-yl Thioureas
| Compound Scaffold | Aryl Substituent (R) | Melting Point (°C) | Yield (%) | LogP (Est.) | BBB Permeability |
| Pyrazole-thiourea | Unsubstituted | 168.0 | 74.0 | 2.1 - 2.5 | Negative |
| Pyrazole-thiourea | 4-Fluorophenyl | 168.0 - 175.0 | 78.5 | 2.8 - 3.4 | Negative |
| Pyrazole-thiourea | 4-Chlorophenyl | 243.0 - 245.0 | 67.0 | 3.2 - 3.8 | Negative |
(Data synthesized from established characterization studies[2][5])
Spectroscopic Signatures & Causality
Understanding the spectroscopic behavior of these compounds is vital for structural validation. The thiourea linkage forms a pseudo-six-membered ring via intra-molecular hydrogen bonding between the thiourea
-
Infrared (IR) Spectroscopy: The
bond of the acyl thiourea moiety exhibits an unusually intense band in the range of 1566–1521 cm⁻¹. Thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> stretch appears around 1681–1662 cm⁻¹, shifted due to its involvement in the intra-molecular hydrogen bond[2]. -
Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d6), the hydrogen of the pyrazole ring presents a singlet at ~13.37 ppm. Crucially, the thiourea protons are highly deshielded, appearing as two broad singlets at ~13.20 ppm (
) and ~11.60 ppm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). In ¹³C NMR, the carbon is highly diagnostic, appearing far downfield at 177.0–182.2 ppm[2].
Synthetic Methodology: Ultrasound-Assisted Workflow
Step-by-Step Protocol
Phase 1: Preparation of Benzoyl Isothiocyanate
-
Chlorination: Suspend the substituted benzoic acid (1.0 eq) in thionyl chloride (
, 3.0 eq). Reflux for 3 hours. Causality: Excess drives the formation of the acyl chloride; the gaseous byproducts ( , ) ensure the reaction goes to completion via Le Chatelier's principle. -
Solvent Removal: Remove excess
under reduced pressure to yield the crude benzoyl chloride. -
Isothiocyanate Formation: Dissolve the benzoyl chloride in anhydrous acetone. Add ammonium thiocyanate (
, 1.2 eq) dropwise at room temperature.-
Self-Validating Checkpoint: Acetone effectively solubilizes
but precipitates the byproduct. The formation of a dense white precipitate instantly validates the progression of the reaction.
-
Phase 2: Ultrasound-Mediated Coupling
4. Nucleophilic Addition: Filter the
- Self-Validating Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly reactive isothiocyanate spot and the emergence of a lower-Rf product spot confirms coupling.
Purification: Pour the mixture into ice water. Filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure pyrazole-3-yl thiourea derivative[2].
Figure 1: Ultrasound-assisted synthetic workflow for pyrazole-3-yl thiourea derivatives.
Pharmacological Profiling & Biological Activity
The pyrazole-thiourea hybrid scaffold is a versatile pharmacophore capable of interacting with multiple biological targets.
Anticancer and Apoptotic Mechanisms
These derivatives exhibit potent anti-proliferative effects, particularly against breast cancer (MCF-7) and human colon cancer cell lines[1][5]. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase[1][2].
Mechanistically, the compounds act as dual-modulators:
-
Akt Pathway Inhibition: They significantly reduce Akt phosphorylation, removing the survival signals that prevent cancer cell death[1].
-
Death Receptor Upregulation: Specific derivatives (e.g., bromophenyl-thiourea analogs) upregulate tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2. This is accompanied by the down-modulation of pro-caspase 3 and a subsequent spike in cleaved caspase 3, executing the apoptotic cascade[1].
Figure 2: Apoptotic signaling cascade induced by pyrazole-thiourea derivatives in cancer cells.
Enzyme Inhibition: COX-II and NPP1/3
Beyond oncology, the pyrazole-thiourea scaffold is highly effective in anti-inflammatory applications. The spatial geometry of the pyrazole ring, combined with the hydrogen-bond donating capability of the thiourea, allows these molecules to fit snugly into the cyclooxygenase-2 (COX-II) active site. Several hybrid molecules have demonstrated picomolar IC50 values (e.g., 0.0283 nM) against COX-II, showing superior selectivity and potency compared to traditional NSAIDs like Celecoxib[3].
Furthermore, pyrazole thioureas have been identified as potent inhibitors of Nucleotide Pyrophosphatase-1 and -3 (NPP1/3), enzymes implicated in bone mineralization disorders and certain metastatic cancers, further highlighting the pleiotropic nature of this scaffold[4].
Conclusion
The pyrazole-3-yl thiourea scaffold is a robust, synthetically accessible, and biologically highly active framework. By utilizing ultrasound-assisted synthesis, researchers can bypass the thermal degradation issues inherent to isothiocyanate chemistry. The distinct physical properties—driven by intra-molecular hydrogen bonding—translate directly into favorable pharmacokinetic profiles and tight target binding, making these derivatives prime candidates for next-generation anticancer and anti-inflammatory therapeutics.
References
-
[4] New One-Pot Synthesis of N-Fused Isoquinoline Derivatives by Palladium-Catalyzed C-H Arylation: Potent Inhibitors of Nucleotide Pyrophosphatase-1 and -3. ResearchGate. Available at: [Link]
-
[1] Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. PubMed (NIH). Available at:[Link]
-
[2] Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at:[Link]
-
[3] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]
-
[5] Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. Indonesian Journal on Health Science and Medicine. Available at:[Link]
Sources
- 1. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijhsm.umsida.ac.id [ijhsm.umsida.ac.id]
Biological Activity of Pyrazole Thiourea Scaffolds: A Technical Guide
Executive Summary & Scaffold Rationale
The fusion of pyrazole and thiourea pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogens) offers rigidity and acts as a bioisostere for amide or phenyl groups, frequently serving as a scaffold for kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The thiourea moiety (
This guide details the synthesis, Structure-Activity Relationship (SAR), and biological validation of these hybrids, specifically focusing on their dual-action potential as EGFR tyrosine kinase inhibitors and antimicrobial agents .
Chemical Synthesis & Structural Design[1][2][3][4][5][6][7]
The "Modular Assembly" Protocol
To ensure high diversity in library generation, we utilize a convergent synthetic route. This method avoids the low yields associated with linear synthesis and allows for late-stage diversification of the
Mechanism-Based Synthetic Workflow
The synthesis typically proceeds via the condensation of a chalcone or
Figure 1: Convergent synthetic pathway for pyrazole-thiourea hybrids. The critical step is the nucleophilic attack of the pyrazole amine on the electrophilic carbon of the isothiocyanate.
Validated Synthetic Protocol
Standard Operating Procedure (SOP) for Bench Scientists
Step 1: Pyrazole Core Formation
-
Dissolve substituted acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol (20 mL).
-
Add 40% NaOH (2 mL) dropwise at 0°C. Stir for 4h (Claisen-Schmidt condensation) to yield the chalcone.
-
Reflux the chalcone (5 mmol) with hydrazine hydrate (10 mmol) in ethanol/acetic acid for 6–8h.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the enone spot indicates cyclization.
Step 2: Thiourea Coupling
-
Suspend the amino-pyrazole intermediate (2 mmol) in dry dioxane or ethanol.
-
Add the appropriate aryl/alkyl isothiocyanate (2.2 mmol).
-
Catalyst: Add 3 drops of Triethylamine (TEA) to deprotonate the amine, enhancing nucleophilicity.
-
Reflux for 4–12h.
-
Purification: Cool to room temperature. The precipitate is often pure; if not, recrystallize from DMF/Ethanol.
Structure-Activity Relationship (SAR)[1][8]
The biological efficacy of these scaffolds is dictated by electronic and steric factors.
| Structural Domain | Modification | Biological Impact (Anticancer/Antimicrobial) |
| Pyrazole N1 | Phenyl ring | Essential for hydrophobic pocket occupancy. |
| Pyrazole C3/C5 | Electron-Withdrawing Groups (Cl, F, NO | Increases Potency. Enhances lipophilicity and metabolic stability. p-Cl and p-F are optimal for EGFR binding. |
| Thiourea Linker | Replacement with Urea (O instead of S) | Decreases Activity. The Sulfur atom is a better soft nucleophile and forms stronger interactions with specific active site residues (e.g., Cys). |
| Terminal Phenyl | 2,4-Di-substitution | Selectivity Switch. Bulky groups here can induce conformational locking, improving selectivity for specific kinases over wild-type cells. |
Therapeutic Applications & Mechanisms[1][8][9]
Anticancer Activity: EGFR Kinase Inhibition
The primary target for these hybrids is the Epidermal Growth Factor Receptor (EGFR) .[1] The pyrazole-thiourea motif mimics the adenine ring of ATP, competing for the binding site in the kinase domain.
Mechanism of Action:
-
Binding: The scaffold enters the ATP-binding pocket.
-
Anchoring: The thiourea -NH- groups form hydrogen bonds with Met793 (hinge region).
-
Inhibition: This blocks ATP binding, preventing autophosphorylation of tyrosine residues.
-
Cascade Blockade: Downstream RAS/RAF/MEK/ERK signaling is halted, leading to G2/M cell cycle arrest and apoptosis.
Figure 2: Signal transduction blockade. The inhibitor prevents ATP binding, halting the proliferation cascade and inducing apoptosis.
Antimicrobial & Antidiabetic Potential[8]
-
Antimicrobial: These compounds act by inhibiting DNA Gyrase (in bacteria) and disrupting cell membrane integrity. The lipophilic pyrazole moiety facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus).
-
Antidiabetic: They act as
-amylase inhibitors .[2] The thiourea group mimics the transition state of substrate hydrolysis, binding to the enzyme's catalytic cleft (Asp197, Glu233, Asp300).
Experimental Validation Protocols
To establish Trustworthiness (E-E-A-T), use these validated assay protocols.
In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M – 100 M). Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive). -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add 20
L MTT solution (5 mg/mL). Incubate 4h. -
Solubilization: Remove supernatant; add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
Antimicrobial MIC Determination
Purpose: Find the Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton Broth. -
Dilution: Use 96-well plates for two-fold serial dilutions of the pyrazole thiourea derivative.
-
Incubation: 37°C for 24h.
-
Visualization: Add Resazurin dye. Blue
Pink indicates growth. The lowest concentration remaining Blue is the MIC.
Future Perspectives
The pyrazole thiourea scaffold is evolving toward dual-targeting agents . Current research focuses on:
-
PROTACs: Linking these inhibitors to E3 ligase ligands to degrade EGFR rather than just inhibiting it.
-
Nanodelivery: Encapsulating hydrophobic pyrazole derivatives in liposomes to improve bioavailability.
-
Computational Design: Using DFT (Density Functional Theory) to predict the stability of the thiourea tautomers (thione vs. thiol) to optimize binding affinity.
References
-
Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.[3] Bioorganic & Medicinal Chemistry.[4][5][6][2][3][7][8][9][10] Link
-
Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025).[11][12] Future Medicinal Chemistry.[12] Link
-
Saeed, A., et al. (2023). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors.[13][14] RSC Advances.[13] Link
-
Othman, I. M. M., et al. (2021). New Pyrimidine and Pyrazole-Based Compounds as Potential EGFR Inhibitors: Synthesis, Anticancer, Antimicrobial Evaluation and Computational Studies.[4] Bioorganic Chemistry.[4] Link
-
Hassan, A. S., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.[3] Link
Sources
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physicochemical Profiling and Solubility Mechanics of (1-methyl-1H-pyrazol-3-yl)thiourea
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
The compound (1-methyl-1H-pyrazol-3-yl)thiourea represents a critical structural scaffold in modern medicinal chemistry. Featuring an NNSN motif, derivatives of this core have demonstrated potent, copper-activatable antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA)[1]. However, translating this in vitro efficacy into viable in vivo therapeutics requires navigating its complex solubility profile.
This technical guide provides an in-depth analysis of the solvation mechanics of (1-methyl-1H-pyrazol-3-yl)thiourea, contrasting its high solubility in dimethyl sulfoxide (DMSO) with its notoriously poor thermodynamic solubility in aqueous environments. By establishing self-validating experimental workflows, researchers can accurately quantify these parameters to optimize preclinical formulations.
Structural Causality: The Mechanics of Solvation
To understand the solubility behavior of (1-methyl-1H-pyrazol-3-yl)thiourea, one must analyze the thermodynamics of its crystal lattice versus the free energy of solvation.
Why DMSO is the Gold Standard for Stock Solutions
In standard biological assays, compounds containing the pyrazolyl thiourea scaffold are routinely resuspended in DMSO to create concentrated (10–50 mM) stock solutions, which are then aliquoted and stored at −80 °C[2].
The Causality: The thiourea moiety is a potent hydrogen-bond donor and acceptor, leading to a highly stable, tightly packed crystal lattice in the solid state. DMSO, a polar aprotic solvent, features a highly polarized S=O bond. The oxygen atom acts as an aggressive hydrogen-bond acceptor. When the compound is introduced to DMSO, the solvent effectively outcompetes the intermolecular hydrogen bonds of the thiourea crystals. Because DMSO does not donate protons, it disrupts the lattice without the energetic penalty of breaking a pre-existing protic solvent network, resulting in rapid dissolution.
The Challenge of Aqueous Solubility
Conversely, the aqueous solubility of the unmodified (1-methyl-1H-pyrazol-3-yl)thiourea core is severely limited, often necessitating structural modifications (such as the addition of carboxyethyl or hydroxyalkyl chains) to improve water solubility for pharmacotoxicological testing[3].
The Causality: Water is a polar protic solvent with high cohesive energy density. For the compound to dissolve, water molecules must break their own hydrogen-bond networks to form a hydration shell around the solute. The 1-methyl group on the pyrazole ring introduces localized lipophilicity. The entropic penalty of forming a highly ordered hydration shell around this hydrophobic region outweighs the enthalpic gain of hydrating the thiourea moiety. Consequently, the compound prefers to self-associate (aggregate) rather than dissolve, leading to precipitation.
Figure 1: Solvation mechanisms of the thiourea motif in DMSO vs. water.
Quantitative Solubility Profile
The following table summarizes the physicochemical and solubility parameters of the core (1-methyl-1H-pyrazol-3-yl)thiourea scaffold.
| Parameter | Value / Expected Range | Analytical Method |
| Molecular Weight | 156.21 g/mol | Mass Spectrometry |
| LogP (Predicted) | 0.80 - 1.20 | In Silico Partitioning Model |
| DMSO Solubility | > 50 mM (> 7.8 mg/mL) | Visual Clarity / HPLC-UV |
| Aqueous Solubility (pH 7.4) | < 0.1 mM (< 15 µg/mL) | Shake-Flask (Thermodynamic) |
| pKa (Thiourea NH) | ~ 13.5 | Potentiometric Titration |
Self-Validating Experimental Workflows
To ensure data integrity, solubility must be measured using self-validating systems. A single time-point measurement is insufficient due to the risk of supersaturation or incomplete dissolution.
Figure 2: Workflow for kinetic and thermodynamic solubility assessment.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol measures the absolute equilibrium solubility of the solid crystal in a buffer.
-
Step 1: Solid Addition. Add 2 mg of solid (1-methyl-1H-pyrazol-3-yl)thiourea to a 1.5 mL microcentrifuge tube.
-
Step 2: Buffer Introduction. Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Step 3: Incubation (The Self-Validating Step). Place the tube in a thermomixer at 37 °C and 800 rpm. Prepare duplicate samples. Sample A is incubated for 24 hours; Sample B is incubated for 48 hours. Causality: If the quantified concentration of Sample A equals Sample B (within a 5% margin of error), thermodynamic equilibrium is validated. If Sample B is significantly higher, equilibrium was not reached at 24h.
-
Step 4: Separation. Centrifuge the tubes at 15,000 × g for 15 minutes to pellet undissolved crystals. Carefully extract the supernatant without disturbing the pellet.
-
Step 5: Quantification. Analyze the supernatant via HPLC-UV (typically at 254 nm) against a pre-established standard curve of the compound dissolved in 100% DMSO.
Protocol B: Kinetic Solubility in Aqueous Media
Kinetic solubility mimics biological assay conditions where a DMSO stock is spiked into an aqueous buffer.
-
Step 1: Stock Preparation. Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Step 2: Serial Dilution Matrix. In a 96-well plate, create a serial dilution of the DMSO stock.
-
Step 3: Buffer Spiking. Rapidly add PBS (pH 7.4) to each well so that the final DMSO concentration is uniformly 1% (v/v). Final compound concentrations should range from 1 µM to 100 µM.
-
Step 4: Incubation. Incubate at room temperature for 2 hours.
-
Step 5: Nephelometric Validation. Read the plate using a nephelometer or a standard microplate reader at 620 nm (to measure turbidity/light scattering). Causality: The well where optical density sharply increases indicates the exact point of precipitation, validating the maximum kinetic solubility limit of the compound in a 1% DMSO/aqueous vehicle.
Formulation Strategies for In Vivo Translation
Because the core pyrazolyl thiourea exhibits poor aqueous solubility, direct in vivo dosing in saline is often impossible. Researchers must employ formulation strategies:
-
Cosolvent Systems: Utilizing a vehicle of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline. The PEG400 acts as a hydrotropic agent, while Tween-80 prevents rapid precipitation upon injection.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 1-methyl pyrazole moiety within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), leaving the hydrophilic exterior to interact with water, significantly boosting apparent thermodynamic solubility.
References
1., ACS Omega, 2021. 2., Pharmaceuticals, 2024.
Sources
InChIKey for (1-methyl-1H-pyrazol-3-yl)thiourea
Title: Technical Whitepaper: Cheminformatics, Synthesis, and Antimicrobial Applications of (1-Methyl-1H-pyrazol-3-yl)thiourea Scaffolds
Executive Summary
The rising threat of methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial pharmacophores. Recent breakthroughs have identified the NNSN structural motif —predominantly found in pyrazolyl thioureas—as a highly effective, copper-activatable scaffold[1]. By hijacking the host's nutritional immunity mechanisms, these compounds exhibit potent bactericidal activity[2]. This technical guide provides an in-depth analysis of the core building block, (1-methyl-1H-pyrazol-3-yl)thiourea , detailing its cheminformatic identifiers, mechanistic rationale, and self-validating synthetic protocols.
Cheminformatic Profiling & Structural Identifiers
Accurate molecular tracking is the bedrock of robust drug discovery. The core building block, (1-methyl-1H-pyrazol-3-yl)thiourea, is characterized by a methylated pyrazole ring linked to a thiourea moiety at the C3 position.
Table 1: Physicochemical & Cheminformatic Properties
| Property | Value |
| Compound Name | (1-methyl-1H-pyrazol-3-yl)thiourea |
| CAS Registry Number | 758715-92-3 |
| Molecular Formula | C5H8N4S |
| Molecular Weight | 156.21 g/mol |
| Canonical SMILES | CN1N=C(C=C1)NC(=S)N |
| IUPAC InChI | InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,10) |
| Pharmacophore Motif | NNSN (Tetradentate/Bidentate Cu⁺ binder)[1] |
A Note on the InChIKey: The InChIKey is a fixed-length (27-character) SHA-256 hash of the canonical InChI string. Because it is a non-reversible hash, it must be algorithmically generated from the exact connectivity layer. For comparative context, the closely related regioisomer (1-methyl-1H-pyrazol-4-yl)thiourea yields the InChIKey GHLOOOBSHMJEDH-UHFFFAOYSA-N[3]. The 3-yl isomer discussed here will generate a distinct 14-character prefix (the skeleton hash) reflecting the shift of the thiourea group from the C4 to the C3 position on the pyrazole ring.
Mechanistic Rationale: The NNSN Motif & Copper Activation
As application scientists, we do not merely synthesize compounds; we engineer targeted biological responses. The selection of the (1-methyl-1H-pyrazol-3-yl)thiourea scaffold is driven by strict causality based on Hard-Soft Acid-Base (HSAB) theory .
The nitrogen atoms of the pyrazole and thiourea, combined with the soft sulfur atom, create an NNSN motif that acts as a highly specific coordination sphere for soft Lewis acids—specifically Copper(I) (Cu⁺)[1].
The Biological Causality:
-
Nutritional Immunity: Host macrophages pump Cu⁺ into phagosomes to poison engulfed bacteria[2].
-
Drug Activation: In the absence of copper, the NNSN drug is inactive. Within the copper-rich phagosome, the drug chelates Cu⁺, forming a lipophilic Cu(I)-NNSN complex[1].
-
Bactericidal Efficacy: This complex easily permeates the MRSA membrane, triggering catastrophic intracellular reactive oxygen species (ROS) generation and subsequent cell death[2].
Fig 1: Copper-dependent antimicrobial activation pathway of NNSN-motif compounds in host phagosomes.
Synthetic Methodology & Validation Protocols
Causality Behind Reagent Selection
Standard methodologies for functionalizing unsubstituted pyrazoles often require strong bases like Sodium Hydride (NaH) to deprotonate the 1-NH position, which is highly sensitive to the electronic effects of ring substituents[1].
However, by utilizing 1-methyl-1H-pyrazol-3-amine , we engineer a more efficient pathway. The N1 position is sterically and electronically locked by the methyl group. This orthogonality eliminates the need for aggressive deprotonation, preventing competitive side reactions and allowing direct, chemoselective nucleophilic attack by the 3-amine onto an isothiocyanate[2].
Self-Validating Protocol: Chemoselective Synthesis
This protocol is designed as a closed-loop system where each step contains internal validation metrics.
-
Reagent Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (250 mg, 2.6 mmol) in anhydrous Dichloromethane (DCM) in a 100 mL round-bottomed flask[2]. Rationale: DCM solubilizes the reagents without participating in hydrogen bonding, which would otherwise dampen the amine's nucleophilicity.
-
Electrophilic Addition: Add the target isothiocyanate (1 equiv) dissolved in DCM dropwise to the reaction mixture at 0 °C, then allow it to stir for 5 minutes at room temperature[2].
-
Thermal Maturation: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours[2].
-
In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 25% EtOAc/Hexanes[2].
-
Validation Metric: The reaction is deemed complete when the highly polar amine baseline spot disappears, replaced by a higher
thiourea product spot.
-
-
Purification: Remove volatile components under vacuum. Recrystallize the resulting solid precipitate using cold Methanol (MeOH)[2].
-
Structural Validation: Confirm structural integrity via High-Resolution Mass Spectrometry (HRMS). For example, a chlorinated derivative must yield an [M+H]⁺ peak matching the calculated exact mass (e.g., m/z 252.0236)[2].
Fig 2: Standardized synthetic workflow for 1-methyl-1H-pyrazol-3-yl thiourea derivatives.
Quantitative Antimicrobial Efficacy
The therapeutic index of these compounds is heavily dependent on the NNSN motif's ability to remain inert until activated by host copper[2]. Below is a summary of the Minimum Inhibitory Concentration (MIC) data for optimized derivatives of this scaffold.
Table 2: Comparative MIC Data of NNSN Motif Compounds against S. aureus
| Compound Scaffold | Target Strain | MIC (µM) | MIC (µg/mL) |
| Pyrazolyl Thiourea (Lead Derivative) | MRSA (Clinical Isolate SA3) | 0.3 | 0.123[2] |
| Pyrazolyl Carbothioamide | MRSA (SA Lac / USA300) | ~0.7 | ~0.250[2] |
| Pyrazolyl Thiourea (Base) | MSSA (Newman) | ~0.3 | ~0.110[2] |
Note: The lead compound against multi-resistant MRSA utilizes the 1H-pyrazol-3-yl thiourea core functionalized with adamantyl and alkyl-benzyl groups, achieving an exceptional MIC of 0.3 µM[2].
References
-
"Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA", ACS Omega (via National Institutes of Health / PMC). URL:[Link]
-
"Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA", ACS Omega (Official Journal Link). URL:[Link]
-
"(1-methyl-1h-pyrazol-4-yl)thiourea - Structural Information", PubChemLite. URL:[Link]
Sources
Methodological & Application
synthesis of (1-methyl-1H-pyrazol-3-yl)thiourea from 1-methyl-1H-pyrazol-3-amine
Executive Summary
The (1-methyl-1H-pyrazol-3-yl)thiourea moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for urea in kinase inhibitors and a precursor for heterocyclic cyclizations (e.g., to pyrazolo-triazines).
Direct thiourea formation on heteroaryl amines is often plagued by low nucleophilicity of the amine and competitive side reactions. This Application Note details the Benzoyl Isothiocyanate Route , a robust, field-proven protocol that circumvents these issues by using a highly electrophilic intermediate. We also provide a secondary "Direct Method" for rapid screening.
Key Advantages of the Benzoyl Isothiocyanate Protocol:
-
High Purity: The intermediate benzoyl thiourea is typically crystalline and easily purified by precipitation, avoiding tedious chromatography.
-
Reliability: Overcomes the poor nucleophilicity of the pyrazole-3-amine compared to standard anilines.
-
Scalability: Suitable for gram-to-kilogram scale synthesis.
Retrosynthetic Analysis & Strategy
The synthesis relies on activating the thiocarbonyl source. Direct reaction with thiophosgene is discouraged due to safety concerns. The optimal strategy utilizes benzoyl isothiocyanate (generated in situ) to form an acyl-thiourea intermediate, which is subsequently hydrolyzed.
Figure 1: Retrosynthetic disconnection showing the acyl-thiourea intermediate strategy.
Critical Material Attributes (CMAs)
Success depends on the quality of the starting amine.
| Component | Chemical Name | CAS | Attributes & Handling |
| Starting Material | 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | Air Sensitive. Liquid at RT (bp ~94°C @ 0.5mmHg).[1] Store under Argon at 2-8°C. Darkens upon oxidation. |
| Reagent A | Benzoyl Chloride | 98-88-4 | Lachrymator. Ensure free of benzoic acid precipitate. |
| Reagent B | Ammonium Thiocyanate | 1762-95-4 | Hygroscopic. Dry in a vacuum oven at 60°C if caked. |
Protocol A: The Benzoyl Isothiocyanate Route (Recommended)
This two-stage protocol is the "Gold Standard" for heteroaryl thioureas.
Stage 1: Formation of the Benzoyl Thiourea Intermediate
Reaction Scheme:
Step-by-Step Procedure:
-
In-Situ Generation:
-
Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.
-
Charge Ammonium Thiocyanate (1.1 equiv, 11 mmol) and Acetone (dry, 50 mL). Stir to suspend.
-
Add Benzoyl Chloride (1.0 equiv, 10 mmol) dropwise over 10 minutes at Room Temperature (RT).
-
Observation: A white precipitate (Ammonium Chloride) will form immediately.
-
Reflux the mixture for 15 minutes to ensure complete conversion to benzoyl isothiocyanate.
-
Cool to RT.
-
-
Coupling:
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv, 10 mmol) in Acetone (10 mL).
-
Add the amine solution dropwise to the reaction flask containing the benzoyl isothiocyanate.
-
Process Note: The reaction is exothermic.[2] Control addition rate to maintain a gentle reflux or keep temperature < 40°C.
-
Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
-
Isolation of Intermediate:
-
Pour the reaction mixture into ice-water (300 mL) with vigorous stirring.
-
The benzoyl-thiourea intermediate will precipitate as a solid.
-
Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.
-
Checkpoint: Yield is typically 85-95%. This solid is stable and can be stored.
-
Stage 2: Hydrolysis to Final Product
Reaction Scheme:
Step-by-Step Procedure:
-
Hydrolysis:
-
Work-up:
-
Cool the mixture to RT.
-
Neutralize carefully with 1M HCl to pH ~7–8. Caution: Evolution of H₂S is possible if pH drops too low; work in a fume hood.
-
The product, (1-methyl-1H-pyrazol-3-yl)thiourea , will precipitate upon neutralization.
-
If no precipitate forms (due to water solubility), extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
-
Mechanistic Insight
Understanding the mechanism aids in troubleshooting. The reaction proceeds via a nucleophilic addition-elimination pathway.
Figure 2: Mechanistic workflow of the synthesis.
Protocol B: Ammonium Thiocyanate (Direct Method)
Use this method for rapid, small-scale screening. Yields are generally lower (40-60%) and purification is more difficult.
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in dilute HCl (1.1 equiv).
-
Add Ammonium Thiocyanate (1.5 equiv).
-
Evaporate the solution to dryness on a steam bath (or rotavap at 80°C).
-
The residue contains the amine thiocyanate salt.
-
Heat the dry residue at 110–120°C (oil bath) for 2 hours. Note: Isomerization of the salt to thiourea occurs thermally.
-
Cool and triturate with cold water to remove unreacted ammonium thiocyanate.
-
Recrystallize the solid from ethanol.
Analytical Characterization
Expected data for (1-methyl-1H-pyrazol-3-yl)thiourea :
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6, 400 MHz):
- ~9.5–10.0 ppm (br s, 1H, NH-CS).
- ~7.5 ppm (d, 1H, Pyrazole-H5).[6]
- ~6.0–7.0 ppm (br s, 2H, NH2).
- ~5.9 ppm (d, 1H, Pyrazole-H4).
- ~3.7 ppm (s, 3H, N-CH3).
-
MS (ESI): Calculated for C5H8N4S
.
References
-
General Benzoyl Isothiocyanate Protocol
-
BenchChem.[7] Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. Retrieved from
-
-
Pyrazolyl Thiourea Analogs
-
Saeed, A., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17, 5142-5153. Retrieved from
-
-
Hydrolysis Conditions
-
Frank, R. L., & Smith, P. V. (1955). 1-Phenyl-2-thiourea. Organic Syntheses, Coll. Vol. 3, p.735. Retrieved from
-
-
Starting Material Properties
-
MedChemExpress. 1-Methyl-1H-pyrazol-3-amine Product Information. Retrieved from
-
Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, thiocyanates). All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Yield Synthesis of Pyrazolylthioureas via Reaction of 5-Aminopyrazoles with Isothiocyanates
Executive Summary
The synthesis of pyrazolylthioureas through the reaction of 5-aminopyrazoles with isothiocyanates is a fundamental transformation in modern medicinal chemistry. These scaffolds are highly privileged in drug discovery, serving as critical pharmacophores in the development of p38 MAP kinase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and broad-spectrum antiproliferative agents[1]. This application note provides a comprehensive, self-validating guide to synthesizing these derivatives, detailing both conventional thermal methodologies and greener, high-efficiency ultrasound-assisted protocols.
Introduction & Rationale
The pyrazole ring and the thiourea moiety are both versatile hydrogen-bonding networks that interact favorably with the ATP-binding pockets of various kinases[1]. When combined into a single molecular framework (pyrazolylthioureas), they exhibit synergistic effects that dramatically enhance target affinity and selectivity[2].
Historically, the synthesis of these compounds has relied on the direct condensation of an aminopyrazole with an isothiocyanate. However, the unique electronic topology of the 5-aminopyrazole system presents specific synthetic challenges, primarily concerning regioselectivity and reaction kinetics. Understanding the causality behind solvent selection, activation methods (thermal vs. acoustic cavitation), and substituent effects is critical for drug development professionals aiming to optimize library synthesis.
Mechanistic Insights & Regioselectivity
The core mechanism involves the nucleophilic attack of the aminopyrazole onto the highly electrophilic central carbon of the isothiocyanate. However, 5-aminopyrazoles are ambident nucleophiles possessing multiple reactive centers: the endocyclic nitrogens (N1 and N2), the C4 carbon, and the exocyclic 5-amino group[3][4].
While the exocyclic amino group is typically the primary site of attack leading to the thermodynamic thiourea product, the regioselectivity is heavily influenced by the steric bulk of the pyrazole substituents and the reaction conditions[5]. In certain microenvironments, selective monosubstitution at the endocyclic N(1) position occurs instead[4]. This regiochemical divergence must be carefully monitored during lead optimization, as it fundamentally alters the hydrogen-bonding vector of the resulting pharmacophore.
Reaction pathway demonstrating the regioselective formation of pyrazolylthiourea derivatives.
Experimental Protocols
To ensure robust reproducibility, two validated workflows are provided. Protocol A represents the traditional thermal approach, ideal for highly reactive isothiocyanates. Protocol B utilizes ultrasonic irradiation, which induces acoustic cavitation to enhance mass transfer, significantly reducing reaction times and improving yields for sterically hindered substrates[1][2].
Protocol A: Conventional Thermal Synthesis
Best suited for standard scale-up and highly reactive aliphatic/aromatic isothiocyanates.
-
Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the 5-aminopyrazole derivative (10.0 mmol) in 20 mL of anhydrous acetonitrile (or absolute ethanol).
-
Addition: Add the corresponding isothiocyanate (10.5 mmol, 1.05 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for acetonitrile). Monitor the progression via TLC (typically 4–12 hours depending on the electrophilicity of the isothiocyanate).
-
Work-up: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath to induce crystallization.
-
Purification: Filter the resulting precipitate under a vacuum, wash with cold diethyl ether (2 × 10 mL), and recrystallize from ethanol to afford the pure pyrazolylthiourea.
Protocol B: Ultrasound-Assisted Synthesis
Best suited for rapid library generation, acyl isothiocyanates, and green chemistry initiatives.
-
In Situ Generation (Optional but common for acyl thioureas): Dissolve an acyl chloride (10.0 mmol) in 10 mL acetonitrile. Add ammonium thiocyanate (10.0 mmol) and sonicate at room temperature (37 kHz) for 15 minutes. Filter off the precipitated ammonium chloride[1].
-
Coupling: To the raw isothiocyanate solution (or a commercial isothiocyanate dissolved in 10 mL acetonitrile), add the 5-aminopyrazole (10.0 mmol)[2].
-
Sonication: Subject the reaction mixture to ultrasonic irradiation (37 kHz) at room temperature for 15–30 minutes[1]. The acoustic cavitation creates localized high-temperature/pressure microenvironments that drive the reaction to completion rapidly.
-
Precipitation: Pour the mixture into 50 mL of a 0.1 M HCl solution (or ice water) to precipitate the target compound[1].
-
Purification: Filter the solid, wash with distilled water, and recrystallize from isopropanol to achieve >95% purity[2].
Quantitative Data & Yield Comparison
The following table summarizes the expected performance metrics comparing the conventional and ultrasound-assisted methodologies based on empirical data[1][6].
| Reaction Parameter | Protocol A (Conventional Thermal) | Protocol B (Ultrasound-Assisted) |
| Solvent | Acetonitrile / Ethanol | Acetonitrile |
| Temperature | Reflux (78 °C - 82 °C) | Room Temperature (with cavitation) |
| Reaction Time | 4 – 12 hours | 15 – 30 minutes |
| Average Yield | 65% – 80% | 85% – 95% |
| Regioselectivity | Substrate-dependent; mixed fractions possible | Highly selective (kinetic control favored) |
| Environmental Impact | Moderate (High energy consumption) | Low (Green chemistry compliant) |
Analytical Characterization & Self-Validation
To validate the success of the synthesis and confirm the regioselectivity of the product, researchers must rely on specific spectroscopic markers:
-
Infrared (IR) Spectroscopy: The formation of the thiourea linkage is confirmed by an intense C–N stretching band in the range of 1566–1521 cm⁻¹[1]. In acyl thioureas, this band exhibits unexpectedly high intensity due to the involvement of the carbonyl group in an intra-molecular hydrogen bond[2].
-
¹H NMR Spectroscopy:
-
Exocyclic Substitution: The thiourea protons typically present as two distinct broad singlets between 13.25–12.75 ppm (NH–C=S) and 11.80–11.59 ppm (NH–C=O, if acyl)[1]. The pyrazole C4-H appears as a singlet around 6.40–6.80 ppm depending on shielding.
-
N1 Substitution: If the reaction occurred at the endocyclic N1 position, the exocyclic primary amine remains intact. This is definitively confirmed by the presence of a broad 2H singlet at approximately 5.56 ppm corresponding to the unreacted –NH₂ group[4][5].
-
References
- Nitulescu, G.M., et al. "Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors." Arabian Journal of Chemistry.
- Cahill, M.M., et al. "Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates." Pharmaceuticals (Basel).
- Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.
- Nagasundaram, N., et al. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances.
Sources
- 1. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
preparation of pyrazole thioureas using ammonium thiocyanate
Application Note: Preparation of Pyrazole Thioureas Using Ammonium Thiocyanate
Executive Summary
This application note details the synthesis of pyrazole-based thioureas, a privileged scaffold in medicinal chemistry known for antifungal, antiviral, and herbicidal properties. While various methods exist, this guide focuses on the Ammonium Thiocyanate (
-
The Acyl-Isothiocyanate Route: A high-value method for generating
-acyl- -aryl thioureas using phase transfer catalysis (PEG-400). -
The Classic Amine-Hydrochloride Route: A robust method for converting primary aminopyrazoles directly into monosubstituted thioureas.
Scientific Foundation & Mechanism
Why Ammonium Thiocyanate?
Ammonium thiocyanate serves as a dual-purpose reagent:
-
Source of the Electrophilic Isothiocyanate (
) Moiety: In the presence of acid chlorides, undergoes nucleophilic substitution to form an acyl isothiocyanate intermediate in situ. -
Equilibrium Precursor to Thiourea: Upon heating,
exists in equilibrium with thiourea ( ), allowing for direct thiocarbamoylation of amine salts.
Pathway A: The Acyl-Isothiocyanate Mechanism (PEG-400 Mediated)
This pathway is preferred for synthesizing drug-like molecules where the pyrazole ring is linked to the thiourea via a carbonyl group.
-
Step 1: The pyrazole acid chloride reacts with
.[1] The thiocyanate anion attacks the carbonyl carbon, displacing chloride. -
Step 2: The resulting acyl thiocyanate rapidly isomerizes to the thermodynamically more stable acyl isothiocyanate (
). -
Step 3: An added amine nucleophile attacks the central carbon of the isothiocyanate, forming the stable acyl thiourea.
Critical Insight: The use of PEG-400 as a solid-liquid phase transfer catalyst (PTC) significantly enhances the reaction rate by solubilizing the inorganic thiocyanate in the organic phase (typically methylene chloride or acetonitrile), preventing the hydrolysis of the sensitive acid chloride.
Caption: Mechanistic pathway for PEG-400 mediated synthesis of pyrazole acyl thioureas.
Experimental Protocols
Protocol A: Synthesis of Pyrazole Acyl Thioureas (PTC Method)
Best for: Creating complex scaffolds for biological screening (e.g., antifungal agents).
Reagents:
-
Pyrazole-4-carbonyl chloride (1.0 equiv)
-
Ammonium Thiocyanate (1.1 equiv, dried)
-
PEG-400 (3% mol)
-
Aryl amine (1.0 equiv)
-
Solvent: Methylene Chloride (
) or Acetonitrile ( )
Step-by-Step Workflow:
-
Preparation: Dry Ammonium Thiocyanate (
) in a vacuum oven at 60°C for 2 hours prior to use. Moisture decomposes the acid chloride. -
Activation: In a round-bottom flask, suspend
(1.1 mmol) in anhydrous (10 mL). Add PEG-400 (0.03 mmol). Stir for 10 minutes at room temperature. -
Isothiocyanate Formation: Add pyrazole-4-carbonyl chloride (1.0 mmol) dropwise.
-
Observation: A white precipitate (
) will form. -
Control: Stir at room temperature for 30–45 minutes. Monitor by TLC (the acid chloride spot should disappear).
-
-
Coupling: Add the aryl amine (1.0 mmol) dissolved in a minimal amount of
dropwise to the reaction mixture. -
Completion: Stir for 1–2 hours. The formation of the thiourea is usually rapid.
-
Work-up:
-
Filter off the inorganic salts (
). -
Wash the filtrate with water (2 x 10 mL) to remove PEG-400 and excess thiocyanate.
-
Dry over anhydrous
and evaporate the solvent. -
Purification: Recrystallize from Ethanol/DMF mixture.
-
Protocol B: Synthesis of Monosubstituted Pyrazolyl Thioureas
Best for: Converting a primary aminopyrazole directly to a thiourea (
Reagents:
-
Aminopyrazole (1.0 equiv)[2]
-
Hydrochloric acid (Concentrated)[3]
-
Ammonium Thiocyanate (1.5 equiv)
-
Solvent: Water or Ethanol/Water
Step-by-Step Workflow:
-
Salt Formation: Dissolve the aminopyrazole (10 mmol) in a mixture of water (10 mL) and concentrated HCl (1.5 mL).
-
Note: Ensure the solution is acidic (pH < 2).
-
-
Addition: Add Ammonium Thiocyanate (15 mmol) to the solution.
-
Evaporation (The "Shift" Step): Evaporate the solution to dryness on a steam bath or rotary evaporator. A solid residue of amine hydrochloride and
remains. -
Thermal Rearrangement: Heat the dry residue in an oil bath at 100–110°C for 1–2 hours.
-
Isolation: Cool the residue and treat with cold water. The product (pyrazolyl thiourea) is often insoluble in cold water and will precipitate.
-
Purification: Recrystallize from ethanol.
Optimization & Troubleshooting
Critical Parameters (Protocol A)
| Parameter | Recommendation | Effect of Deviation |
| Moisture Control | Strictly Anhydrous | Water hydrolyzes the acid chloride to carboxylic acid, stopping the reaction. |
| Catalyst (PEG-400) | 3-5 mol% | Without PEG, the reaction is sluggish (heterogeneous solid-liquid). Excess PEG complicates workup. |
| Temperature | 20–25°C (RT) | Heating >40°C during the first step can polymerize the isothiocyanate intermediate. |
| Stoichiometry | 1.1 equiv | Slight excess ensures complete conversion of the acid chloride. |
Experimental Workflow Diagram
Caption: Operational workflow for Protocol A (Acyl Thiourea Synthesis).
Characterization Standards
To validate the synthesis, look for these specific spectral signatures:
-
IR Spectroscopy:
-
C=O (Carbonyl): ~1670
(Shifted lower than typical amides due to conjugation with the thiourea). -
C=S (Thiocarbonyl): ~1150–1200
. -
N-H Stretch: Broad bands at 3200–3400
.
-
-
1H NMR (DMSO-d6):
-
Thiourea Protons: Two distinct singlets (often broad) at
9.0–9.5 ppm ( ) and 11.0–12.5 ppm ( ). These are deshielded and exchangeable with .
-
References
-
Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139-5150.[8]
-
[Link]
-
-
Filimonov, V. O., Topchiy, A. I., Ilkin, V. G., Beryozkina, T. V., & Bakulev, V. A. (2023).[4] Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.[4][9] Beilstein Journal of Organic Chemistry, 19, 1191–1197.[4]
-
[Link]
-
- Maddila, S., et al. (2016). Synthesis and biological activity of novel pyrazole-based thiourea derivatives. Letters in Drug Design & Discovery. (General reference for bioactivity context of the scaffold).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives [beilstein-journals.org]
microwave-assisted synthesis of pyrazolyl thiourea derivatives
Application Note: Microwave-Assisted Synthesis of Pyrazolyl Thiourea Derivatives
Executive Summary
This guide details an optimized protocol for the microwave-assisted organic synthesis (MAOS) of pyrazolyl thiourea derivatives. Unlike conventional reflux methods that require 6–12 hours and often suffer from side reactions (e.g., desulfurization), this protocol utilizes dielectric heating to achieve quantitative conversion in under 15 minutes. The resulting scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for VEGFR kinase inhibitors, antimicrobial agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Mechanistic Rationale & Experimental Design
The Chemistry: Nucleophilic Addition
The core reaction involves the nucleophilic addition of a pyrazole-amine (1) to an aryl isothiocyanate (2). This reaction proceeds through a zwitterionic transition state to form the thiourea linkage (3).
-
Why Microwave? The rate-determining step involves the formation of a dipolar transition state from neutral reactants. According to the Hughes-Ingold rules , reactions developing charge in the transition state are accelerated by polar solvents. Microwave irradiation enhances this effect through dipolar polarization , where the oscillating electric field aligns the polar solvent (ethanol) and the dipolar transition state, lowering the activation energy (
) and increasing the pre-exponential factor ( ) via effective collision frequency.
Solvent Selection Strategy
-
Ethanol (Recommended): High loss tangent (
), ensuring efficient microwave energy absorption. It is a "green" solvent and allows the product to precipitate upon cooling, simplifying purification. -
Acetonitrile: Good alternative if reactants are insoluble in ethanol, but lower microwave coupling efficiency.
-
Avoid: Non-polar solvents (Hexane, Toluene) as they are transparent to microwaves and require passive heating elements (e.g., SiC vials).
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the stabilization of the dipolar transition state by microwave irradiation.
Core Protocol: Synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-N'-phenylthiourea
Pre-requisites:
-
Microwave Reactor: Monomode (e.g., CEM Discover, Anton Paar Monowave) or Multimode (e.g., Milestone synthWAVE).
-
Vessel: 10 mL or 30 mL pressure-rated glass vial with Teflon/Silicon septum.
Step-by-Step Methodology
-
Stoichiometry Setup:
-
In a 10 mL microwave vial, charge 5-amino-1,3-diphenylpyrazole (1.0 equiv, 1.0 mmol, 235 mg).
-
Add Phenyl isothiocyanate (1.1 equiv, 1.1 mmol, 131 µL). Note: Slight excess ensures complete consumption of the amine.
-
Add Absolute Ethanol (3.0 mL).
-
Optional: If the amine is deactivated (electron-withdrawing groups), add 10 mol% Triethylamine (TEA) as a base catalyst.
-
-
Microwave Parameters:
-
Seal the vial with a snap-cap.
-
Program the reactor:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High (magnetic stir bar is critical for uniform heat distribution).
-
-
-
Reaction Execution:
-
Start the run. The instrument should ramp to 100°C within 60-90 seconds.
-
Observation: The reaction mixture typically turns from a suspension to a clear solution as it heats, then may become cloudy again as the product forms.
-
-
Work-up & Purification (Self-Validating Step):
-
Cool the vial to room temperature (using compressed air flow feature of the reactor).
-
Chill: Place the vial in an ice bath for 15 minutes. The thiourea derivative is generally less soluble in cold ethanol than the starting materials.
-
Filtration: Vacuum filter the solid precipitate.
-
Wash: Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted isothiocyanate.
-
Drying: Dry in a vacuum oven at 50°C for 1 hour.
-
Quality Control & Validation
| Analytical Method | Expected Result (Validation Criteria) |
| TLC (Hexane:EtOAc 7:3) | Single spot, |
| 1H NMR (DMSO-d6) | Diagnostic Singlets: Two broad singlets for -NH protons typically appearing at |
| Melting Point | Sharp range (±2°C). Broad range indicates trapped isothiocyanate or isomeric impurities. |
| LC-MS | Single peak [M+H]+ corresponding to MW (e.g., 371.1 for the model compound). |
Comparative Analysis: Microwave vs. Conventional
The following data illustrates the efficiency gains realized by switching to the MAOS protocol.
| Parameter | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Temperature | 78 °C (Ethanol boil) | 100 °C (Superheated) | +22 °C |
| Time | 8 – 12 Hours | 10 Minutes | 60x Faster |
| Yield | 65 – 75% | 88 – 96% | +20% |
| Solvent Volume | 15 – 20 mL/mmol | 3 mL/mmol | 5x Reduction (Green) |
| Purification | Column Chromatography often required | Filtration & Recrystallization | Operational Simplicity |
Troubleshooting Guide
-
Issue: No Precipitation upon cooling.
-
Cause: Product is too soluble in ethanol or reaction failed.
-
Fix: Evaporate 50% of solvent and re-chill. If still no solid, add water (anti-solvent) dropwise until turbidity appears.
-
-
Issue: Low Yield with Electron-Deficient Amines.
-
Cause: Nucleophilicity of the pyrazole amine is reduced.
-
Fix: Increase temperature to 120°C and add 0.5 equiv of Pyridine or TEA.
-
-
Issue: Pressure Spike.
-
Cause: Decomposition of isothiocyanate or solvent volatility.
-
Fix: Ensure headspace in vial (do not fill >60%). Check isothiocyanate purity before use.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of pyrazolyl thiourea derivatives.
References
-
Maddila, S. et al. (2016). "Synthesis and biological evaluation of new pyrazole-based thiourea derivatives as potential antimicrobial agents." Journal of Saudi Chemical Society.[1] Link
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Saeedi, M. et al. (2020). "Recent advances in the synthesis of pyrazole derivatives using microwave irradiation." Current Organic Chemistry. Link
-
Li, Y. et al. (2012). "Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives." International Journal of Molecular Sciences. Link
Sources
Precision Solvent Selection for 1-Methyl-1H-pyrazol-3-amine Thiourea Formation
[1]
Executive Summary
The formation of thiourea derivatives from 1-methyl-1H-pyrazol-3-amine is a critical transformation in the synthesis of kinase inhibitors and antimicrobial agents.[1] While the reaction is conceptually simple—nucleophilic addition of an amine to an isothiocyanate—the specific electronic and physical properties of the aminopyrazole scaffold demand precise solvent selection to maximize yield and suppress side reactions.
This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a causal understanding of reaction kinetics and thermodynamics.[1] We present three validated protocols tailored to specific substrate classes and "Green Chemistry" requirements.
Scientific Foundation
Substrate Analysis: 1-Methyl-1H-pyrazol-3-amine
Unlike aliphatic amines, 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) possesses a conjugated exocyclic amino group.[1] The lone pair on the exocyclic nitrogen is partially delocalized into the pyrazole ring, reducing its nucleophilicity compared to benzylamine or cyclohexylamine.
-
pKa (Conjugate Acid): ~4.04. This low basicity implies that the amine is a poor nucleophile in neutral conditions and may require thermal activation or base catalysis to react with electron-rich (deactivated) isothiocyanates.
-
Solubility Profile: The molecule is amphiphilic—soluble in polar organic solvents (Ethanol, DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform), but sparingly soluble in non-polar hydrocarbons (Hexanes).
Reaction Mechanism & Solvent Influence
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate (R-N=C=S). This forms a zwitterionic tetrahedral intermediate, which subsequently undergoes proton transfer to yield the stable thiourea.
Solvent Impact on Transition State:
-
Protic Solvents (e.g., Ethanol): Stabilize the zwitterionic intermediate via hydrogen bonding but may solvate the nucleophilic amine, slightly retarding the initial attack. However, they often facilitate the final proton transfer step.
-
Aprotic Polar Solvents (e.g., THF, DCM): Leave the amine "naked" (less solvated), increasing its nucleophilicity (kinetic rate) but offering less stabilization to the charged intermediate.
Mechanistic Pathway Visualization
Figure 1: Mechanistic influence of solvent choice on the thiourea formation pathway.
Solvent Selection Matrix
Select the solvent system based on your specific process constraints (yield vs. speed vs. purification).
| Parameter | Ethanol (EtOH) | Dichloromethane (DCM) | Dimethylformamide (DMF) | Toluene |
| Primary Use Case | Standard / Green | Kinetic Control | Difficult Substrates | Thermal Activation |
| Reaction Temp | Reflux (78°C) | RT (25°C) | 60–100°C | Reflux (110°C) |
| Solubility | Excellent for start mat.; Poor for product (precipitates). | Good for both; Product remains in solution. | Excellent for all. | Poor for start mat.; Good for reflux. |
| Workup | Filtration (High Purity) | Evaporation + Column | Aqueous Wash / Extraction | Evaporation / Trituration |
| Reaction Rate | Moderate | Fast (if base added) | Fast (Thermal) | Moderate |
| Green Score | High | Low (Halogenated) | Low (Reprotoxic) | Moderate |
Experimental Protocols
Protocol A: The "Precipitation" Method (Ethanol)
Best for: Standard synthesis, high-purity requirements, avoiding chromatography. Mechanism: The product is often less soluble in ethanol than the starting materials, driving the equilibrium forward via precipitation (Le Chatelier's principle).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in absolute Ethanol (concentration 0.2 M).
-
Addition: Add the Isothiocyanate (1.05 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (78°C) for 2–6 hours. Monitor by TLC (typically 50% EtOAc/Hexane).
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath) for 30 minutes.
-
The thiourea product should precipitate as a white/off-white solid.[1]
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (1 x 10 mL).
-
Protocol B: The "Kinetic" Method (DCM + Base)
Best for: Liquid isothiocyanates, thermally sensitive substrates, or when the product is soluble in ethanol.
-
Preparation: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Activation: Add Triethylamine (TEA) or DIPEA (1.2 equiv). Note: Base acts as a proton shuttle and enhances nucleophilicity.
-
Addition: Add the Isothiocyanate (1.1 equiv) slowly at 0°C, then warm to Room Temperature.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Wash the organic layer with Water (1x), saturated NaHCO₃ (1x), and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash chromatography (SiO₂, MeOH/DCM gradient).
-
Protocol C: The "Forced" Method (DMF/NaH)
Best for: Highly deactivated isothiocyanates or sterically hindered systems where standard methods fail.
-
Preparation: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF .
-
Deprotonation (Optional): If reactivity is extremely low, add NaH (1.1 equiv, 60% dispersion) at 0°C and stir for 30 min to generate the pyrazolyl anion (strong nucleophile). Warning: This may lead to bis-alkylation if not controlled.[1]
-
Addition: Add Isothiocyanate (1.1 equiv).[3]
-
Reaction: Heat to 60–80°C for 4 hours.
-
Workup: Pour into ice water. If solid forms, filter. If oil forms, extract with EtOAc.
Decision Logic for Researchers
Use the following workflow to determine the optimal starting point for your synthesis.
Figure 2: Decision tree for selecting the optimal synthetic protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC) | Low nucleophilicity of aminopyrazole.[1] | Switch to Protocol C (DMF/Heat) or add catalytic DMAP (10 mol%) to Protocol B. |
| Oiling Out | Product melting point is low or impurities present. | Evaporate solvent and triturate with Diethyl Ether/Hexane or Cold Ethanol . |
| Symmetric Urea Formation | Hydrolysis of isothiocyanate or dimerization. | Ensure anhydrous conditions . Use fresh isothiocyanate.[3] Avoid excessive heating in wet solvents. |
| Starting Material Remains | Equilibrium limitation. | Use Protocol A (Ethanol) to drive equilibrium via precipitation, or use excess isothiocyanate (1.5 equiv). |
References
-
Solubility & Properties: ChemicalBook. 1-Methyl-1H-pyrazol-3-amine Properties and Solubility Data. Link
-
Synthetic Methodology: Maddila, S., et al. "Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives."[4] RSC Advances, 2016. Link
-
Solvent Effects: Li, Z., et al. "Solvent-Controlled Selective Synthesis of Amides and Thioureas from Isothiocyanates." Journal of Organic Chemistry, 2014. Link
-
Green Chemistry Protocols: Kulkarni, A., et al. "Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution." Molecules, 2020. Link
-
General Thiourea Synthesis: BenchChem. "Troubleshooting common side reactions in thiourea synthesis." Application Note, 2025.[5] Link
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
reflux conditions for pyrazole isothiocyanate condensation
Application Note: Reflux-Mediated Condensation of Pyrazole Isothiocyanates in Drug Discovery
Introduction
Pyrazole isothiocyanates are highly versatile electrophilic building blocks in medicinal chemistry. They serve as critical intermediates for synthesizing acyclic thioureas and complex fused heterocycles, such as pyrazolo[1,5-a][1,3,5]triazines and pyrazolo-thiazoles, which frequently exhibit potent anticancer, topoisomerase-inhibiting, and antimicrobial properties[1][2]. The isothiocyanate carbon is highly susceptible to nucleophilic attack by amines, hydrazines, and active methylene compounds. However, due to the steric hindrance and electronic deactivation often imparted by the substituted pyrazole core, these condensations typically require sustained thermal activation via reflux conditions[3][4].
Mechanistic Insights & Causality
The condensation of a pyrazole isothiocyanate with a nucleophile follows a well-defined addition mechanism that relies heavily on thermal and catalytic drivers:
-
Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine) attacks the highly electrophilic central carbon of the isothiocyanate (-N=C=S) group[3].
-
Solvent and Thermal Causality: Conducting the reaction under reflux in protic (ethanol) or basic (pyridine) solvents is not merely for solubility. Refluxing provides the kinetic energy required to overcome the activation barrier of sterically hindered pyrazoles. Furthermore, basic solvents like pyridine or the addition of catalytic triethylamine (TEA) enhance the nucleophilicity of the incoming amine and facilitate the proton transfer necessary during the tautomerization of the resulting thiourea[1][4].
-
Cyclocondensation (Domino Reactions): In many drug discovery workflows, the initial acyclic thiourea intermediate is not isolated. Instead, extended refluxing in the presence of bi-functional nucleophiles (like hydrazines or alpha-haloketones) drives a subsequent intramolecular cyclization. For example, treating a pyrazole thiourea with 4-bromophenacyl bromide under reflux in ethanol/sodium acetate triggers a nucleophilic substitution by the reactive thiol tautomer, followed by elimination and cyclocondensation to yield a fused thiazole[1].
Reaction Workflow
Workflow of pyrazole isothiocyanate condensation and subsequent cyclization.
Quantitative Data: Optimization of Reflux Conditions
The choice of solvent and catalyst directly dictates the reaction trajectory and yield. Table 1 summarizes validated conditions for various nucleophilic condensations based on established literature.
Table 1: Reflux Conditions for Pyrazole Isothiocyanate Condensations
| Nucleophile Type | Solvent System | Catalyst / Additive | Reflux Temp | Time | Typical Yield | Target Product |
| Aliphatic Amines | Absolute Ethanol | None | 78 °C | 3-5 h | 80-90% | Alkyl Pyrazole Thiourea |
| Aromatic Amines | Ethanol / Dioxane | Triethylamine (cat.) | 78-101 °C | 4-6 h | 65-80% | Aryl Pyrazole Thiourea[4] |
| Hydrazines | Glacial Acetic Acid | None | 118 °C | 5-8 h | 55-75% | Pyrazolo-triazole / Pyrimidine[2] |
| Active Methylenes | Pyridine | Potassium Carbonate | 115 °C | 6-10 h | 50-70% | Fused Thiophenes[5] |
Experimental Protocols
Protocol 1: Synthesis of Acyclic Pyrazole Thiourea Derivatives
This protocol details the condensation of a pyrazole isothiocyanate with an aromatic amine (e.g., aniline or phenyl isothiocyanate equivalents) to form a thiourea, a standard precursor for kinase inhibitors[2][4].
Materials:
-
Pyrazole isothiocyanate derivative (1.0 eq)
-
Primary aromatic amine (1.1 eq)
-
Absolute ethanol (anhydrous)
-
Triethylamine (TEA) (catalytic, 3 drops per 10 mmol)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole isothiocyanate (10 mmol) in 20 mL of absolute ethanol.
-
Nucleophile Addition: Add the primary aromatic amine (11 mmol) dropwise to the stirring solution at room temperature.
-
Catalysis: Add 3 drops of triethylamine. Causality: TEA acts as a base catalyst, enhancing the nucleophilic character of the amine and facilitating the proton shift required to stabilize the thiourea product[4].
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 78 °C using an oil bath. Maintain vigorous stirring under reflux for 4 to 6 hours.
-
Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the high-Rf isothiocyanate spot disappears.
-
Work-up: Remove the heat source and allow the mixture to cool to room temperature. Pour the mixture onto 50 g of crushed ice while stirring vigorously.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL).
-
Purification: Recrystallize the crude solid from a mixture of DMF/H2O or Dioxane to yield the pure thiourea derivative[2].
Self-Validating Quality Control:
-
FT-IR Spectroscopy: Confirm the complete disappearance of the strong, broad isothiocyanate (-N=C=S) absorption band at 2050–2150 cm⁻¹[3]. Validate the formation of the product by the appearance of secondary amine (N-H) stretching bands at 3200–3400 cm⁻¹ and the thiocarbonyl (C=S) stretch around 1200–1400 cm⁻¹[2].
-
NMR Spectroscopy: In ¹H NMR (DMSO-d6), look for two distinct D2O-exchangeable singlets downfield (typically δ 8.50 - 12.00 ppm) corresponding to the two distinct N-H protons of the newly formed thiourea linkage[1].
Protocol 2: One-Pot Cyclocondensation to Fused Pyrazolo-Thiazoles
This protocol extends the thiourea synthesis by introducing an alpha-haloketone to induce an in situ cyclocondensation, yielding a rigidified fused heterocyclic system[1].
Materials:
-
Pyrazole thiourea intermediate (1.0 eq)
-
4-Bromophenacyl bromide (1.0 eq)
-
Anhydrous Sodium Acetate (1.5 eq)
-
Absolute Ethanol
Step-by-Step Methodology:
-
Reaction Assembly: Suspend the pyrazole thiourea intermediate (5 mmol) and 4-bromophenacyl bromide (5 mmol) in 25 mL of absolute ethanol in a round-bottom flask.
-
Base Addition: Add anhydrous sodium acetate (7.5 mmol). Causality: Sodium acetate neutralizes the hydrobromide (HBr) generated during the nucleophilic substitution, preventing the protonation of the thiourea sulfur and driving the equilibrium toward the cyclized product[1].
-
Reflux Activation: Heat the mixture to reflux (78 °C) for 8-12 hours. The prolonged reflux is necessary to provide the activation energy for the secondary dehydration/cyclization step following the initial thioether formation.
-
Work-up: Cool the reaction to room temperature. The product often precipitates directly from the reaction mixture upon cooling. If not, concentrate the solvent under reduced pressure to half its volume and precipitate with cold water.
-
Isolation: Filter the solid, wash with distilled water to remove sodium bromide salts, and dry under a vacuum.
-
Purification: Recrystallize from ethanol or DMF/H2O.
Self-Validating Quality Control:
-
Mass Spectrometry (LC-MS): Confirm the molecular ion peak [M+H]+ corresponding to the cyclized product, which will be 18 mass units lower than the acyclic thioether intermediate (due to the loss of H2O during cyclocondensation).
-
NMR Spectroscopy: The ¹H NMR spectrum must show the disappearance of the thiourea N-H protons and the appearance of a characteristic thiazole C5-H proton singlet (typically around δ 7.50 - 8.00 ppm)[1].
References
-
Alqasoumi, S.I., et al. (2009). "Novel Antitumor Acetamide, Pyrrole, Pyrrolopyrimidine, Thiocyanate, Hydrazone, Pyrazole, Isothiocyanate and Thiophene Derivatives Containing a Biologically Active Pyrazole Moiety." scirp.org. URL: [Link]
-
ResearchGate. (2017). "Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives". researchgate.net. URL:[Link]
-
NIH. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors". nih.gov. URL: [Link]
-
Aensiweb. "Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]". aensiweb.com. URL: [Link]
Sources
- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole | 1001519-10-3 | Benchchem [benchchem.com]
- 4. aensiweb.com [aensiweb.com]
- 5. researchgate.net [researchgate.net]
Application Note: Polyethylene Glycol (PEG-400) as a High-Efficacy Phase Transfer Catalyst for the Synthesis of Thiourea Derivatives
Abstract
Thiourea and its derivatives represent a cornerstone in medicinal chemistry and are pivotal intermediates in the synthesis of various heterocyclic compounds.[1][2] Traditional synthesis routes often involve harsh reaction conditions, stoichiometric strong acids, or the use of noxious reagents.[1][3] This application note details a robust, environmentally benign, and efficient protocol for the synthesis of N-Aryl-N'-(aroyl)thioureas utilizing Polyethylene Glycol 400 (PEG-400) as a phase transfer catalyst (PTC). This method circumvents the drawbacks of classical approaches by offering mild reaction conditions, operational simplicity, high yields, and the use of an inexpensive, non-toxic, and recyclable catalyst.[4][5][6][7] We provide a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the green chemistry advantages inherent to this system.
Introduction: The Need for Greener Pathways to Thioureas
Thiourea derivatives are a class of organosulfur compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] They also serve as versatile building blocks for synthesizing pharmacologically significant heterocycles like thiazoles and benzothiazoles.[1][8]
The classical synthesis of N-substituted thioureas often involves the reaction of amines with alkali metal thiocyanates in the presence of strong acids or the use of pre-formed, often unstable, isothiocyanates.[1] These methods frequently suffer from limitations such as high temperatures, long reaction times, and the generation of significant waste streams.[1]
Phase Transfer Catalysis (PTC) has emerged as a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).[9] PEG-400, a low-molecular-weight polymer of ethylene oxide, has gained prominence as an exceptional phase transfer catalyst. It is thermally stable, biodegradable, inexpensive, and possesses negligible toxicity, making it an ideal choice for sustainable chemical synthesis.[6][10][11] This guide elucidates its specific application in a one-pot, three-component synthesis of valuable thiourea derivatives.
The Causality of Catalysis: PEG-400's Mechanism of Action
The efficacy of PEG-400 as a phase transfer catalyst in this synthesis stems from its unique molecular structure. The polymer backbone is rich in ether oxygen atoms, which act as Lewis bases capable of coordinating with cations. In a typical solid-liquid system for thiourea synthesis, the reactants are ammonium thiocyanate (solid phase) and an aroyl chloride dissolved in a non-polar organic solvent (liquid phase).
The catalytic cycle proceeds as follows:
-
Cation Sequestration: The repeating ethylene oxide units of PEG-400 create a hydrophilic core that effectively chelates the ammonium cation (NH₄⁺) from the solid ammonium thiocyanate.[9][12]
-
Phase Transfer: This complexation event forms a large, lipophilic [PEG-NH₄]⁺ complex. This complex is soluble in the organic solvent, and to maintain charge neutrality, it must drag the thiocyanate anion (SCN⁻) from the solid phase into the organic phase with it.[12]
-
Anion Activation: Once in the organic medium, the thiocyanate anion is poorly solvated, or "naked." This lack of a solvation shell dramatically increases its nucleophilicity.
-
In Situ Intermediate Formation: The highly reactive thiocyanate anion readily attacks the electrophilic carbonyl carbon of the aroyl chloride, displacing the chloride ion and forming a highly reactive aroyl isothiocyanate intermediate in situ.[2]
-
Nucleophilic Addition: An amine, added to the reaction mixture, then performs a nucleophilic attack on the central carbon of the isothiocyanate intermediate to yield the final N-Aryl-N'-(aroyl)thiourea product.
-
Catalyst Regeneration: The catalyst, PEG-400, is released upon completion of the cycle and is free to transport another molecule of ammonium thiocyanate, thus requiring only catalytic amounts.
This mechanism elegantly overcomes the insolubility barrier of the thiocyanate salt in the organic reaction medium, enabling the reaction to proceed smoothly under mild conditions.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. alphachem.biz [alphachem.biz]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
synthesis of 1,3-disubstituted pyrazole thioureas for antimicrobial screening
Application Note: Strategic Synthesis and Antimicrobial Profiling of 1,3-Disubstituted Pyrazole Thioureas
Executive Summary
This guide details the synthetic workflow and biological validation of 1,3-disubstituted pyrazole-linked thioureas . These hybrid scaffolds combine the pharmacophoric properties of the pyrazole ring (anti-inflammatory, antimicrobial) with the thiourea moiety (enzyme inhibition, DNA binding). This protocol is designed for medicinal chemists and drug discovery researchers, focusing on a modular synthesis strategy that allows for rapid R-group diversification, followed by a high-throughput Resazurin-based Microdilution Assay for MIC determination.
Strategic Rationale & Chemistry
The design strategy relies on the hybridization principle . Pyrazoles act as stable, lipophilic core structures that position the thiourea "warhead" to interact with bacterial targets (e.g., DNA gyrase or DHFR).
Mechanism of Synthesis: The critical step involves the nucleophilic addition of a 4-amino-pyrazole intermediate to an aryl isothiocyanate . This reaction is generally driven by the nucleophilicity of the primary amine and the electrophilic character of the isothiocyanate carbon.
-
Why Ethanol? We utilize ethanol as a "green" solvent. It supports the solubility of the reagents at reflux temperature (
C) but promotes precipitation of the thiourea product upon cooling, simplifying purification (recrystallization) and avoiding chromatography in early screening stages. -
Regiochemistry: The 1,3-substitution pattern on the pyrazole is established early (via hydrazone cyclization or chalcone condensation), ensuring the 4-position is sterically accessible for the thiourea coupling.
Pathway Visualization
The following diagram outlines the convergent synthesis and screening workflow.
Figure 1: Convergent synthetic workflow from pyrazole core construction to antimicrobial validation.
Detailed Protocols
Protocol A: Synthesis of the Pyrazole-Thiourea Scaffold
Target Molecule: N-(1,3-diphenyl-1H-pyrazol-4-yl)-N'-phenylthiourea. Precursor: 4-amino-1,3-diphenyl-1H-pyrazole (synthesized via nitration/reduction of 1,3-diphenylpyrazole or commercially sourced).
Reagents & Equipment:
-
4-amino-1,3-diphenyl-1H-pyrazole (1.0 equiv)
-
Phenyl isothiocyanate (1.1 equiv)
-
Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-amino-1,3-diphenyl-1H-pyrazole (2.35 g, 10 mmol) in absolute ethanol (20 mL). Ensure complete dissolution; mild heating (
C) may be required. -
Addition of Electrophile: Add phenyl isothiocyanate (1.49 g, 11 mmol) dropwise to the stirring solution.
-
Critical Checkpoint: If the solution turns immediately cloudy, add a small volume of ethanol (5 mL) to maintain homogeneity during the initial reaction phase.
-
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours .-
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot (
) should disappear, and a less polar product spot ( ) should appear.
-
-
Workup & Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Refrigerate at
C for 2 hours to maximize precipitation. -
Filter the solid precipitate under vacuum.
-
Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the product is highly insoluble.
-
Expected Yield: 75–85%.
-
Characterization:IR: 3150–3400 cm⁻¹ (NH stretch), 1200–1250 cm⁻¹ (C=S). ¹H NMR: Singlet at
9.0–10.0 ppm (Thiourea NH).
-
Protocol B: Resazurin-Based Microdilution Assay (MIC)
This assay replaces subjective visual turbidity checks with a sensitive colorimetric indicator.[3] Resazurin (blue, non-fluorescent) is reduced by viable bacterial dehydrogenases to resorufin (pink, fluorescent).
Materials:
-
Test Compound: Pyrazole thiourea (dissolved in DMSO to 10 mg/mL stock).
-
Bacteria: S. aureus (ATCC 25923) or E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
Workflow:
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well microplate.
-
Row A: Add 100 µL of the test compound stock. Mix and transfer 100 µL to Row B. Repeat serial dilution down to Row H. Discard the final 100 µL.
-
Result: Concentration gradient (e.g., 1000 µg/mL
7.8 µg/mL).
-
-
Inoculation:
-
Prepare a bacterial suspension adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in MHB.
-
Add 100 µL of the diluted inoculum to each well.
-
Controls: Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only).
-
-
Incubation:
-
Incubate plates at
C for 18–24 hours.
-
-
Development & Readout:
Data Analysis & SAR Insights
When analyzing your library of 1,3-disubstituted pyrazole thioureas, organize data to highlight Structure-Activity Relationships (SAR).
Table 1: Representative Antimicrobial Activity (Simulated Data)
| Compound ID | R1 (Pyrazole N1) | R2 (Thiourea N') | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | LogP (Calc) |
| PT-01 | Phenyl | Phenyl | 12.5 | >100 | 3.4 |
| PT-02 | Phenyl | 4-Cl-Phenyl | 3.12 | 50.0 | 4.1 |
| PT-03 | Phenyl | 4-NO₂-Phenyl | 6.25 | 25.0 | 3.2 |
| PT-04 | 4-F-Phenyl | 4-Cl-Phenyl | 0.78 | 12.5 | 4.2 |
SAR Commentary:
-
Lipophilicity: Electron-withdrawing groups (Cl, F) on the phenyl rings (PT-02, PT-04) often enhance cell wall permeability, correlating with lower MIC values against Gram-positive strains.
-
Electronic Effects: The acidity of the thiourea NH protons is modulated by the R2 substituent. Strong electron-withdrawing groups (e.g.,
) increase acidity, potentially strengthening hydrogen bonding with the target protein active site.
References
-
Vertex AI Search. (2023). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives. National Institutes of Health (PMC). 6
-
Foerster, S., et al. (2017).[3][5] A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing. Journal of Antimicrobial Chemotherapy. 7[2][8][9][10]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New 1,3-Diphenylpyrazoles. 2
-
MDPI. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and Evaluation of a Resazurin-Based Microdilution Assay for Microbial Sensitivity Test of <i>Neisseria gonorrhoeae</i> [ykxb.scu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of N,N'-Disubstituted Pyrazole Thioureas via Thiophosgene
Abstract
This document provides a comprehensive guide for the synthesis of N,N'-disubstituted thioureas from pyrazole amine precursors using thiophosgene. Pyrazole-containing thioureas are significant scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling the highly toxic reagent thiophosgene, and a troubleshooting guide. The information is intended for researchers, chemists, and drug development professionals with experience in synthetic organic chemistry.
Mechanism and Scientific Rationale
The conversion of primary amines to symmetrical thioureas using thiophosgene (CSCl₂) is a robust and well-established method.[3] The reaction proceeds through a highly reactive isothiocyanate intermediate.
Step 1: Formation of the Isothiocyanate Intermediate The reaction is initiated by the nucleophilic attack of the pyrazole amine's nitrogen atom on the electrophilic carbon of thiophosgene. This is followed by the elimination of a molecule of hydrogen chloride (HCl), typically scavenged by a non-nucleophilic base like triethylamine, to form the pyrazole isothiocyanate. This step is usually performed at low temperatures (e.g., 0 °C) to control the high reactivity of thiophosgene and minimize side reactions.[3]
Step 2: Formation of the Thiourea The newly formed, and often un-isolated, isothiocyanate intermediate is then subjected to a second nucleophilic attack by another equivalent of the pyrazole amine. This addition reaction forms the final N,N'-disubstituted symmetrical pyrazole thiourea product. If an unsymmetrical thiourea is desired, a different amine can be introduced at this stage.
The overall transformation is highly efficient but requires stringent anhydrous conditions, as thiophosgene readily hydrolyzes in the presence of moisture.[4]
Caption: Figure 1: Reaction Mechanism for Thiourea Formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a symmetrical N,N'-di(pyrazolyl)thiourea. Researchers should optimize stoichiometry and reaction times based on their specific pyrazole amine substrate.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Substituted Pyrazole Amine | ≥98% | Commercial | Must be dry. |
| Thiophosgene (CSCl₂) | ≥98% | Commercial | EXTREMELY TOXIC & CORROSIVE. Handle only in a certified chemical fume hood.[5][6] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial | Freshly distilled over CaH₂ recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Other anhydrous solvents like benzene or THF can be used.[3] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | Commercial | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Ice-water bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Apparatus for column chromatography
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or Viton™ gloves, chemically resistant lab coat.[4][7]
Reaction Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Synthesis Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the pyrazole amine (2.0 equivalents) and anhydrous dichloromethane (DCM) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add freshly distilled triethylamine (2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Thiophosgene Addition: In a separate flask, prepare a solution of thiophosgene (1.0 equivalent) in a small volume of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure N,N'-di(pyrazolyl)thiourea.
-
Characterization: Characterize the final product using NMR, IR, and mass spectrometry. Expected spectral data include N-H stretching and C=S stretching bands in the IR spectrum (around 3400-3100 cm⁻¹ and 1150-1350 cm⁻¹, respectively) and characteristic N-H proton signals in the ¹H-NMR spectrum.[1][8]
Critical Safety Precautions
Thiophosgene is extremely toxic, corrosive, and a lachrymator. It is fatal if inhaled, swallowed, or absorbed through the skin. [4][5] All operations must be conducted with extreme caution.
-
Handling: All manipulations involving thiophosgene must be performed inside a certified, high-performance chemical fume hood.[7] Ensure the hood sash is at the lowest practical height.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, closed-toed shoes, chemical safety goggles, and a face shield.[9] Wear heavy-duty, chemically resistant gloves (e.g., nitrile gloves are NOT sufficient; butyl rubber or Viton™ are recommended).[7]
-
Incompatible Materials: Keep thiophosgene away from water, moisture, acids, bases, alcohols, and amines (except as a reactant under controlled conditions).[4]
-
Spills: In case of a spill, evacuate the area immediately. Do NOT use water to clean up the spill, as it will decompose thiophosgene into toxic gases.[5][6] Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[5]
-
Waste Disposal: All thiophosgene waste, including empty containers and contaminated materials, must be treated as hazardous waste. Do not recycle solvents from reactions involving thiophosgene.[7] Quench excess reagent carefully with a solution of aqueous ammonia or sodium hydroxide in the back of the fume hood before disposal.
-
Emergency Exposure:
-
Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[4][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical help.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent (thiophosgene hydrolyzed).2. Ineffective base (HCl not scavenged).3. Low reactivity of pyrazole amine. | 1. Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Dry amine if necessary.2. Use freshly distilled triethylamine.3. Increase reaction temperature after addition or allow for longer reaction time. |
| Formation of Side Products | 1. Reaction temperature too high during addition.2. Thiophosgene added too quickly.3. Presence of moisture leading to decomposition products. | 1. Maintain strict temperature control at 0 °C during addition.2. Add the thiophosgene solution slowly and dropwise.3. Re-verify that all reagents and solvents are anhydrous. |
| Product is an Oil or Difficult to Purify | 1. Impurities present.2. Product may be inherently non-crystalline. | 1. Ensure a thorough aqueous work-up to remove base and salts. Optimize chromatography conditions (try different solvent systems).2. Attempt purification by trituration with a non-polar solvent like hexanes or ether. |
Safer Alternatives to Thiophosgene
Given the extreme hazards of thiophosgene, researchers are encouraged to consider safer alternatives when possible.[3] These include:
-
Carbon Disulfide (CS₂): A common reagent for thiourea synthesis, though it is also flammable and toxic.[10]
-
1,1'-Thiocarbonyldiimidazole (TCDI): A stable, solid reagent that is easier and safer to handle than thiophosgene.[11]
-
Sulfur and Chloroform: This combination can generate a thiocarbonyl surrogate in situ, avoiding the handling of highly toxic reagents.[12]
The choice of reagent will depend on the specific substrate, desired scale, and available safety infrastructure.
References
- Vertex AI Search. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.
-
Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5140-5153. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Thiophosgene. [Link]
-
Cole-Parmer. (2006, March 27). Material Safety Data Sheet - Thiophosgene 95-98%. [Link]
-
The Brückner Research Group, University of Connecticut. Laboratory-Specific Standard Operating Procedure (LSOP) for Thiophosgene. [Link]
-
Tan, W., Wei, J., & Jiang, X. (2017). Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction. Organic Letters, 19(8), 2166–2169. [Link]
-
Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate. [Link]
-
Wu, J., et al. (2012). Synthesis and bioactivity of pyrazole acyl thiourea derivatives. PubMed. [Link]
- Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Xu, B., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13629-13641. [Link]
-
ResearchGate. (2019). Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives. [Link]
-
Friščić, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849. [Link]
- Sharma, S. (1979). Thiophosgene in Organic Synthesis. Sulphur Reports.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and bioactivity of pyrazole acyl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-chemistry.org [organic-chemistry.org]
Application Note: One-Pot Synthesis of (1-Methyl-1H-pyrazol-3-yl)thiourea Derivatives
Abstract & Significance
The integration of the 1-methyl-1H-pyrazol-3-yl moiety into thiourea scaffolds has emerged as a high-value strategy in medicinal chemistry. This hybrid scaffold combines the established biological activity of pyrazoles (found in drugs like Celecoxib and Rimonabant) with the hydrogen-bonding and metal-chelating properties of the thiourea linkage. Derivatives of this class have demonstrated potent antimicrobial , antiviral , and kinase inhibitory activities.
This Application Note details a robust, one-pot synthetic protocol for generating these derivatives. Unlike traditional methods requiring the isolation of toxic isothiocyanate intermediates, this protocol utilizes an in situ generation strategy, enhancing safety and operational efficiency. We compare two primary methodologies:
-
Method A (Direct Coupling): For use with commercially available isothiocyanates.
-
Method B (Advanced One-Pot): A three-component coupling using Carbon Disulfide (CS₂), allowing for the rapid library generation from diverse primary amines.
Chemical Strategy & Mechanism[1]
The core challenge in synthesizing asymmetric thioureas is controlling the sequence of nucleophilic attacks to prevent symmetrical byproduct formation.
The "In-Situ" Advantage
Direct handling of isothiocyanates (R-NCS) is often undesirable due to their lachrymatory nature and limited commercial availability of specialized derivatives. The One-Pot Dithiocarbamate Route circumvents this by generating the isothiocyanate transiently in the reaction vessel.
Mechanistic Pathway
The reaction proceeds through a desulfurization mechanism:
-
Activation: The primary amine (R-NH₂) reacts with CS₂ under basic conditions to form a dithiocarbamate salt.
-
Desulfurization: A promoter (e.g., Tosyl Chloride, Iodine, or EDC) eliminates sulfur, collapsing the intermediate into the reactive isothiocyanate (R-NCS).
-
Coupling: The nucleophilic nitrogen of the 1-methyl-1H-pyrazol-3-amine attacks the electrophilic carbon of the isothiocyanate, yielding the final thiourea.
Figure 1: Mechanistic pathway of the one-pot dithiocarbamate desulfurization strategy.
Experimental Protocols
Materials & Reagents[3][4]
-
Core Scaffold: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0).[1]
-
Reagents: Carbon Disulfide (CS₂), Triethylamine (Et₃N), p-Toluenesulfonyl chloride (TsCl) or Iodine (I₂).
-
Solvents: Tetrahydrofuran (THF) or Ethanol (EtOH) for green chemistry applications.
Protocol A: Standard Direct Coupling (Isothiocyanate Method)
Best for: Reactions where the specific isothiocyanate is commercially available.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 mmol, 97 mg) in anhydrous THF (5 mL).
-
Addition: Add the requisite Isothiocyanate (R-NCS) (1.1 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
If solid forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Evaporate solvent and recrystallize from EtOH.
-
Protocol B: Advanced One-Pot (CS₂ Mediated)
Best for: Library generation, avoiding toxic intermediates, and high-throughput synthesis.
This protocol uses TsCl as a desulfurizing agent to convert the in situ dithiocarbamate into the reactive isothiocyanate.
Step-by-Step Procedure:
-
Dithiocarbamate Formation:
-
To a stirred solution of the Primary Amine (R-NH₂) (1.0 mmol) in THF (10 mL), add Triethylamine (2.0 mmol) and Carbon Disulfide (1.5 mmol, CAUTION: Toxic/Flammable).
-
Stir at room temperature for 30–60 minutes. The solution typically turns yellow/orange.
-
-
Desulfurization (Isothiocyanate Generation):
-
Cool the mixture to 0°C in an ice bath.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.0 mmol) dissolved in minimal THF dropwise.
-
Stir for 20 minutes at 0°C, then allow to warm to room temperature for 30 minutes. Note: A precipitate of triethylammonium tosylate may form.
-
-
Coupling:
-
Add 1-methyl-1H-pyrazol-3-amine (1.0 mmol) directly to the reaction vessel.
-
Stir at room temperature for 2 hours, then heat to 50°C for 2 hours to ensure completion.
-
-
Isolation:
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Figure 2: Operational workflow for the TsCl-mediated one-pot synthesis.
Optimization & Troubleshooting
Solvent Effects
While THF is standard, Ethanol can be used for a "greener" profile, though TsCl reactivity may decrease due to solvolysis. For aqueous-compatible synthesis, Water can be used if Iodine (I₂) is the oxidant (replacing TsCl), though yields may vary with amine solubility.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete desulfurization | Increase TsCl to 1.2 eq; ensure 0°C start to prevent side reactions. |
| Symmetrical Urea Byproduct | Hydrolysis of intermediate | Ensure anhydrous solvents; avoid prolonged exposure to air moisture. |
| No Precipitate | Product highly soluble | Use liquid-liquid extraction (EtOAc/Water) instead of filtration. |
| Unreacted Pyrazole | Low nucleophilicity | Add a catalytic amount of DMAP (10 mol%) during Step 3. |
Substrate Scope & Characterization
This protocol tolerates a wide range of amines (R-NH₂).[2] Below are expected outcomes for typical derivatives.
| Entry | R-Group (Amine Input) | Yield (Method B) | Melting Point (°C) | Key 1H NMR Signal (DMSO-d6) |
| 1 | Phenyl (Ph) | 85-92% | 142-144 | δ 10.2 (s, 1H, NH), 9.8 (s, 1H, NH) |
| 2 | 4-Fluorophenyl | 88-94% | 155-157 | δ 10.3 (s, 1H, NH), -118 ppm (19F) |
| 3 | Benzyl (Bn) | 78-82% | 120-122 | δ 4.8 (d, 2H, CH₂), 8.5 (t, 1H, NH) |
| 4 | Cyclohexyl | 75-80% | 160-162 | δ 3.9 (m, 1H, CH), 8.1 (d, 1H, NH) |
Characterization Checklist:
-
IR: Look for strong C=S stretch at 1150–1200 cm⁻¹.
-
1H NMR: Two distinct NH singlets (typically δ 9.0–11.0 ppm) confirm the thiourea linkage. The pyrazole methyl group appears as a sharp singlet around δ 3.7–3.8 ppm.
-
MS: M+1 peak should be clearly visible in ESI+.
Safety & Handling
-
Carbon Disulfide (CS₂): Extremely flammable (Flash point -30°C) and neurotoxic. MUST be handled in a functioning fume hood. Use volumetric dispensing to avoid open pouring.
-
Isothiocyanates: Potent lachrymators and skin sensitizers. Double-glove and use a bleach bath to neutralize glassware before cleaning.
-
Waste: All sulfur-containing waste must be segregated.
References
-
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 2012, 17, 5139-5150. Link
-
Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders. Beilstein J. Org. Chem., 2023. Link
-
Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. J. Serb. Chem. Soc., 2010. Link
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 2013, 45, 1667-1674. Link
-
1-Methyl-1H-pyrazol-3-amine: Properties and Reactivity. BenchChem Technical Guide. Link
Sources
Troubleshooting & Optimization
purification of pyrazole thioureas by recrystallization vs column chromatography
Topic: Purification Strategies: Recrystallization vs. Column Chromatography Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)[1]
Introduction: The "Sticky" Science of Pyrazole Thioureas
Welcome to the technical support center. If you are working with pyrazole thioureas, you are likely dealing with a "privileged scaffold" in kinase inhibitor discovery.[1] However, you are also likely facing a specific set of purification headaches.
The Core Problem: Pyrazole thioureas possess a "Dr. Jekyll and Mr. Hyde" physicochemical profile.
-
The Pyrazole Ring: Contains a basic nitrogen (
hybridized) that acts as a hydrogen bond acceptor.[1] This makes it "sticky" on acidic stationary phases like silica gel.[1] -
The Thiourea Linker: Acts as a strong hydrogen bond donor/acceptor system.[1] It often leads to poor solubility in non-polar solvents (Hexane, DCM) and excessive solubility in polar protic solvents (MeOH), making the "Goldilocks" zone for recrystallization narrow.[1]
This guide provides the logic and protocols to navigate these conflicting properties.
Module 1: The Decision Matrix
Before starting, stop and assess your crude material.[1] Do not default to a column just because it's available. Use this matrix to select the optimal path.
Quick Comparison Table
| Feature | Recrystallization (The Preferred Path) | Column Chromatography (The Precision Path) |
| Primary Utility | Bulk purification (>500 mg), removal of trace colored impurities.[1] | Separation of regioisomers, close-running side products.[1] |
| Yield Potential | High (70–95%) if optimized.[1] | Moderate (50–80%) due to irreversible adsorption.[1] |
| Purity Ceiling | Excellent (>99% HPLC). | Good (>95%), but often requires subsequent recrystallization.[1] |
| Cost/Time | Low cost / Low active time (overnight cooling).[1] | High cost (Solvents/Silica) / High active time.[1] |
| Scalability | Linear (Easy to scale up).[1][2] | Non-linear (Requires massive columns/solvent volumes).[1] |
Workflow Decision Tree
Figure 1: Decision logic for selecting the purification method based on impurity profile and solubility.
Module 2: Recrystallization (The "Green" Path)
Recrystallization is the standard for pyrazole thioureas due to the ability of the thiourea moiety to form stable crystal lattices via intermolecular hydrogen bonding.
Common Solvents & Causality
-
Ethanol (EtOH): The "Workhorse." Most pyrazole thioureas dissolve in boiling EtOH and crash out upon cooling.[1]
-
Ethanol/Water (1:1 to 4:1): Used when the compound is too soluble in pure EtOH. Water acts as the anti-solvent.[1][3]
-
DMF/Water: The "Nuclear Option" for highly insoluble derivatives (e.g., nitro-substituted or multi-halogenated rings).[1]
Troubleshooting Guide (Q&A)
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
The Science: This occurs when the compound's melting point in the solvent mixture is lower than the temperature at which saturation occurs. It is often caused by impurities acting as a solvent or cooling too rapidly.[1]
-
The Fix:
-
Re-heat until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Add more solvent (Good Solvent) to lower the saturation concentration, preventing the liquid-liquid phase separation.[1]
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours.
-
Q: I have low recovery (<50%). Where is my product?
-
The Science: Pyrazole thioureas often have a "flat" solubility curve in ethanol—they remain somewhat soluble even at room temperature.[1]
-
The Fix:
-
Cool Further: Place the flask in an ice-salt bath (-10°C) for 1 hour.
-
Second Crop: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process. Note: The second crop is usually less pure.
-
Protocol: Standard Recrystallization
-
Place crude solid in an Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 5-10 mL per gram of solid).
-
Heat to reflux (boiling) with stirring.
-
If solid remains: Add more EtOH in small portions until dissolved.[1][3]
-
If solution is dark: Add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Allow to cool to Room Temp (RT) undisturbed for 2 hours.
-
Cool in an ice bath for 30 mins.
-
Filter via Buchner funnel.[1][4][5] Wash with ice-cold EtOH .
Module 3: Column Chromatography (The "Precision" Path)
Use this when recrystallization fails or when separating regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles).[1]
The "Tailing" Phenomenon
Issue: Your spot on the TLC plate looks like a comet (streaking), and on the column, the product elutes over 20+ fractions. Mechanism: The basic nitrogen in the pyrazole ring and the thiourea protons interact strongly with the acidic silanol (Si-OH) groups on the silica gel surface. This non-specific binding causes peak broadening.[1]
Troubleshooting Guide (Q&A)
Q: How do I stop the streaking?
-
The Fix: Neutralize the silica.
Q: My compound is insoluble in DCM or Hexane. How do I load it?
-
The Fix: Use Dry Loading .[6]
-
Do not try to dissolve it in a massive volume of DCM; this ruins resolution (band broadening).[1]
-
Dissolve the crude in a minimal amount of MeOH/THF/Acetone.
-
Add silica gel (ratio 1:2 crude:silica).[1]
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Pour this powder onto the top of your packed column.[6]
-
Protocol: Modified Silica Chromatography
-
Mobile Phase: Start with DCM:MeOH (98:2) + 1% TEA.[1]
-
Packing: Slurry pack silica using the mobile phase.
-
Loading: Use the Dry Loading technique (described above) if solubility is poor.[1]
-
Elution: Run a gradient increasing polarity (e.g., up to 90:10 DCM:MeOH).
-
Monitoring: Pyrazoles are UV active.[1] Monitor at 254 nm.[1]
References
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from [1]
-
Li, H., et al. (2013).[1] Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. PMC - National Institutes of Health.[1] Retrieved from [1]
-
Common Organic Chemistry. (2021). Running a Silica Gel Column: Step-by-Step Guide. Retrieved from
-
ResearchGate. (2018).[1] Substances yield after recrystallization from different solvents (Ethanol vs Isopropanol).[1][7] Retrieved from [1]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isothiocyanate Removal in Thiourea Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the robust nature of thiourea synthesis via the coupling of primary or secondary amines with isothiocyanates (RNCS). However, isolating the pure thiourea product from the crude reaction mixture is a notorious bottleneck.
This guide provides field-proven, mechanistically grounded solutions to eliminate unreacted isothiocyanates without relying on exhaustive and solvent-heavy chromatography.
The Mechanistic Challenge
To drive the bimolecular formation of thioureas to completion, the electrophilic isothiocyanate is typically introduced in a slight stoichiometric excess (1.1 to 1.5 equivalents)[1]. While this ensures total consumption of your valuable amine building block, the unreacted RNCS poses a severe purification challenge. Many isothiocyanates are non-volatile oils that share similar lipophilicity and retention factors (
Mechanistic Troubleshooting (Q&A)
Q1: I am trying to avoid chromatography. What is the most efficient method to selectively remove excess isothiocyanate from my reaction mixture? A1: The industry gold standard for chromatography-free purification is the use of solid-phase scavenger resins, specifically polymer-supported trisamine (tris(2-aminoethyl)amine polystyrene). The primary amines tethered to the insoluble polystyrene backbone act as a massive nucleophilic sink. When added to the crude mixture, the resin rapidly reacts with the electrophilic carbon of the excess RNCS, forming a covalent, polymer-bound thiourea[3]. Because the byproduct is now permanently tethered to a macroscopic resin bead, it can be quantitatively removed via simple vacuum filtration, leaving your desired product highly pure in the filtrate.
Q2: I do not have access to specialized scavenger resins. Is there a liquid-liquid extraction alternative that achieves the same result? A2: Yes. You can employ a "chemical quenching" strategy by adding a small, highly polar primary amine—most commonly ethanolamine —directly to the crude reaction mixture[4][5]. Ethanolamine rapidly reacts with the residual RNCS to form a highly polar thiourea byproduct. Mechanistically, the introduction of the terminal hydroxyl group from ethanolamine drastically reduces the partition coefficient (LogP) of the resulting adduct. During a subsequent aqueous workup, this polar byproduct partitions almost exclusively into the aqueous layer, while your desired, more lipophilic thiourea product remains in the organic layer.
Q3: How can I analytically validate that the isothiocyanate has been completely scavenged before I proceed to workup?
A3: Do not rely solely on UV absorbance traces, as the extinction coefficient of the RNCS may differ significantly from your product. Instead, use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the specific
Comparative Strategy Matrix
| Parameter | Scavenger Resin (PS-Trisamine) | Chemical Quenching (Ethanolamine) | Standard Flash Chromatography |
| Mechanism | Covalent capture on solid support | Conversion to water-soluble byproduct | Differential partitioning on silica |
| Time Required | 2 - 4 hours | 1 - 2 hours | 3 - 6 hours |
| Scalability | Excellent (Ideal for parallel library synthesis) | Excellent (Ideal for multi-kilogram scale-up) | Poor (Solvent and time intensive) |
| Cost | High (Specialized functionalized resins) | Low (Bulk commodity chemicals) | Medium (Silica and solvent costs) |
| Product Purity | > 95% (Achieved via simple filtration) | > 90% (May require a final recrystallization) | > 98% (Highest resolution separation) |
Purification Workflows
Caption: Workflow for removing excess isothiocyanate via scavenger resin versus chemical quenching.
Self-Validating Experimental Protocols
Protocol A: Scavenger Resin (PS-Trisamine) Workflow
Use this protocol when synthesizing arrays of compounds where liquid-liquid extraction is a bottleneck.
-
Primary Validation: Verify via LC-MS that your starting amine has been completely consumed.
-
Resin Addition: Add 2.0 to 3.0 equivalents of PS-trisamine resin directly to the reaction flask. (Causality: The equivalents must be calculated based on the estimated excess of RNCS and the specific loading capacity of the resin, typically 3.0–4.0 mmol/g).
-
Incubation: Agitate the suspension gently at room temperature for 2 to 4 hours. (Causality: Use an orbital shaker rather than a magnetic stir bar. Magnetic stirring will mechanically shear the polystyrene beads, clogging your filter and contaminating your product with fine polymer dust).
-
Secondary Validation: Spot the supernatant on a TLC plate. The high-
RNCS spot must be completely absent. If it persists, add 0.5 equivalents more resin and agitate for an additional hour. -
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4).
-
Washing & Isolation: Wash the resin cake with 3 column volumes of the reaction solvent (e.g., dichloromethane) to elute any non-covalently trapped product. Concentrate the combined filtrate in vacuo to yield the pure thiourea.
Protocol B: Chemical Quenching (Ethanolamine) Workflow
Use this protocol for large-scale syntheses where resin costs are prohibitive.
-
Primary Validation: Confirm the completion of the primary thiourea formation via TLC or LC-MS.
-
Quenching: Add 3.0 to 5.0 equivalents of ethanolamine directly to the crude reaction mixture.
-
Incubation: Stir vigorously at room temperature for 45 to 60 minutes.
-
Secondary Validation: Analyze the mixture via LC-MS. You should observe a new mass corresponding to the ethanolamine-RNCS adduct, with the complete disappearance of the unreacted RNCS mass.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (x2): Protonates and removes unreacted ethanolamine into the aqueous layer.
-
Deionized Water (x2): Removes the highly polar ethanolamine-RNCS thiourea adduct.
-
Saturated Brine (x1): Breaks any emulsions and pre-dries the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to isolate the product.
References
-
Baxendale Group (Durham University). Total synthesis of the amaryllidaceae alkaloid (+)-plicamine using solid-supported reagents. Available at:[Link]
-
Baxendale Group (Durham University). Tagged phosphine reagents to assist reaction work-up by phase-switched scavenging using a modular flow reactor. Available at:[Link]
-
ResearchGate. Ultrasound-Promoted Scavenging: A Rapid Parallel... Available at: [Link]
- Google Patents. US6534542B2 - (2-hydroxy)ethyl-thioureas useful as modulators of α2B adrenergic receptors.
-
SciSpace. A Novel Synthesis and Subsequent Decyclization of Iminothiozolidinones. Available at: [Link]
-
ULisboa. Tese Pedro Cal. Available at: [Link]
Sources
solubility issues of (1-methyl-1H-pyrazol-3-yl)thiourea in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (1-methyl-1H-pyrazol-3-yl)thiourea in biological assays.
Thiourea-based pyrazole derivatives are highly valued for their pharmacological properties, but their inherent lipophilicity and strong intermolecular interactions often lead to erratic assay readouts, false negatives, or compound precipitation in aqueous media. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure the integrity of your experimental data.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does (1-methyl-1H-pyrazol-3-yl)thiourea precipitate immediately upon dilution into my aqueous assay buffer? The Causality: Precipitation of this compound is driven by two distinct thermodynamic forces. First, the thiourea functional group (-NH-CS-NH-) is a potent hydrogen bond donor and acceptor. In a pure organic solvent like DMSO, the solvent disrupts these bonds. However, upon introduction to an aqueous environment, the hydrophobic effect forces the lipophilic pyrazole cores to aggregate, while the thiourea groups rapidly re-establish intermolecular hydrogen bonds, forming insoluble microcrystals[1][2]. Second, pyrazolyl thioureas possess a highly specific NNSN structural motif that acts as a chelator for transition metals. If your biological media contains trace metals (such as copper or zinc), the compound may form insoluble metal-ligand coordination complexes, further driving it out of solution[3].
Q2: I am seeing erratic, non-dose-dependent inhibition in my biochemical assay. Is this true biological activity? The Causality: Likely not. When lipophilic thiourea derivatives exceed their kinetic solubility limit in aqueous buffers, they form colloidal aggregates. These micro-precipitates act as "protein sponges," non-specifically sequestering enzymes or receptors and scattering light in fluorescence/absorbance readouts[1]. This phenomenon mimics biological inhibition but is actually a physical artifact. You must distinguish true target engagement from aggregation-based interference using a kinetic solubility assay (detailed in the protocols below).
Q3: How can I improve the aqueous solubility of this compound without killing my cells? The Causality: If reducing the working concentration is not an option, you must alter the solvent microenvironment. Because (1-methyl-1H-pyrazol-3-yl)thiourea lacks highly ionizable groups at physiological pH, pH adjustment is generally ineffective. The most scientifically sound approach is the use of excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes by encapsulating the hydrophobic pyrazole core within their lipophilic cavity, leaving the hydrophilic exterior exposed to the aqueous buffer, thereby enhancing solubility without disrupting cell membranes[1].
Part 2: Quantitative Data & Formulation Strategies
To optimize your assay conditions, refer to the following standardized parameters for thiourea derivative formulation.
Table 1: Formulation Strategies for Pyrazole-Thiourea Derivatives
| Formulation Strategy | Mechanistic Rationale | Expected Solubility Gain | Assay Compatibility |
| 100% Anhydrous DMSO | Disrupts crystal lattice H-bonding | Baseline (Stock only) | Stock storage only |
| HP-β-Cyclodextrin (10-20%) | Hydrophobic core encapsulation | 100x - 1000x | Excellent (Biocompatible) |
| Non-ionic Surfactants (0.01% Tween-20) | Micelle formation | 10x - 50x | Biochemical assays only (May lyse cells) |
| pH Adjustment | Ionization of functional groups | Negligible | Poor (Lacks standard pKa in physiological range) |
Table 2: Maximum Permissible DMSO Concentrations in Assays
| Assay Type | Max Final DMSO (v/v) | Consequence of Exceeding Limit |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1% - 0.5% | Solvent-induced cytotoxicity / membrane permeabilization[1] |
| Enzyme Inhibition (Biochemical) | 1.0% - 5.0% | Enzyme denaturation / active site conformational shifts |
| High-Content Imaging | 0.5% | Morphological artifacts / cytoskeletal collapse |
Part 3: Visualizing the Troubleshooting Logic
To ensure a systematic approach to handling (1-methyl-1H-pyrazol-3-yl)thiourea, follow these logical workflows.
Caption: Workflow for preparing and validating pyrazole-thiourea aqueous solutions.
Caption: Logical decision tree for troubleshooting thiourea derivative assay interference.
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. If a validation checkpoint fails, do not proceed to the next step.
Protocol 1: Preparation of a 10 mM Master Stock
Water is the enemy of thiourea stock stability. Atmospheric moisture absorbed by DMSO will drastically reduce the solubility capacity of the solvent over time.
-
Equilibration: Allow the lyophilized (1-methyl-1H-pyrazol-3-yl)thiourea powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh the required mass into a sterile, amber microcentrifuge tube (thiourea derivatives can be light-sensitive over prolonged periods).
-
Dissolution: Add the calculated volume of 100% Anhydrous DMSO (sealed under argon) to achieve a 10 mM concentration[1].
-
Agitation: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.
-
Validation Checkpoint: Hold the tube against a dark background under a bright light. The solution must be 100% optically clear. If microscopic flecks remain, the compound has not fully dissolved; add more DMSO to adjust to a 5 mM stock.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Validation via Nephelometry/Absorbance
This protocol determines the exact concentration at which your compound begins to form colloidal aggregates in your specific assay buffer[1].
-
Buffer Preparation: Prepare your exact biological assay buffer (including all salts, BSA, and trace metals). Warm to 37°C if simulating a cell-based assay.
-
Serial Dilution: Create a 2-fold serial dilution of your DMSO stock in pure DMSO.
-
Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of the aqueous assay buffer in a clear-bottom 96-well plate (Final DMSO = 1.0%).
-
Incubation: Incubate the plate at the temperature and duration identical to your biological assay.
-
Measurement: Read the plate using a nephelometer (light scattering) or a standard spectrophotometer at an optical density (OD) of 600 nm.
-
Validation Checkpoint (Data Analysis): Plot the OD600 values against the compound concentration. The baseline will remain flat until the solubility limit is reached, at which point the OD600 will sharply increase due to light scattering from micro-precipitates. Your maximum working concentration for biological assays must be at least 2-fold lower than this inflection point.
References
-
National Center for Biotechnology Information (PMC). "Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis". Available at: [Link]
-
ACS Omega (via PMC). "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA". Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time for aminopyrazole and isothiocyanate coupling
Welcome to the Technical Support Center for Heterocyclic Coupling. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when coupling aminopyrazoles (e.g., 3-aminopyrazole or 5-aminopyrazole) with isothiocyanates.
This reaction is a critical foundational step in synthesizing thiourea intermediates, which are frequently cyclized into biologically active pyrazolo[1,5-a][1,3,5]triazines and pyrazolo[4,3-d]pyrimidines [1]. However, the unique electronic properties of the aminopyrazole core often lead to stalled reactions, poor yields, and unpredictable reaction times if not properly optimized.
Reaction Pathway & Mechanistic Bottlenecks
Before troubleshooting, it is essential to understand the causality of the reaction kinetics. The exocyclic amino group on an aminopyrazole is significantly less nucleophilic than a standard aliphatic amine. The nitrogen's lone pair is partially delocalized into the electron-deficient pyrazole ring and frequently participates in strong intermolecular hydrogen-bond "zipper" networks [2]. This delocalization increases the activation energy (
Aminopyrazole and isothiocyanate coupling mechanism and downstream cyclization.
Frequently Asked Questions (FAQs)
Q1: Why does my coupling reaction stall at 40-50% conversion after 24 hours at room temperature? A: This is a classic kinetic stall caused by insufficient thermal energy. Because the aminopyrazole's lone pair is delocalized, room temperature (25 °C) does not provide enough energy to consistently overcome the transition state barrier. To optimize the reaction time and drive the equilibrium forward, you must apply heat. Heating the reaction to 60 °C in ethanol typically reduces the reaction time from 24 hours to just 3 hours while doubling the yield[2].
Q2: How does solvent selection impact the reaction time? A: Solvent polarity directly stabilizes the charge-separated transition state. While ethanol is environmentally friendly and allows for easy post-processing, using a polar aprotic solvent like N,N-Dimethylformamide (DMF) at 85–90 °C can further accelerate the reaction to under 2 hours [3]. DMF enhances the electrophilicity of the isothiocyanate by preventing the hydrogen-bonding solvation shell that ethanol creates around the reagents.
Q3: Can I use microwave irradiation to optimize this further? A: Yes. Microwave-assisted synthesis is highly recommended for sterically hindered or highly deactivated 5-aminopyrazoles. Microwave irradiation provides rapid, homogeneous heating that can compress a 3-hour conventional reflux down to 15–30 minutes, often achieving >90% yields [1].
Quantitative Optimization Data
The following table synthesizes field-proven optimization parameters for the coupling of 5-aminopyrazole with ethoxycarbonyl isothiocyanate. Use this as a baseline for your experimental design.
| Reaction Condition | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Causality / Observation |
| Standard Batch | Ethanol | 25 | 24 h | 45 | Insufficient thermal energy to break aminopyrazole H-bond networks. |
| Optimized Batch | Ethanol | 60 | 3 h | 85 | Optimal thermodynamic balance; prevents degradation while ensuring completion [2]. |
| Polar Aprotic | DMF | 85 | 1.5 h | 91 | DMF stabilizes the transition state; higher heat accelerates kinetics [3]. |
| Microwave-Assisted | DMF | 120 | 15 min | >95 | Rapid dielectric heating overcomes the activation barrier instantly [1]. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for an optimized 3-hour batch reaction. This protocol is designed as a self-validating system—meaning the reaction provides observable feedback at critical stages to confirm success.
Step 1: Reagent Preparation & Solvation
-
Dissolve 1.0 equivalent of the aminopyrazole in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Validation Check: The solution must be completely clear. Any turbidity indicates undissolved starting material or moisture contamination, which will artificially extend reaction times.
Step 2: Electrophile Addition
-
Place the flask in an ice bath (0–5 °C).
-
Add 1.1 equivalents of the isothiocyanate dropwise over 10 minutes.
-
Causality: Even though the reaction requires heat to finish, the initial contact can be exothermic. Dropwise addition at low temperatures prevents the isothiocyanate from undergoing side reactions (e.g., dimerization or hydrolysis if trace water is present).
Step 3: Thermal Activation & Monitoring
-
Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C.
-
Stir for exactly 3 hours.
-
Validation Check (TLC): At the 2-hour mark, perform a Thin Layer Chromatography (TLC) check (Eluent: Ethyl Acetate/Hexane 1:1). You should observe the disappearance of the aminopyrazole spot (typically lower
) and the emergence of a new, higher thiourea spot. If the starting material spot remains heavily concentrated, your isothiocyanate may have degraded. Verify the isothiocyanate's integrity via IR spectroscopy (look for a sharp, distinct peak at ~2100 cm⁻¹).
Step 4: Isolation & Post-Processing
-
Cool the mixture to room temperature. The thiourea intermediate will often spontaneously precipitate.
-
Filter the precipitate under a vacuum and wash with ice-cold ethanol.
-
Causality: Ice-cold ethanol removes unreacted isothiocyanate and trace byproducts without dissolving the synthesized thiourea.
Troubleshooting Workflow
If your reaction fails to meet the 3-hour optimization benchmark, follow this diagnostic logic tree to isolate the variable causing the kinetic stall.
Diagnostic workflow for stalled aminopyrazole coupling reactions.
References
-
Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines Source: Molecules (MDPI) URL: [Link]
-
Title: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]
handling hygroscopic nature of 1-methyl-1H-pyrazol-3-amine
Technical Support Center: Handling 1-Methyl-1H-pyrazol-3-amine
Product ID: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary
1-Methyl-1H-pyrazol-3-amine is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAPK pathways).[1] However, its handling is frequently complicated by its hygroscopic nature and low melting point . Users often report the material arriving as a "goo" or "slush," leading to stoichiometry errors and lower reaction yields.
This guide provides definitive protocols to manage the physical state, storage, and purification of this reagent to ensure experimental reproducibility.
Part 1: The "Unboxing" – Initial Assessment & Storage
Q: My bottle arrived, and the compound looks like a wet paste or oil, but the catalog says "Solid." Is it degraded? A: Likely not degraded, but deliquesced . 1-Methyl-1H-pyrazol-3-amine is a low-melting solid (often solidifying only below 2-8°C or upon long standing). It is highly hygroscopic.[2] When exposed to ambient humidity during packaging or usage, it absorbs water, depressing its melting point and turning it into a viscous oil or paste.
Protocol: The "Safe-Store" System Upon receipt, do not simply place the bottle on a shelf. Follow this immediate stabilization workflow:
-
Inspect: If the septum is intact, the liquid state is likely due to temperature. If the seal is broken, assume water uptake.
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Headspace Purge: If you open the bottle, you must backfill with nitrogen/argon before re-closing.
Part 2: Active Handling & Dispensing
Q: How do I accurately weigh a "sticky" hygroscopic amine without ruining the stock? A: Stop scraping. Start melting. Scraping a semi-solid hygroscopic compound increases surface area, accelerating water absorption.
The "Melt-and-Dispense" Technique:
-
Warm Up: Allow the sealed bottle to reach room temperature (prevent condensation on the cold glass).
-
Liquefy: If the compound is a slush, gently warm the bottle (30–35°C water bath) until it is a homogenous oil.
-
Volumetric Transfer: Treat it as a liquid.
-
Gravimetric Check: Weigh the syringe before and after dispensing to confirm the exact mass added to your reaction vessel.
Part 3: Troubleshooting & Remediation
Q: My reaction yield is consistently 10-15% lower than expected. Could this be the amine? A: Yes. This is the "Phantom Stoichiometry" effect. If your amine contains 10% water by weight, you are under-loading your nucleophile by 10%. Furthermore, water can hydrolyze sensitive electrophiles (e.g., acid chlorides, isocyanates) you are trying to couple with.
Diagnostic Step: Run a Quantitative NMR (qNMR) or Karl Fischer (KF) Titration .
-
qNMR Method: Dissolve ~10 mg amine in DMSO-
. Add an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). Compare the integration of the methyl singlet (~3.7 ppm) against the standard.
Remediation: Drying Protocols If the compound is wet, use one of the following methods based on your available equipment.
Method A: Azeotropic Drying (Recommended for Synthesis)
Best for: Immediate use in reactions.
-
Dissolve the wet amine in anhydrous Toluene (or Benzene, if permitted).
-
Concentrate on a rotary evaporator. The toluene/water azeotrope will carry off the moisture.
-
Repeat 2–3 times.
-
Redissolve in your reaction solvent (e.g., DCM, THF) and proceed.
Method B: Vacuum Distillation (Recommended for Stock Restoration)
Best for: Purifying a large batch for long-term storage.
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (< 1 mmHg).
-
Gently heat. Note: The boiling point is ~93°C at reduced pressure (atmospheric BP is much higher, likely >200°C; do not overheat or it may decompose).
-
Discard the first fraction (contains water/volatiles). Collect the main fraction.
-
Backfill with Argon immediately.
Part 4: Visual Guides
Figure 1: The "Dry-Path" Handling Workflow
Caption: Logic flow for handling hygroscopic amines to prevent degradation and stoichiometry errors.
Figure 2: Remediation Decision Tree
Caption: Decision matrix for treating wet 1-methyl-1H-pyrazol-3-amine based on application.
Part 5: Technical Data Summary
| Property | Value | Note |
| CAS Number | 1904-31-0 | |
| Molecular Weight | 97.12 g/mol | Adjust if water content > 1% |
| Physical State | Low-melting solid / Liquid | Highly dependent on purity/temp |
| Boiling Point | ~93°C | At reduced pressure only |
| Density | ~1.12 g/mL | Use for volumetric dispensing |
| pKa | ~4.04 (Predicted) | Weak base; forms salts easily |
| Storage Class | Hygroscopic / Air Sensitive | Store under Inert Gas |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols including azeotropic drying of amines).
- Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual usage of aminopyrazoles in synthesis).
Sources
stability of (1-methyl-1H-pyrazol-3-yl)thiourea in aqueous solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variability when working with heterocyclic thioureas.
(1-methyl-1H-pyrazol-3-yl)thiourea is a highly versatile compound, often utilized in drug discovery for its potent biological activities and metal-binding capabilities. However, its structural features—specifically the electron-rich pyrazole ring coupled with the electrophilic thiocarbonyl center—make it susceptible to distinct degradation pathways in aqueous environments.
This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind aqueous instability and provide self-validating protocols to ensure the integrity of your experimental data.
Core Degradation Pathways
To troubleshoot effectively, we must first understand the molecular vulnerabilities of (1-methyl-1H-pyrazol-3-yl)thiourea. The compound is primarily degraded via three mechanisms in aqueous solutions:
-
Hydrolysis: The thiocarbonyl carbon is susceptible to nucleophilic attack by water, a process accelerated at extreme pH levels, leading to the cleavage of the molecule into 1-methyl-1H-pyrazol-3-amine and cyanamide derivatives [1].
-
Oxidation: The sulfur atom is highly prone to oxidation by dissolved oxygen or reactive oxygen species (ROS), yielding urea derivatives and sulfinic/sulfonic acids [1].
-
Metal Complexation: Pyrazolyl thioureas possess an NNSN structural motif (comprising nitrogen atoms from the pyrazole and thiourea, plus the sulfur atom). This motif acts as a powerful chelator for trace transition metals like Copper (Cu²⁺) and Iron (Fe³⁺) [2]. Binding these metals can trigger rapid precipitation or metal-catalyzed redox degradation.
Degradation pathways of (1-methyl-1H-pyrazol-3-yl)thiourea in water.
Frequently Asked Questions (FAQs)
Q1: My compound loses potency after 24 hours in standard biological buffers (e.g., PBS). Why is this happening? A: This is a classic symptom of trace-metal-induced degradation. Standard biological buffers often contain trace amounts of transition metals. Because (1-methyl-1H-pyrazol-3-yl)thiourea contains an NNSN motif, it rapidly coordinates with trace copper or iron [2]. This complexation not only depletes the free active pharmaceutical ingredient (API) but can also catalyze the oxidative cleavage of the C=S bond. Solution: Supplement your buffer with 1 mM EDTA to sequester trace metals.
Q2: I observed a shift in my HPLC retention time when analyzing samples stored in 0.1 M HCl. Is the pyrazole ring degrading? A: No, the pyrazole ring is highly stable under these conditions. The shift is due to acid-catalyzed hydrolysis of the thiourea moiety. In acidic conditions, the thiocarbonyl sulfur is protonated, increasing the electrophilicity of the adjacent carbon. Water acts as a nucleophile, cleaving the bond to yield 1-methyl-1H-pyrazol-3-amine [1]. You are likely observing the amine degradant peak.
Q3: What are the optimal storage conditions for aqueous stock solutions? A: Aqueous stocks should never be stored long-term. If absolutely necessary, prepare the solution in degassed, LC-MS grade water buffered to pH 6.5–7.0, add a chelator (e.g., EDTA), and store at -80°C in amber vials to prevent photolytic oxidation. However, the gold standard is to store the compound as a dry powder or in anhydrous DMSO, diluting into aqueous media immediately prior to the experiment.
Quantitative Stability Profile
The following table summarizes the expected degradation profile of (1-methyl-1H-pyrazol-3-yl)thiourea under various forced stress conditions. Use this as a benchmark when validating your analytical methods.
| Stress Condition | Reagent / Environment | Temp (°C) | Time | Expected Degradation | Primary Degradant Detected |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24h | 10 - 15% | 1-methyl-1H-pyrazol-3-amine |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 24h | 15 - 20% | 1-methyl-1H-pyrazol-3-amine |
| Oxidation | 3% H₂O₂ | 25 | 4h | > 30% | Urea derivative, Sulfonic acids |
| Metal Catalysis | 10 µM CuCl₂ | 37 | 2h | > 50% | NNSN-Cu Complex (Precipitate) |
| Control (Buffered) | PBS (pH 7.4) + EDTA | 25 | 48h | < 2% | None |
Experimental Protocols & Troubleshooting Workflows
To ensure scientific integrity, your analytical workflows must be self-validating. The following protocols are designed to isolate variables and prove causality during stability testing.
Protocol 1: Self-Validating Forced Degradation & Mass Balance Assay
Purpose: To establish a stability-indicating HPLC method that accurately separates the parent compound from its hydrolytic and oxidative degradants [1].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock of (1-methyl-1H-pyrazol-3-yl)thiourea in anhydrous methanol.
-
Acid Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 4 hours.
-
Critical Self-Validation Step (Neutralization): Before HPLC injection, you must halt the degradation.
-
For the Acid sample: Add 1 mL of 0.1 M NaOH.
-
For the Base sample: Add 1 mL of 0.1 M HCl.
-
Causality: If you inject un-neutralized extreme pH samples, degradation will continue inside the autosampler, artificially skewing your kinetic data and destroying mass balance.
-
-
Analysis: Dilute all neutralized samples 1:10 in mobile phase and inject onto an HPLC-UV/MS system (C18 column, gradient water/acetonitrile with 0.1% Formic Acid). Calculate mass balance by ensuring the sum of the parent peak area and degradant peak areas equals the peak area of an unstressed control.
Protocol 2: Preparation of Ultra-Stable Aqueous Stocks for Bioassays
Purpose: To prevent NNSN-metal complexation and oxidative desulfurization during prolonged biological assays [2].
Step-by-Step Methodology:
-
Solvent Degassing: Sparge LC-MS grade water with inert Nitrogen or Argon gas for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the spontaneous oxidation of the thiocarbonyl sulfur.
-
-
Chelator Addition: Dissolve EDTA to a final concentration of 1 mM in the degassed water.
-
pH Adjustment: Buffer the solution to pH 6.8 using a non-nucleophilic buffer (e.g., HEPES). Avoid primary amine buffers like Tris, which can potentially react with degradation intermediates.
-
API Dissolution: Dissolve (1-methyl-1H-pyrazol-3-yl)thiourea directly into this optimized aqueous matrix.
-
Parallel Control Validation: Always run a parallel control well containing the API in standard (non-degassed, non-EDTA) buffer. If the API degrades in the control but remains stable in the optimized matrix, you have definitively proven that trace metals or dissolved O₂—not intrinsic aqueous instability—were the root cause of the issue.
References
-
B. M. et al. "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." ACS Omega / PMC. Available at:[Link]
alternative reagents to thiophosgene for pyrazole thiourea synthesis
Ticket #8842: Alternatives to Thiophosgene for Heterocyclic Amines
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Safety/Compliance)
Executive Summary & Decision Matrix
User Query: "I need to synthesize a pyrazole-based thiourea. Our safety committee has restricted the use of thiophosgene (
Specialist Response:
Thiophosgene is indeed hazardous and often unnecessary. For aminopyrazoles, the challenge is not just safety, but reactivity. The exocyclic amine on a pyrazole ring is poorly nucleophilic due to the electron-withdrawing nature of the
Use the following decision matrix to select your reagent.
Figure 1: Reagent selection logic based on target structure and starting material availability.
Standard Operating Procedures (SOPs)
Protocol A: The "Activation" Route (Benzoyl Isothiocyanate)
Best for: Mono-substituted thioureas (
Reagents:
-
Aminopyrazole (1.0 equiv)
-
Benzoyl Isothiocyanate (1.1 equiv)
-
Solvent: Acetone or THF (Dry)
-
Hydrolysis: NaOH (aq)
Step-by-Step:
-
Setup: Dissolve aminopyrazole in dry acetone (0.5 M concentration).
-
Addition: Add benzoyl isothiocyanate dropwise at room temperature.
-
Note: An exotherm is common. If the pyrazole is electron-deficient (e.g., nitro-substituted), reflux may be required.
-
-
Intermediate Isolation: Stir for 2–4 hours. Pour into ice water. The benzoyl thiourea precipitate is usually yellow/orange. Filter and dry.[1][2]
-
Hydrolysis (Deprotection): Suspend the intermediate in 10% NaOH solution. Heat at 60°C for 1 hour.
-
Workup: Acidify carefully with HCl to pH 7–8. The free thiourea will precipitate.[1]
Troubleshooting:
-
Issue: Intermediate won't hydrolyze.
-
Fix: Increase temperature to reflux or switch to
in Methanol/Water.
Protocol B: The "Safe Standard" (TCDI)
Best for: Unsymmetrical di-substituted thioureas (
Reagents:
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equiv)
-
Aminopyrazole (1.0 equiv)
-
Secondary Amine (
) (1.0 equiv) -
Solvent: DCM or Acetonitrile (Anhydrous)
Step-by-Step:
-
Activation: Dissolve TCDI in anhydrous DCM at 0°C.
-
First Addition: Add the aminopyrazole slowly.
-
Critical: Aminopyrazoles are slow. Stir at RT for 2–12 hours. Monitor by TLC for the disappearance of the starting amine.
-
Observation: The intermediate (thiocarbamoyl imidazole) is often stable.
-
-
Second Addition: Add the second amine (
). -
Completion: Stir at RT (or reflux if
is bulky) until the imidazole byproduct is displaced. -
Workup: Wash with water to remove imidazole. Dry organic layer and concentrate.[2]
Figure 2: Sequential displacement mechanism using TCDI.
Comparative Analysis: Reagent Performance
| Feature | Thiophosgene ( | TCDI | Benzoyl Isothiocyanate | |
| Toxicity | High (Fatal if inhaled) | Low (Solid) | Moderate (Lachrymator) | Moderate ( |
| Physical State | Volatile Liquid | Crystalline Solid | Liquid/Solid | Liquid |
| Reactivity | Extreme (Non-selective) | Moderate (Tunable) | High (Electrophilic) | Low (Needs activation) |
| Atom Economy | Good | Poor (Lose 2 imidazoles) | Poor (Lose benzoyl) | Moderate |
| Suitability | General Purpose | Best for Pyrazoles | Best for Mono-subs | Cheap/Bulk Scale |
Troubleshooting Guide (FAQ)
Q1: My reaction with TCDI stalled after the first addition. Why?
Root Cause: The aminopyrazole formed the thiocarbamoyl imidazole intermediate, but the imidazole leaving group is not leaving. Resolution:
-
Heat: The imidazole is a decent leaving group but may need thermal energy. Reflux in Acetonitrile (80°C).
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This creates a highly reactive acyl-pyridinium species that facilitates the attack of the second amine.
Q2: I am using and NaOH, but I'm getting low yields.
Root Cause: The dithiocarbamate salt formed (
-
Method A (Methyl Iodide): Add MeI to form the dithiocarbamate ester (
). The group is a better leaving group. Warning: Evolution of methanethiol (stench). -
Method B (DCC): Add DCC (Dicyclohexylcarbodiimide).[2] This activates the sulfur, allowing the amine to attack. Warning: Can lead to isothiocyanate formation.[3]
Q3: Can I use Lawesson’s Reagent?
Answer: Generally, no. Lawesson's reagent is for thionating carbonyls (C=O
References
-
Katritzky, A. R., et al. (2004). "Synthesis of thioureas." Comprehensive Organic Functional Group Transformations II. Elsevier.
-
Larsen, S. D., et al. (2006). "Thiourea Synthesis Using 1,1'-Thiocarbonyldiimidazole." Organic Process Research & Development. (Demonstrates TCDI scalability).
-
El-Saghier, A. M. (2002). "Synthesis of some new pyrazole thioureas via benzoyl isothiocyanate." Journal of Chemical Research. (Specific protocol for aminopyrazoles).
-
Boas, U., et al. (2004). "Thiourea derivatives: synthesis and applications." Tetrahedron. (Review of CS2/DCC methods).
Sources
Validation & Comparative
1H NMR Characterization Guide: (1-methyl-1H-pyrazol-3-yl)thiourea
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of (1-methyl-1H-pyrazol-3-yl)thiourea . This document is structured to assist researchers in the structural validation of this motif, commonly found in kinase inhibitors and agrochemical intermediates.
Executive Summary
Molecule: (1-methyl-1H-pyrazol-3-yl)thiourea Formula: C₅H₈N₄S MW: 156.21 g/mol Application: Precursor for pyrazolo[1,5-a]pyrimidines; fragment for kinase inhibitor design.
This guide compares the spectral performance of (1-methyl-1H-pyrazol-3-yl)thiourea across different solvent systems and contrasts it with structural analogs. The thiourea moiety introduces significant chemical shift variability due to hydrogen bonding and tautomerism, making solvent selection critical for accurate characterization.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme for the NMR interpretation:
-
Position 1: Nitrogen (bearing the methyl group).
-
Position 2: Nitrogen (imine-like in the pyrazole ring).
-
Position 3: Carbon (bearing the thiourea substituent).[1][2][3][4][5]
-
Position 4: Carbon (alkene-like CH).
-
Position 5: Carbon (alkene-like CH, adjacent to N1).
-
N-Me: Methyl group attached to N1.
-
Thiourea: -NH(a)-C(=S)-NH₂(b) attached at Position 3.
Structural Visualization
Figure 1: Structural connectivity and key spectral influencers.
Comparative 1H NMR Data Analysis
Chemical Shift Assignments (DMSO-d₆)
DMSO-d₆ is the Gold Standard solvent for this molecule. The high polarity disrupts intermolecular aggregation and stabilizes the thiourea protons, making them visible as distinct signals.
| Proton Environment | Multiplicity | Shift Range (δ ppm) | Integration | Mechanistic Insight |
| Thiourea NH (Internal) | Singlet (Broad) | 9.50 – 10.50 | 1H | Highly deshielded by the C=S anisotropy and acidity of the N-H bond. |
| Thiourea NH₂ (Terminal) | Broad Singlet | 7.00 – 9.00 | 2H | Often appears as two distinct humps or one very broad signal due to restricted rotation around the C-N bond. |
| Pyrazole H-5 | Doublet (J≈2.5 Hz) | 7.40 – 7.60 | 1H | Deshielded by the adjacent N1; characteristic aromatic signal. |
| Pyrazole H-4 | Doublet (J≈2.5 Hz) | 6.30 – 6.60 | 1H | Upfield relative to H-5; shifted downfield from the amine precursor (~5.5 ppm) due to the electron-withdrawing thiourea. |
| N-Methyl | Singlet | 3.65 – 3.80 | 3H | Sharp, diagnostic singlet; intensity is a reliable internal standard for purity. |
Note: Coupling constants (
) for the pyrazole ring (H4-H5) are typically small (2.0 – 2.5 Hz).
Performance Comparison: Solvent Systems
The choice of solvent drastically alters the appearance of the thiourea protons.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Solubility | Excellent | Poor to Moderate |
| NH Visibility | High. Sharp to broad singlets. | Low. Very broad, often invisible due to exchange. |
| H-4 Shift | ~6.5 ppm (stabilized dipole) | ~6.2 ppm (less deshielding) |
| Use Case | Full structural characterization. | Checking lipophilicity; not recommended for full assignment. |
Comparative Analysis with Analogs
To validate the identity of (1-methyl-1H-pyrazol-3-yl)thiourea, it is useful to compare it with its precursor and a phenyl-substituted analog.
| Compound | N-Me Shift (ppm) | H-4 Shift (ppm) | Key Difference |
| Target Molecule | 3.75 | 6.50 | Diagnostic Thiourea NH signals (9-10 ppm). |
| 1-Methyl-3-aminopyrazole | 3.60 | 5.45 | H-4 is significantly upfield (electron-rich amine). |
| 1-Phenyl-3-pyrazolyl thiourea | N/A (Aromatic) | 6.80 | Phenyl ring anisotropy shifts H-4 downfield; no N-Me singlet. |
Experimental Protocol: Reliable Characterization
To achieve the shifts listed above, follow this standardized protocol. This workflow minimizes water exchange broadening which can obscure the critical NH signals.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product.
-
Use 0.6 mL of DMSO-d₆ (99.9% D). Crucial: Use a fresh ampoule to minimize water content.
-
Agitate until fully dissolved. If turbidity persists, filter through a cotton plug directly into the NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45° (to prevent saturation of slow-relaxing NH protons).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . Thiourea protons have long T1 relaxation times; a short D1 will reduce their integral accuracy.
-
Scans: 16–64 scans are sufficient for >95% purity.
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Apply an exponential line broadening (LB) of 0.3 Hz to smooth the broad NH signals.
-
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for thiourea characterization.
Mechanistic Interpretation of Shifts
Why does the H-4 proton shift?
In the precursor (3-aminopyrazole), the amino group is a strong electron donor (resonance), shielding position 4 (making it electron-rich,
Tautomerism and NH Broadening
Thioureas exist in equilibrium between the thione (dominant) and thiol forms.
-
Thione Form: R-NH-C(=S)-NH₂
-
Thiol Form: R-N=C(-SH)-NH₂ In DMSO, the thione form is stabilized by H-bonding. However, restricted rotation around the C(S)-N bond often makes the terminal NH₂ protons magnetically non-equivalent, appearing as two broad humps rather than a single signal.
References
-
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 2012.[5] (Demonstrates characteristic shifts for pyrazole-thiourea conjugates). [Link]
-
Solvent effects on 1H NMR chemical shifts of thiourea derivatives. Journal of Organic Chemistry, 2020. (Validates the use of DMSO-d6 for thiourea NH observation). [Link]
-
1H NMR Studies of Pyrazole Ligands. Journal of the Chemical Society of Pakistan, 2002.[6] (Provides baseline shifts for 1-methyl-pyrazole derivatives). [Link]
Sources
Unmasking the C=S Stretch: A Comparative Guide to IR Spectroscopic Characterization of Pyrazole-Thiourea Derivatives
Pyrazole-thiourea hybrids are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors, antimicrobial agents, and antimalarials[1]. Confirming the structural integrity of the thiourea linkage (N–C(=S)–N) is a critical quality control step during synthesis. However, unlike the carbonyl (C=O) stretch—which presents as a dominant, highly localized peak around 1650–1750 cm⁻¹—the thiocarbonyl (C=S) stretch is notoriously elusive.
As an application scientist, you cannot rely on a single legacy IR transmission scan to confidently assign this functional group. This guide objectively compares modern spectroscopic modalities and provides a self-validating workflow to accurately isolate the C=S stretch in pyrazole-thioureas.
The Spectroscopic Challenge: Why the C=S Bond Hides
Identifying the C=S stretch is difficult due to the fundamental physics of the thiourea moiety. Because sulfur is heavier and less electronegative than oxygen, the fundamental C=S stretching frequency naturally shifts downward into the crowded fingerprint region[2].
More importantly, the C=S bond in thioureas does not vibrate in isolation. Resonance delocalization of the adjacent nitrogen lone pairs into the thiocarbonyl π-system gives the C–N bonds partial double-bond character and the C=S bond partial single-bond character[3]. This results in severe vibrational coupling. The C=S motion is distributed across multiple "thioamide bands" ranging from 700 cm⁻¹ to 1550 cm⁻¹, heavily coupled with N–H bending and C–N stretching[4].
Objective Comparison of Analytical Modalities
To accurately assign the C=S stretch without matrix interference, researchers must select the appropriate spectroscopic modality.
-
Attenuated Total Reflectance FTIR (ATR-FTIR):
-
Performance: Optimal for routine screening and structural verification.
-
Causality: ATR requires no sample matrix, preserving the native solid-state hydrogen bonding network. Because the thiourea N–H groups readily hydrogen-bond with the pyrazole nitrogens, preserving this network is vital; H-bonding directly weakens the C=S bond, shifting its frequency lower.
-
-
KBr Transmission FTIR:
-
Performance: High signal-to-noise but highly prone to artifacts.
-
Causality: The extreme pressure required to press KBr pellets (>10 tons) can induce polymorphic transformations. Furthermore, KBr is highly hygroscopic. Absorbed atmospheric water creates a broad O–H stretch that obscures the critical 3100–3400 cm⁻¹ N–H stretching region, making it impossible to correlate N–H shifts with C=S shifts[5].
-
-
FT-Raman Spectroscopy (1064 nm):
-
Performance: The ultimate orthogonal validator.
-
Causality: The C=S bond is highly polarizable, making it a weak IR absorber but an exceptionally strong Raman scatterer. Using a 1064 nm Nd:YAG laser bypasses the fluorescence typically generated by the conjugated pyrazole ring, allowing clear visualization of the pure C=S stretch.
-
Quantitative Data: Characteristic Band Assignments
The table below synthesizes the expected vibrational ranges for pyrazole-thiourea derivatives, highlighting the inverse relationship between IR and Raman intensities for the C=S stretch.
| Vibrational Mode | Primary Atomic Motion | Expected IR Range (cm⁻¹) | ATR-FTIR Intensity | FT-Raman Intensity |
| Thioamide I | N–H bend + C–N stretch | 1450 – 1550 | Strong | Weak |
| Thioamide II | C–N stretch + C=S stretch | 1200 – 1350 | Strong | Medium |
| Thioamide III | C=S stretch + C–N stretch | 1000 – 1250 | Medium | Strong |
| Thioamide IV | C=S stretch (Single bond char.) | 700 – 850 | Medium | Very Strong |
| Pyrazole C=N | Ring C=N stretch | 1550 – 1650 | Medium | Strong |
Data synthesized from established thiosemicarbazone and thiourea derivative spectral libraries[5],[6],[1].
Orthogonal Validation Workflow
To eliminate assignment ambiguity, a dual-modality workflow combining ATR-FTIR and FT-Raman is recommended.
Fig 1: Orthogonal spectroscopic workflow for isolating the C=S stretch in pyrazole-thioureas.
Self-Validating Experimental Protocol
This protocol acts as a self-validating system by utilizing the distinct physical selection rules of IR (dipole moment change) and Raman (polarizability change) to confirm the thiourea structure.
Phase 1: Environmental Control & Background Acquisition
-
Purge the Spectrometer: Purge the FTIR optical bench with dry nitrogen for 30 minutes prior to analysis. Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands between 1300–1900 cm⁻¹. Because the Thioamide I and II bands fall directly adjacent to this region, uncompensated water vapor can artificially split or mask the coupled C=S peaks.
-
Collect Background: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal immediately before sample loading.
Phase 2: ATR-FTIR Acquisition (Primary Screening)
-
Sample Loading: Deposit 2–5 mg of the crystalline pyrazole-thiourea directly onto the diamond crystal. Do not pre-grind the sample. Causality: Pre-grinding introduces mechanical heat and stress, which can disrupt the delicate intermolecular hydrogen bonds between the pyrazole N and thiourea N–H, artificially shifting the C=S frequency.
-
Apply Pressure: Engage the ATR anvil until the software indicates optimal optical contact (typically ~50-80 in-lbs). Causality: Insufficient pressure results in a low signal-to-noise ratio, while excessive pressure can crush the crystal lattice of the sample, inducing a pressure-mediated polymorph shift.
-
Data Collection: Scan from 4000 to 400 cm⁻¹. Look for the broad, coupled Thioamide III band (C=S + C–N) between 1000–1250 cm⁻¹[1].
Phase 3: FT-Raman Orthogonal Validation
-
Sample Preparation: Place the remaining uncrushed sample into a standard glass NMR tube or glass vial. Causality: Glass is completely transparent to Raman scattering, allowing in-situ measurement without matrix interference.
-
Laser Selection: Excite the sample using a 1064 nm Nd:YAG laser at 100–300 mW power. Causality: Pyrazole rings are highly conjugated and will produce overwhelming fluorescence if excited with standard 532 nm or 785 nm lasers. The 1064 nm wavelength lacks the energy to excite electronic transitions, yielding a flat baseline.
-
Data Deconvolution: Overlay the Raman and IR spectra. Identify the peak in the 700–850 cm⁻¹ region that is medium in IR but very strong in Raman. This is your definitively assigned, single-bond character C=S stretch (Thioamide IV)[2].
References
1.[3] Thermal and FTIR spectral studies in various proportions of urea thiourea mixed crystal - AKJournals. 3 2.[4] The C=S stretching vibration in the infrared spectra of some thiosemicarbazones - Canadian Science Publishing. 4 3.[2] Infrared Spectra of Thioamides and Selenoamides - SciSpace. 2 4.[5] Preparation, characterization, and evaluation cytotoxic of some urea/thiourea derivates of Oxymetazoline against HepG2 cell line - Kerbala Journal of Pharmaceutical Sciences. 5 5.[6] Structure of pyrazoline thiosemicarbazones exhibiting thione 4 thiole tautomerism - ResearchGate. 6 6.[1] In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC. 1
Sources
- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. akjournals.com [akjournals.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of Pyrazole Thioureas: A Comparative Guide to ESI-MS/MS vs. EI-MS Fragmentation Strategies
Executive Summary & Analytical Context
Pyrazole thioureas represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agricultural herbicides. However, their structural elucidation presents a unique analytical challenge. The presence of multiple basic sites (the pyrazole nitrogens and the thiocarbonyl sulfur) combined with the propensity for tautomerization makes their mass spectrometric fragmentation behavior highly complex.
As an Application Scientist, selecting the correct mass spectrometry (MS) modality is not merely a matter of preference; it fundamentally dictates the type of structural information you can extract. This guide objectively compares Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , detailing the mechanistic causality behind their fragmentation patterns and providing self-validating protocols for rigorous structural confirmation.
Ionization Modalities: Mechanistic Causality
To understand the fragmentation of pyrazole thioureas, we must first examine how the energy of ionization dictates the decomposition pathways.
EI-MS: Radical-Driven Hard Ionization
Electron Impact (70 eV) is a "hard" ionization technique that strips an electron from the analyte, generating a highly energetic radical cation (
-
The Causality: The C–N bond connecting the pyrazole ring to the thioamide fragment is highly susceptible to cleavage under electron impact. This occurs because the resulting pyrazole cation is resonance-stabilized. For example, in the EI-MS analysis of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, the molecular ion [M]+ is observed at low abundance (10.5%), while the base peak (100%) appears at m/z 174/176, corresponding directly to the decomposition along the N-C(S) bond to yield the 4-bromo-2,3-dimethylpyrazole fragment[1].
ESI-MS/MS: Charge-Directed Soft Ionization
Electrospray Ionization is a "soft" technique that generates intact, even-electron protonated precursor ions (
-
The Causality (The Mobile Proton Model): In ESI, the proton initially localizes on the site with the highest proton affinity (typically the thiocarbonyl sulfur or the pyrazole nitrogen). Upon collisional activation in the MS/MS cell, the molecule undergoes conformational changes, and the proton mobilizes. When the proton migrates to the N-C(S) bond, it causes significant bond elongation and weakening, leading to highly specific, charge-directed heterolytic cleavage[2]. Furthermore, the distinct proton affinities of sulfur versus oxygen/nitrogen heavily influence competing pathways, such as the characteristic loss of hydrogen sulfide (
)[3].
Caption: Comparative analytical workflows for ESI-MS/MS and EI-MS in pyrazole thiourea characterization.
Primary Fragmentation Pathways of Pyrazole Thioureas
When analyzing the CID spectra of protonated pyrazole thioureas, two dominant, competing pathways emerge. Understanding these pathways allows you to confidently assign substructures.
-
Pathway A: N-C(S) Bond Cleavage (Isothiocyanate Loss) Driven by the mobile proton model, protonation at the bridging nitrogen induces the cleavage of the N-C(S) bond. This results in the expulsion of a neutral isothiocyanate species and the retention of the charge on the pyrazole-containing fragment.
-
Pathway B:
Elimination (-34 Da) A hallmark of thiourea derivatives is the nucleophilic attack of a secondary nitrogen lone pair onto the thiocarbonyl carbon, coupled with proton transfer to the sulfur atom. This triggers the elimination of neutral (34 Da), generating a highly conjugated carbodiimide cation[3].
Caption: Primary CID fragmentation pathways of protonated pyrazole thioureas driven by proton mobility.
Self-Validating Experimental Protocol: Energy-Resolved Mass Spectrometry (ERMS)
To prevent the misassignment of artifactual peaks as genuine fragments, experiments must be designed as self-validating systems. The following ERMS protocol ensures that every observed fragment is stoichiometrically linked to the precursor ion.
Objective: Map the breakdown curve of a pyrazole thiourea to validate precursor-product relationships.
Step 1: Internal Standardization & Isotopic Labeling
-
Action: Spike the sample with a
or -labeled thiourea analog prior to infusion. -
Causality/Validation: If a fragment ion genuinely contains the thiourea core, its m/z will shift by the exact mass of the heavy isotope. Fragments that do not shift are definitively assigned to the peripheral pyrazole or alkyl groups.
Step 2: Precursor Ion Isolation (ESI Source)
-
Action: Infuse the sample via ESI in positive ion mode. Isolate the
precursor using a quadrupole isolation window of 1.0 Da. -
Causality/Validation: A narrow isolation window ensures that co-eluting isobaric background contaminants do not contribute to the MS/MS spectra, preserving the integrity of the breakdown curve.
Step 3: Energy-Stepped CID Acquisition
-
Action: Step the collision energy (CE) from 5 eV to 50 eV in 5 eV increments using argon as the collision gas[3].
-
Causality/Validation: Plot the relative abundance of the precursor ion against the product ions. A valid fragmentation pathway must show a stoichiometric depletion of the precursor ion that perfectly mirrors the appearance of the product ions (a closed mass-balance system). If a "fragment" appears without a corresponding drop in the precursor (or an intermediate), it is an artifact of ion-molecule reactions in the trap, not a structural fragment.
Quantitative Data Comparison
The following tables summarize the contrasting performance and specific spectral data for the two modalities, utilizing N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide as a representative model compound[1].
Table 1: Modality Performance Comparison
| Parameter | EI-MS (70 eV) | ESI-MS/MS (CID) |
| Ionization Mechanism | Gas-phase electron bombardment | Solution-to-gas phase protonation |
| Precursor Ion | Radical Cation ( | Even-electron Cation ( |
| Precursor Abundance | Low (Often <15% relative abundance) | High (Typically >90% before CID) |
| Primary Bond Cleavage | Homolytic & Heterolytic (Extensive) | Charge-directed Heterolytic |
| Best Used For | Spectral library matching, rapid fingerprinting | De novo structural elucidation, pathway mapping |
Table 2: Diagnostic Fragments for N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide
(Isotopic doublet due to
| Fragment Origin | EI-MS m/z (Relative Abundance) | ESI-CID m/z (Expected Behavior) |
| Intact Precursor | 273 / 275 ( | 274 / 276 ( |
| N-C(S) Cleavage (Pyrazole Core) | 174 / 176 (100%, Base Peak) | 175 / 177 (Dominant Product Ion) |
| Loss of | 240 / 242 (70%) | 240 / 242 (Low CE threshold) |
| Allyl Cleavage | 41 (62%) | Not typically observed in soft CID |
Data synthesis grounded in experimental observations of pyrazole-thioamide bond cleavages under electron impact[1].
References
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory - researchgate.net. 3
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules - gre.ac.uk. 2
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine - semanticscholar.org. 1
Sources
13C NMR Spectral Fingerprinting of 1-Methyl-1H-Pyrazol-3-yl Derivatives: A Comparative Regioisomer Guide
Executive Summary
In medicinal chemistry, particularly for kinase inhibitor development (e.g., indazoles, pyrazolopyrimidines), the 1-methyl-1H-pyrazol-3-yl moiety is a privileged pharmacophore. However, the synthesis of these derivatives via N-methylation of 3-substituted pyrazoles notoriously yields a mixture of 1-methyl-3-yl (kinetic/thermodynamic product depending on conditions) and 1-methyl-5-yl (undesired regioisomer) derivatives.
This guide objectively compares the spectral performance of the target 3-yl isomer against its primary alternative, the 5-yl isomer. It establishes a self-validating NMR workflow to unambiguously distinguish these regioisomers, relying on 13C chemical shift trends and HMBC (Heteronuclear Multiple Bond Correlation) connectivity.
Part 1: The Regioisomer Challenge (3-yl vs. 5-yl)
The core analytical challenge is that both isomers possess identical mass and very similar 1H NMR splitting patterns. The 13C NMR spectrum, however, provides distinct electronic environments for the pyrazole ring carbons.
Comparative Spectral Performance: 3-yl vs. 5-yl
The table below compares the 13C NMR characteristics of a generic 1-methyl-3-substituted pyrazole (Target) vs. a 1-methyl-5-substituted pyrazole (Alternative).
Table 1: 13C NMR Chemical Shift Comparison (
| Carbon Position | 1-Methyl-1H-pyrazol-3-yl (Target) | 1-Methyl-1H-pyrazol-5-yl (Alternative) | Key Differentiator |
| N-Methyl ( | 38.0 – 39.5 ppm | 36.5 – 37.5 ppm | 5-yl methyl is often slightly shielded (upfield). |
| C3 (Ring) | ~145 – 155 ppm (Quaternary) | ~138 – 140 ppm (Methine, CH) | DEPT-135: C3 disappears in the 3-yl isomer (Quaternary). |
| C4 (Ring) | 103 – 107 ppm (Methine, CH) | 105 – 109 ppm (Methine, CH) | Not diagnostic (environments are similar). |
| C5 (Ring) | 129 – 134 ppm (Methine, CH) | 135 – 148 ppm (Quaternary) | HMBC Target: The N-Me protons correlate here. |
Critical Insight: The most reliable "self-validating" check is the state of C5 . In the desired 3-yl isomer, C5 is a methine (CH) . In the 5-yl isomer, C5 is a quaternary carbon (C-R) . This can be instantly verified using a DEPT-135 or HSQC experiment.
Part 2: The Definitive Identification Workflow
To ensure scientific integrity, one cannot rely on 1D 13C chemical shifts alone due to solvent and substituent effects. The following workflow utilizes 2D NMR to create a closed logic loop.
The "Golden Standard" HMBC Protocol
The N-methyl group provides a spectroscopic "anchor." In pyrazoles, the
-
Locate N-Me Protons: Find the singlet at ~3.9 ppm in 1H NMR.
-
Run HMBC: Look for the correlation from N-Me (F2 axis) to a carbon in the aromatic region (F1 axis).
-
Analyze the Target Carbon (C5):
-
Scenario A (Target): The N-Me correlates to a carbon at ~130 ppm . This carbon is a CH (confirmed by HSQC).
Structure is 1-methyl-3-yl. -
Scenario B (Alternative): The N-Me correlates to a carbon at ~140+ ppm .[1] This carbon is Quaternary (no HSQC signal).
Structure is 1-methyl-5-yl.
-
Visual Logic Flow
The following diagram illustrates the decision matrix for assigning the regioisomer.
Figure 1: Decision tree for the unambiguous assignment of pyrazole regioisomers using 2D NMR.
Part 3: Experimental Protocols
To replicate these results, strict adherence to the following experimental conditions is required.
Sample Preparation
-
Solvent:
(Chloroform-d) is preferred for sharper resolution of quaternary carbons. is an alternative if solubility is poor, but may cause peak broadening due to viscosity. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is critical for detecting quaternary carbons in 13C and HMBC experiments within a reasonable timeframe.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Rationale |
| 1H NMR | zg30 | 16 | D1 = 2.0s | Ensure full relaxation of N-Me protons for integration. |
| 13C {1H} | zgpg30 | 1024+ | SW = 240 ppm | Sufficient scans needed for low-sensitivity quaternary C3/C5. |
| HSQC | hsqcedet | 4-8 | Multiplicity-edited to distinguish | |
| HMBC | hmbcgplpndqf | 16-32 | Optimized for long-range coupling. The N-Me to C5 coupling is typically 6-8 Hz. |
Data Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 - 3.0 Hz for 13C to improve S/N ratio for quaternary carbons.
-
Referencing: Calibrate strictly to the solvent residual peak (
center triplet = 77.16 ppm).
Part 4: Mechanistic Interpretation
Understanding why the spectra differ ensures you can apply this logic to novel derivatives.
The "Elguero Rule" of Pyrazole Shifts
According to foundational work by Claramunt and Elguero [1], the chemical shift of pyrazole carbons is governed by the electron density localized at the adjacent nitrogen.
-
C3 (adjacent to N2): N2 has a lone pair in the plane of the ring (pyridine-like). This deshields C3, pushing it downfield (~130-150 ppm).
-
C5 (adjacent to N1): N1 is pyrrole-like (lone pair involved in aromaticity) and bears the methyl group. This generally shields C5 relative to C3 in unsubstituted systems.
-
Substituent Effect: When a substituent (e.g., Phenyl) is placed at C3, the ipso-carbon (C3) shifts further downfield due to the
-effect, while C5 remains a methine. Conversely, if the substituent is at C5, C5 moves downfield, often "crossing over" the chemical shift of C3.
HMBC Connectivity Visualization
The diagram below details the specific atomic interactions that generate the diagnostic cross-peaks.
Figure 2: The critical 3-bond HMBC correlation path from N-Methyl protons to C5, which allows for definitive structural assignment.
References
-
Claramunt, R. M., et al. (1984).[2] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.
-
BenchChem. (2025).[3] "Experimental Protocol for NMR Spectroscopy of Pyrazole Derivatives." BenchChem Technical Guides.
-
Fruchier, A., et al. (1982).[2] "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry.
-
Oxford Instruments. (2025). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes.
Sources
Comparative Guide: Bioactivity of Pyrazole Thioureas vs. Pyrazole Ureas
Executive Summary: The Chalcogen Switch
In medicinal chemistry, the substitution of a urea oxygen with sulfur (thiourea) is a classic bioisosteric replacement known as the "chalcogen switch." While structurally similar, pyrazole ureas and pyrazole thioureas exhibit distinct pharmacological profiles driven by differences in hydrogen bonding capability, lipophilicity, and molecular geometry.
-
Pyrazole Ureas are dominant in oncology , particularly as Type II kinase inhibitors (e.g., VEGFR, EGFR), where the urea moiety functions as a critical "hinge binder" or "gatekeeper" via strong hydrogen bond acceptor/donor motifs.
-
Pyrazole Thioureas excel in antimicrobial and agricultural applications (antifungal/antiviral).[1] The sulfur atom increases lipophilicity (LogP) and membrane permeability, while offering unique metal-chelating properties relevant to bacterial metalloenzymes.
Molecular Pharmacology: The Structural Basis
The divergence in bioactivity stems from the fundamental physicochemical differences between the ureido (–NH–CO–NH–) and thioureido (–NH–CS–NH–) linkers.
| Feature | Pyrazole Urea | Pyrazole Thiourea | Impact on Bioactivity |
| H-Bonding | Strong Acceptor (C=O) & Donor (NH) | Weak Acceptor (C=S) & Strong Donor (NH) | Ureas bind tighter to ATP pockets (e.g., Glu/Asp residues). Thioureas rely more on hydrophobic interactions. |
| Lipophilicity | Moderate | High | Thioureas often show better passive membrane permeability but lower water solubility. |
| Conformation | Planar (Resonance) | Often Twisted | Thioureas are bulkier (Van der Waals radius: S > O), affecting fit in narrow steric clefts. |
| Reactivity | Stable | Nucleophilic (S) | Thioureas can chelate metals (Cu, Zn) or cyclize into thiazoles. |
Visualization: SAR Logic & Binding Modes
The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) decisions when choosing between urea and thiourea scaffolds.
Caption: Decision matrix for scaffold selection based on biological target and physicochemical requirements.
Comparative Bioactivity Analysis
A. Oncology: Kinase Inhibition (The Urea Advantage)
Pyrazole ureas are structurally related to Sorafenib , a diaryl urea kinase inhibitor. The urea oxygen is critical for forming hydrogen bonds with the backbone of the kinase hinge region or the conserved glutamate in the
-
Experimental Data: In a study comparing hybrid sorafenib analogs, pyrazole ureas demonstrated superior potency against VEGFR-2 and EGFR compared to thiourea counterparts or standard drugs.
-
Key Finding: Pyrazole urea derivatives (e.g., compound 16a) achieved IC50 values of 25 nM against VEGFR-2, significantly lower than Sorafenib (85 nM).[2]
-
Mechanism: The urea moiety bridges the Glu-Lys salt bridge in the active site, stabilizing the "DFG-out" (inactive) conformation of the kinase.
B. Infectious Disease & Agriculture (The Thiourea Niche)
Thioureas often outperform ureas in antifungal and antiviral assays, particularly in agricultural contexts (e.g., Tobacco Mosaic Virus - TMV).
-
Antifungal Activity: Pyrazole acyl thioureas show inhibition rates >50% against Fusarium oxysporum and Gibberella zeae at 100 µg/mL.[1] The sulfur atom enhances penetration through the fungal cell wall.
-
Antibacterial Activity: While ureas are active against MRSA (via DNA gyrase inhibition), thioureas exhibit unique copper-dependent anti-MRSA activity (MIC = 0.15 µg/mL for specific hybrids).[3]
Data Summary Table
| Metric | Pyrazole Urea (Example: Cmpd 16a) | Pyrazole Thiourea (Example: Acyl Thioureas) | Reference Standard |
| Target | VEGFR-2 / EGFR (Cancer) | G. zeae (Fungal) / TMV (Viral) | Sorafenib / Hymexazol |
| Potency | IC50: 25 nM (VEGFR-2) | Inhibition: ~50% (at 100 µg/mL) | Sorafenib IC50: 85 nM |
| Selectivity | High for Kinase ATP Pockets | Broad Spectrum (Fungal/Viral) | - |
| Primary Use | Human Therapeutics (Oncology) | Agrochemicals / Antibiotics | - |
Experimental Protocols
Protocol A: General Synthesis Workflow
Objective: To synthesize pyrazole (thio)urea derivatives via isocyanate/isothiocyanate coupling.
Reagents:
-
Substituted Pyrazole amine (Intermediate)[3]
-
Phenyl isocyanate (for Urea) OR Phenyl isothiocyanate (for Thiourea)
-
Solvent: Anhydrous THF or DMF
-
Catalyst: Triethylamine (TEA) - optional
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the amino-pyrazole intermediate in 10 mL of anhydrous THF in a round-bottom flask.
-
Addition: Add 1.1 mmol of the appropriate isocyanate (for urea) or isothiocyanate (for thiourea) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Note: Thiourea formation may require reflux (60–80°C) due to the lower electrophilicity of the isothiocyanate carbon compared to isocyanate.
-
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from ethanol/DMF to obtain the pure product.
-
Validation: Confirm structure via IR (C=O stretch ~1650 cm⁻¹ vs. C=S stretch ~1200 cm⁻¹) and ¹H-NMR (D₂O exchangeable NH protons).
Visualization: Synthesis Pathway
Caption: Divergent synthesis pathways for urea and thiourea derivatives.
Protocol B: In Vitro Kinase Inhibition Assay (MTT/ELISA)
Objective: To quantify IC50 against VEGFR-2/EGFR.
-
Enzyme Prep: Use recombinant human VEGFR-2 or EGFR kinase domains.
-
Incubation: Mix kinase, test compound (serial dilutions: 0.1 nM – 10 µM), and substrate (Poly Glu:Tyr) in reaction buffer (HEPES, MgCl₂, MnCl₂, ATP).
-
Reaction: Incubate at 30°C for 45 mins.
-
Detection: Add ADP-Glo™ reagent (Promega) or use 33P-ATP radiolabeling to measure phosphorylation.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
Conclusion & Recommendations
For drug development pipelines:
-
Select Pyrazole Ureas if the therapeutic goal is targeted cancer therapy (VEGFR/EGFR inhibition). The structural rigidity and H-bonding capacity are superior for ATP-competitive inhibition.
-
Select Pyrazole Thioureas for anti-infective or agrochemical projects. The enhanced lipophilicity aids in penetrating complex microbial cell walls, and the thio-group offers unique chelation mechanisms against metalloenzymes.
References
-
Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFR WT, EGFR T790M tyrosine kinases. Bioorganic Chemistry, 2024. [2]
-
Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents. RSC Advances, 2020.
-
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 2012.
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 2020.
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Journal of Medicinal Chemistry, 2009.
Sources
- 1. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antimicrobial Efficacy of (1-methyl-1H-pyrazol-3-yl)thiourea Scaffolds vs. Standard Antibiotics
Executive Summary
Product Class: (1-methyl-1H-pyrazol-3-yl)thiourea derivatives (PyT-3). Primary Indication: Multidrug-resistant (MDR) Gram-positive bacteria (MRSA, VRE) and select Gram-negative strains. Key Advantage: Dual-mechanism capability (DNA Gyrase inhibition + Copper-dependent oxidative stress) circumvents traditional beta-lactam and fluoroquinolone resistance pathways.
This guide provides a technical analysis of (1-methyl-1H-pyrazol-3-yl)thiourea scaffolds, comparing their efficacy against industry-standard antibiotics (Ciprofloxacin, Ampicillin, Oxacillin). Data indicates that optimized PyT-3 derivatives achieve MIC values as low as 0.12–0.25 µg/mL against MRSA, outperforming standard care options in resistant cell lines.
Chemical Profile & Mechanism of Action[1]
The NNSN Motif Advantage
Unlike standard antibiotics that target a single enzyme, the (1-methyl-1H-pyrazol-3-yl)thiourea scaffold contains a critical NNSN (Nitrogen-Nitrogen-Sulfur-Nitrogen) structural motif. This arrangement allows the molecule to act as a chelator, specifically sequestering transition metals like Copper (Cu) within the bacterial phagosome, leading to oxidative toxicity in the pathogen.
Dual-Mode Mechanism
The efficacy of PyT-3 stems from a synergistic attack vector:
-
Inhibition of DNA Gyrase (Subunit B): Prevents bacterial DNA replication, similar to fluoroquinolones but with a distinct binding pocket affinity.
-
Cu-Activated Oxidative Burst: The thiourea moiety binds intracellular copper, generating Reactive Oxygen Species (ROS) that dismantle bacterial cell wall integrity.
Figure 1: Dual mechanism of action for pyrazolyl thiourea derivatives involving enzymatic inhibition and oxidative stress.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing optimized (1-methyl-1H-pyrazol-3-yl)thiourea derivatives against standard antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
Data aggregated from recent high-impact medicinal chemistry studies (see References).
| Organism | Strain Type | PyT-3 Derivative (Lead)* | Ciprofloxacin | Ampicillin | Oxacillin |
| S. aureus | MRSA (USA300) | 0.125 µg/mL | 16–64 µg/mL (Resistant) | >128 µg/mL (Resistant) | >256 µg/mL |
| S. aureus | MSSA (Newman) | 0.25 µg/mL | 0.25 µg/mL | 1.0 µg/mL | 0.5 µg/mL |
| E. coli | Gram-Negative | 4.0 - 8.0 µg/mL | 0.015 µg/mL | 4.0 µg/mL | N/A |
| M. tuberculosis | H37Rv | 1.0 µg/mL | 0.34 µg/mL | N/A | N/A |
*Note: "Lead" refers to optimized derivatives (e.g., featuring 3,4-dichlorophenyl or adamantyl substitutions at the thiourea terminus).
Key Insight: While Ciprofloxacin remains superior for Gram-negative E. coli, the PyT-3 scaffold exhibits superior potency against MRSA , where fluoroquinolones and beta-lactams fail.
Structure-Activity Relationship (SAR)
The efficacy of the parent (1-methyl-1H-pyrazol-3-yl)thiourea is significantly enhanced by specific substitutions.
-
N1-Methyl Group: Essential for lipophilicity and membrane permeability.
-
Thiourea Linker: Critical for Hydrogen bonding with GyrB active site residues (Asp73, Arg76).
-
Distal Aryl Ring: Electron-withdrawing groups (Cl, F) at the para or meta positions of the distal phenyl ring increase potency by 4-8 fold compared to the unsubstituted parent.
Experimental Protocols
To validate the efficacy of this scaffold in your own lab, follow these standardized, self-validating protocols.
Synthesis Workflow (One-Pot)
The synthesis of the core scaffold is efficient, typically achieving yields >80%.
Figure 2: Optimized synthetic route for pyrazolyl thiourea derivatives.
Antimicrobial Assay: Broth Microdilution
Objective: Determine MIC values with high reproducibility.
Reagents:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Resazurin dye (0.01%) for visual viability check.
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO (solvent).
Protocol Steps:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use 96-well plates. Dispense 100 µL of MHB into all wells.
-
Compound Addition: Add 100 µL of PyT-3 stock (128 µg/mL) to column 1. Perform serial 2-fold dilutions across to column 10.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.
Validation Check: The Ciprofloxacin control must fall within CLSI standard ranges (e.g., 0.12–0.5 µg/mL for S. aureus ATCC 29213) for the run to be valid.
References
-
Saeed, A., et al. (2024). "Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial inhibitors."[1] RSC Advances.
-
Radini, I. A. M., et al. (2016). "Synthesis and antimicrobial evaluation of new pyrazoline and pyrazolinyl thiazole derivatives." Letters in Drug Design & Discovery.
-
Hassan, A. S., et al. (2021). "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." ACS Omega.
-
Nitulescu, G. M., et al. (2010). "Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton." Bioorganic & Medicinal Chemistry.
-
Desai, N. C., et al. (2023). "Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against MRSA."[2] Molecules.
Sources
structure-activity relationship (SAR) of pyrazole thiourea analogs
Dual-Targeting Kinase Inhibitors (EGFR/VEGFR-2)
Executive Summary
This guide critically analyzes the structure-activity relationship (SAR) of pyrazole thiourea hybrids, a class of small molecules engineered to overcome resistance in current tyrosine kinase inhibitor (TKI) therapies. Unlike standard pyrazole ureas (e.g., early-stage kinase inhibitors), the thiourea isostere introduces unique hydrogen-bonding capabilities and conformational flexibility that enhance binding affinity to the ATP-binding pockets of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).
Key Insight: The replacement of the urea oxygen with sulfur often improves lipophilicity and alters the dipole moment, allowing for deeper penetration into hydrophobic pockets of mutant kinases (e.g., EGFR
Chemical Architecture & Synthesis
To understand the SAR, one must first understand the modular assembly of these compounds. The synthesis typically follows a convergent pathway, allowing for rapid diversification of the
2.1 Synthesis Workflow (DOT Visualization)
The following diagram outlines the "Amine-Isothiocyanate Coupling" route, the industry standard for generating high-purity thiourea libraries.
Figure 1: Convergent synthesis pathway for 1,3,4-trisubstituted pyrazole thioureas.
2.2 Detailed Experimental Protocol
Objective: Synthesis of N-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazole-4-carbothioamide.
-
Pyrazole Core Formation:
-
Dissolve phenylhydrazine (10 mmol) and benzoylacetone (10 mmol) in absolute ethanol (30 mL).
-
Add catalytic glacial acetic acid (2-3 drops).
-
Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Cool to precipitate the pyrazole intermediate. Filter and recrystallize from ethanol.
-
-
Functionalization (Isothiocyanate Coupling):
-
Dissolve the 4-amino-1,3-diphenylpyrazole (1.0 eq) in dry DMF (5 mL).
-
Add 4-chlorophenyl isothiocyanate (1.1 eq) and triethylamine (TEA, 0.5 eq) as a base catalyst.
-
Heat to 80°C for 6 hours.
-
Quench: Pour the reaction mixture into crushed ice.
-
Purification: Filter the resulting precipitate. Wash with cold water (
mL) to remove DMF. Recrystallize from ethanol/DMF mixture.
-
-
Validation:
-
IR: Look for C=S stretch (
) and NH stretch ( ). -
NMR: Confirm thiourea NH protons (typically
9.0–11.0 ppm, D2O exchangeable).
-
Structure-Activity Relationship (SAR) Analysis
The potency of pyrazole thioureas is dictated by the electronic and steric environment of three specific regions.
3.1 The SAR Map (DOT Visualization)
Figure 2: SAR interaction map highlighting critical substitution zones for kinase inhibition.
3.2 Key SAR Findings
-
The Linker (Urea vs. Thiourea):
-
The thiourea (
) moiety is critical. Comparative studies show that thiourea analogs often exhibit 2–5x lower values than their urea counterparts against VEGFR-2. The sulfur atom acts as a weaker hydrogen bond acceptor but increases the acidity of the adjacent NH protons, strengthening their H-bond donor capability to residues like Glu885 (VEGFR-2) or Met793 (EGFR).
-
-
The Distal Aryl Ring (Terminal Phenyl):
-
Electron-Withdrawing Groups (EWG): Substituents like 4-Cl , 4-F , or 3,4-dichloro significantly enhance activity. The electron deficiency increases the acidity of the thiourea NH, strengthening the binding interaction.
-
Positioning: Para-substitution is generally preferred over ortho-substitution, likely due to steric clashes in the narrow hydrophobic channel of the kinase active site.
-
-
The Pyrazole N1 Position:
-
Aryl substitutions (e.g., Phenyl) at N1 provide necessary hydrophobic bulk. Unsubstituted N1 analogs (
) often lose potency due to poor membrane permeability and lack of hydrophobic anchoring.
-
Performance Comparison
The following data compares specific pyrazole thiourea analogs against FDA-approved reference drugs.
Table 1: Inhibitory Profile (
| Compound ID | Structure Description | EGFR (WT) | VEGFR-2 | Selectivity Note |
| Ref.[1][2][3] Drug 1 | Erlotinib | 0.06 | > 1.0 | Pure EGFR inhibitor |
| Ref. Drug 2 | Sorafenib | > 1.0 | 0.09 | Multi-kinase (VEGFR dominant) |
| Analog PT-1 | 1,3-diphenyl-pyrazole thiourea (4-Cl) | 0.12 | 0.22 | Balanced Dual Inhibitor |
| Analog PT-2 | 1,3-diphenyl-pyrazole thiourea (4-F) | 0.08 | 0.15 | Best in Class Potency |
| Analog PT-3 | 1-methyl-3-phenyl-pyrazole thiourea | 1.45 | 2.10 | Loss of activity (N1-Methyl) |
Data Source Interpretation: Analog PT-2 demonstrates that a fluoro-substitution combined with the thiourea scaffold achieves nanomolar potency against both targets, effectively bridging the gap between Erlotinib and Sorafenib.
Mechanism of Action
The dual inhibition capability stems from the molecule's ability to occupy the ATP-binding cleft of both kinases, which share high structural homology.
5.1 Signaling Pathway Inhibition (DOT Visualization)
Figure 3: Dual inhibition mechanism blocking both proliferation (EGFR) and angiogenesis (VEGFR) pathways.
5.2 Molecular Docking Insights
-
H-Bonding: The thiourea NH groups act as donors to the backbone carbonyl of the hinge region (e.g., Cys775 in EGFR).
-
Pi-Pi Stacking: The pyrazole ring and the N1-phenyl ring engage in pi-pi stacking interactions with Phe723 or similar aromatic residues in the binding pocket.
-
Gatekeeper Interaction: The thiourea sulfur atom is positioned to interact with the gatekeeper residue (e.g., Thr790 in EGFR), potentially explaining the activity against resistant mutants.
References
-
Nitulescu, G. M., et al. "Synthesis and biological evaluation of pyrazole thiourea derivatives as dual EGFR/VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Verified via search context 1.15, 1.23)
-
El-Mekabaty, A., et al. "Synthesis, Structure-Activity Relationship and Anticancer Activity of Pyrazole-Based Heterocycles." International Journal of Molecular Sciences. (Verified via search context 1.2, 1.16)
-
Hassan, A. S., et al. "Design and synthesis of novel pyrazole derivatives as potent EGFR kinase inhibitors." Bioorganic Chemistry. (Verified via search context 1.9, 1.13)
-
Sharma, M. C. "QSAR modeling of pyrazole derivatives containing thiourea skeleton as EGFR kinase inhibitors." Network Modeling Analysis in Health Informatics and Bioinformatics. (Verified via search context 1.6)
Sources
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting Point Determination of (1-methyl-1H-pyrazol-3-yl)thiourea: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Contextualizing the Analyte: The NNSN Motif and Thermal Lability
(1-methyl-1H-pyrazol-3-yl)thiourea (CAS: 758715-92-3) is a critical heterocyclic building block used in the synthesis of advanced pharmacophores. Notably, it serves as a primary precursor for synthesizing copper-activated antibiotics featuring an "NNSN" structural motif, which have demonstrated potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA)[1].
From a thermal analysis perspective, pyrazolyl thioureas present unique challenges. The thiourea moiety engages in extensive intermolecular hydrogen bonding, leading to relatively high lattice energies. However, these compounds are notoriously susceptible to thermal degradation (such as desulfurization or isomerization into carbamimidothioic acids) at temperatures approaching their melting points. Consequently, determining the melting point of (1-methyl-1H-pyrazol-3-yl)thiourea is not merely a routine quality control step—it requires careful selection of analytical methodologies to distinguish a true thermodynamic phase transition (melting) from thermal decomposition.
Comparative Analysis of Analytical Modalities
To accurately profile the thermal behavior of (1-methyl-1H-pyrazol-3-yl)thiourea, scientists must choose between traditional optical methods and advanced thermodynamic profiling. The table below objectively compares the three primary techniques.
| Analytical Feature | Capillary Tube Method (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Output | Visual melting range ( | Heat flow vs. Temp ( | Visual morphological changes |
| Sample Size | 1–3 mg | 2–5 mg | < 1 mg |
| Heating Rate | 1 °C/min (near expected melt) | 5–10 °C/min | 2–5 °C/min |
| Decomposition ID | Poor (relies on subjective browning) | Excellent (exothermic/erratic shifts) | Excellent (bubble formation) |
| Polymorph Detection | None | High (distinct sequential endotherms) | Moderate (visible crystal shifts) |
| Throughput & Cost | High throughput / Low cost | Low throughput / High cost | Low throughput / Moderate cost |
Decision Matrix: Selecting the Right Modality
When working with functionally dense, potentially labile compounds like (1-methyl-1H-pyrazol-3-yl)thiourea, method selection should follow a logic-driven workflow to prevent false data artifacts.
Workflow for selecting the optimal melting point determination method based on sample lability.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate self-validating system suitability checks and explain the causality behind specific sample preparation steps.
Protocol A: Differential Scanning Calorimetry (DSC) - The Thermodynamic Standard
DSC is the preferred method for (1-methyl-1H-pyrazol-3-yl)thiourea because it mathematically separates the endothermic melting process from potential exothermic decomposition.
-
Causality in Prep: Thioureas can evolve gases (e.g., hydrogen sulfide or ammonia) if they decompose near their melting point. Using a hermetically sealed pan would cause internal pressure buildup, artificially altering the melting point via Le Chatelier's principle. Therefore, a pinhole-vented pan is mandatory.
-
Self-Validation Step: Before analyzing the sample, run a high-purity Indium reference standard. The system is validated only if the extrapolated onset temperature (
) reads 156.6 ± 0.2 °C.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of desiccated (1-methyl-1H-pyrazol-3-yl)thiourea into a Tzero aluminum pan.
-
Crimping: Place an aluminum lid with a pre-punched 50 µm pinhole over the pan and crimp securely.
-
Atmosphere Control: Load the pan into the DSC cell alongside an empty reference pan. Purge the cell with dry Nitrogen (
) at a strict flow rate of 50 mL/min to sweep away potential oxidative degradation products. -
Thermal Method: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min up to 200 °C.
-
Data Extraction: Do not use the peak maximum (
) as the melting point. Instead, calculate the extrapolated onset temperature ( ) —the intersection of the baseline and the leading edge of the endotherm. This represents the true thermodynamic melting point.
Protocol B: Capillary Tube Method (Pharmacopeial Standard)
For routine batch release where the thermal profile is already understood, the optical capillary method (compliant with USP <741>) is highly efficient.
-
Causality in Prep: Loose packing creates insulating air pockets, leading to uneven heat transfer and an artificially broad melting range. The sample must be densely packed.
-
Self-Validation Step: Run a USP Reference Standard (e.g., Acetanilide or Sulfanilamide) that brackets the expected melting range of the pyrazolyl thiourea. The apparatus is validated if the standard melts within ± 0.5 °C of its certified value.
Step-by-Step Methodology:
-
Drying: Dry the (1-methyl-1H-pyrazol-3-yl)thiourea sample in a vacuum desiccator over silica gel for 24 hours to remove surface moisture (which depresses melting points).
-
Loading: Pulverize the sample into a fine powder using an agate mortar. Introduce the powder into a glass capillary tube (closed at one end).
-
Packing: Drop the capillary through a 70 cm glass guide tube onto a hard surface 5 to 10 times until a tightly packed bed of exactly 3 mm is formed.
-
Heating: Insert the capillary into the pre-heated apparatus (set 10 °C below the expected melting point). Ramp the temperature at exactly 1 °C/min.
-
Observation: Record
(the meniscus point, where the first distinct drop of liquid forms) and (the clear point, where no solid remains). If the sample turns brown or black before , thermal decomposition is occurring, and the result must be invalidated in favor of DSC/HSM.
Interpreting Thermal Events: Melting vs. Decomposition
When comparing data across modalities, it is vital to understand how physical optical changes correlate to thermodynamic signals.
Correlation between optical capillary events and thermodynamic DSC signals during melting.
Expert Insight: If your DSC thermogram shows a sharp endotherm immediately followed by an erratic, noisy baseline (or a sharp exotherm), (1-methyl-1H-pyrazol-3-yl)thiourea has melted with concurrent decomposition. In this scenario, the capillary method will yield a falsely depressed and widened melting range, making the DSC extrapolated onset (
References
-
Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. ACS Omega (2021). Details the synthesis, characterization, and application of pyrazole-derived thioureas. URL:[Link]
-
United States Pharmacopeia (USP) <741> Melting Range or Temperature. Standardized pharmacopeial guidelines for optical capillary melting point determination and apparatus validation. URL:[Link]
- Thermal Analysis of Pharmaceuticals.CRC Press. Comprehensive grounding on the causality of DSC pan selection, heating rates, and the interpretation of thermal decomposition vs. melting in active pharmaceutical ingredients.
Sources
Comparative Guide: Elemental Analysis & Purity Validation for C5H8N4S Heterocycles
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Focus: C5H8N4S Isomers (e.g., 4,5-Diamino-6-methyl-2-thiopyrimidine) and Derivatives
Executive Summary: The "Purity Paradox" in Drug Discovery
In the development of sulfur-containing heterocycles like C5H8N4S (a common formula for pyrimidine and triazine scaffolds used in kinase inhibition and antimetabolite research), researchers face a critical "Purity Paradox."
While High-Resolution Mass Spectrometry (HRMS) confirms identity with ppm-level accuracy, it fails to quantify bulk purity (solvates, inorganic salts, or amorphous impurities). Conversely, Classical Elemental Analysis (Combustion CHNS) provides the gold standard for bulk purity but struggles with sulfur-rich compounds due to catalytic poisoning and incomplete oxidation.
This guide objectively compares these methodologies, providing a validated workflow for analyzing C5H8N4S derivatives.
Theoretical Framework: The C5H8N4S Scaffold
Before experimental validation, accurate theoretical baselines are required. The formula C5H8N4S (MW: 156.21 g/mol ) typically represents structures such as 4,5-Diamino-6-methyl-2-thiopyrimidine or 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine .[1]
Table 1: Theoretical Elemental Composition (Calculated)
| Element | Atomic Mass | Count | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12.011 | 5 | 60.06 | 38.45% |
| Hydrogen (H) | 1.008 | 8 | 8.06 | 5.16% |
| Nitrogen (N) | 14.007 | 4 | 56.03 | 35.87% |
| Sulfur (S) | 32.060 | 1 | 32.06 | 20.52% |
| Total | 156.21 | 100.00% |
Derivative Calculations (Common Scenarios)
Drug candidates rarely exist as free bases. They are often isolated as salts or hydrates.
-
Scenario A: Monohydrochloride Salt (C5H8N4S · HCl)
-
MW: 192.67 g/mol
-
%C: 31.17% | %H: 4.71% | %N: 29.08% | %S: 16.64%
-
Note: The presence of Cl requires adding oxygen donors (e.g., V2O5) in combustion analysis to prevent low results.
-
-
Scenario B: Monohydrate (C5H8N4S · H2O)
-
MW: 174.22 g/mol
-
%C: 34.47% | %H: 5.79% | %N: 32.16% | %S: 18.40%
-
Note: A common error is misinterpreting solvent trapping as "impurity."
-
Comparative Analysis: CHNS Combustion vs. Instrumental Alternatives
Method A: Classical CHNS Combustion (The Gold Standard)
Mechanism: Flash combustion at >1000°C converts the sample into gases (
-
Pros: The only method that proves bulk homogeneity. Required by many top-tier journals (e.g., JOC, J. Med. Chem.) and FDA guidelines (Q6B) for reference standards.
-
Cons: Destructive; requires ~2-5 mg; Sulfur adsorption ("memory effect") can skew results.
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection.
-
Pros: Uses <0.1 mg; confirms molecular formula with <3 ppm error.
-
Cons: Cannot determine purity. A sample can be 80% NaCl and 20% Drug, and HRMS will still show a perfect "clean" peak for the drug.
Method C: Quantitative NMR (qNMR)
Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).
-
Pros: Nondestructive; confirms structure and purity simultaneously.
-
Cons: Requires deuterated solvents; overlapping peaks can mask impurities; Sulfur is "invisible" in 1H NMR.
Table 2: Performance Matrix
| Feature | CHNS Combustion | HRMS (Orbitrap/TOF) | qNMR |
| Purity Accuracy | High ( | N/A (Identity only) | High ( |
| Sample Required | 2–5 mg | < 0.1 mg | 5–10 mg (Recoverable) |
| Sulfur Detection | Direct ( | Indirect (Isotope Pattern) | Invisible |
| Inorganic Salt Detection | Yes (Ash/Low %C) | No | No (Silent) |
| Throughput | 10 mins/sample | 2 mins/sample | 15 mins/sample |
Experimental Protocol: Validated CHNS Workflow for Sulfur Heterocycles
Sulfur is notoriously difficult in elemental analysis because it can form
Reagents & Equipment[5]
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Catalyst: Tungsten (VI) Oxide (
) on Alumina (Critical for S-conversion). -
Standard: Sulfanilamide (%S = 18.62%) or BBOT.
Step-by-Step Procedure
-
System Conditioning:
-
Run 3 "Blank" cycles (Tin capsule only) to purge atmospheric
. -
Run 2 "Conditioning" samples (Sulfanilamide) to saturate active sites in the adsorption column. Crucial for stable Sulfur readings.
-
-
Sample Preparation:
-
Dry the C5H8N4S derivative in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2.000 ± 0.005 mg into a Tin capsule.
-
Additive: Add ~2 mg of
(Vanadium Pentoxide) powder to the capsule if the derivative contains alkali metals or halogens (e.g., HCl salt). This aids oxidative decomposition.
-
-
Combustion Parameters:
-
Furnace Temp: 1150°C (Higher temp required for S-heterocycles).
-
Oxygen Dose: 120 seconds (Excess
ensures complete conversion of the pyrimidine ring).
-
-
Data Validation:
-
Acceptance Criteria: Experimental values must be within
of theoretical. -
Troubleshooting: If %C is low but %N is correct, the sample likely contains inorganic salts or non-combustible impurities.
-
Visualizations
Diagram 1: Analytical Decision Workflow
A logic gate for researchers to select the correct validation method based on sample stage.
Caption: Decision matrix for selecting between HRMS, qNMR, and CHNS based on sample availability and solubility.
Diagram 2: The Sulfur Combustion Challenge
Visualizing why specific catalysts are needed for C5H8N4S.
Caption: The chemical pathway showing how Tungsten Oxide prevents Sulfur loss during combustion analysis.
References
-
PubChem. (2025).[1][2][3][4] Compound Summary: 4,5-Diamino-6-methyl-2-thiopyrimidine (C5H8N4S).[1] National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Elementar. (2024). Technical Note: Sulfur Analysis in Organic Matrices. Elementar Analysensysteme GmbH. [Link]
-
FDA. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Department of Health and Human Services. [Link]
Sources
- 1. 4,5-Diamino-6-methyl-2-thiopyrimidine | C5H8N4S | CID 4593165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Housane | C5H8 | CID 9101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydropurine | C5H8N4 | CID 18315886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of Pyrazole-Thiourea Derivatives in Cancer Models
Topic: Cytotoxicity Comparison of Pyrazole Thioureas Against Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of antineoplastic drug discovery, pyrazole-thiourea hybrids have emerged as a privileged scaffold. This guide objectively compares the cytotoxic performance of these derivatives against standard chemotherapeutic agents (Doxorubicin, Cisplatin, Erlotinib) across key cancer cell lines (MCF-7, HepG2, A549).[1]
Key Technical Insight: The synergy lies in the hybridization. The pyrazole ring functions as a bioisostere for the ATP-binding hinge region of kinases (specifically EGFR), while the thiourea moiety acts as a hydrogen-bonding donor/acceptor system, enhancing solubility and facilitating interaction with active site residues (e.g., Cys797 in EGFR).
Comparative Cytotoxicity Analysis
The following data synthesizes experimental IC50 values from recent high-impact studies. These values represent the concentration required to inhibit 50% of cell growth.[2][3]
Table 1: IC50 Comparison (µM) Against Solid Tumor Cell Lines
Lower values indicate higher potency.[1]
| Compound Class | Derivative ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Mechanism Highlight |
| Pyrazole-Thiourea | Compound C5 [1] | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.04 | EGFR Inhibition (IC50: 0.07 µM) |
| Pyrazole-Thiourea | Compound 4b [2] | 2.15 ± 0.18 | 1.85 ± 0.15 | 3.40 ± 0.22 | Akt Pathway Suppression |
| Pyrazole-Thiazole | Compound 22a [3] | 0.033 ± 0.005 | 0.42 ± 0.03 | 0.15 ± 0.01 | Broad Spectrum Cytotoxicity |
| Standard Drug | Doxorubicin | 0.95 ± 0.05 | 1.20 ± 0.10 | 0.45 ± 0.03 | DNA Intercalation |
| Standard Drug | Erlotinib | 5.40 ± 0.40 | >10.0 | 0.13 ± 0.02 | EGFR Tyrosine Kinase Inhibitor |
| Standard Drug | Cisplatin | 15.24 ± 1.27 | 6.80 ± 0.55 | 9.20 ± 0.80 | DNA Crosslinking |
Analysis:
-
Potency: Compound C5 demonstrates superior potency against MCF-7 cells compared to Doxorubicin (11-fold increase).[1]
-
Selectivity: Unlike Cisplatin, which shows high toxicity across all lines, pyrazole-thioureas often exhibit selectivity for EGFR-overexpressing lines (e.g., A549 and MCF-7).[1]
-
Resistance Profile: Derivatives like Compound 4b remain active in cell lines resistant to standard apoptotic triggers by bypassing upstream caspase blockades via the Akt pathway.
Mechanistic Insights & Signaling Pathways
To understand the cytotoxicity data, one must analyze the molecular targets. Pyrazole thioureas function primarily as Dual-Action Inhibitors .
-
Kinase Inhibition: Competitive binding to the ATP pocket of EGFR.
-
Apoptotic Induction: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.[1]
Diagram 1: Mechanism of Action (MOA) Pathway
This diagram illustrates the dual blockade of the EGFR/PI3K/Akt pathway and the induction of the intrinsic apoptotic cascade.
Caption: Dual mechanism showing EGFR kinase blockade and modulation of Bcl-2/Bax ratios leading to apoptosis.[1]
Experimental Validation Protocols
Trustworthy data requires rigorous experimental design. The following protocol is optimized for thiourea derivatives, addressing common solubility and interference issues.
Protocol: Optimized MTT Cytotoxicity Assay for Thioureas
Objective: Determine IC50 values with >95% reproducibility.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation (Critical Step):
-
Dissolve pyrazole-thiourea derivatives in 100% DMSO to create a stock solution (typically 10-50 mM).[1]
-
Self-Validation Check: Ensure no precipitation occurs. Thioureas can be hydrophobic.
-
Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Add 100 µL of diluted compounds to wells (Triplicate for each concentration).
-
Include Vehicle Control (0.1% DMSO media) and Positive Control (e.g., Doxorubicin).[1]
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours. Note: Thioureas rarely interfere with tetrazolium reduction, but observe for abnormal color shifts.
-
-
Solubilization:
-
Remove supernatant carefully.
-
Add 100 µL DMSO to dissolve purple formazan crystals.
-
Agitate on a plate shaker for 10 minutes.
-
-
Measurement:
-
Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
-
Data Analysis:
Diagram 2: Screening Workflow
This flowchart ensures a logical progression from synthesis to lead identification.
Caption: Logical workflow for identifying potent hits, filtering inactive compounds early at the Primary Screen stage.
Strategic Recommendations
Based on the comparative data, the following strategies are recommended for drug development professionals:
-
Target EGFR-Mutant Lines: The structural similarity of pyrazole-thioureas to established EGFR inhibitors (like Gefitinib) suggests they should be tested specifically against T790M mutant cell lines to evaluate efficacy in resistant cancers.[1]
-
Solubility Optimization: While thioureas improve binding, they can suffer from poor aqueous solubility. Formulation with cyclodextrins or liposomal encapsulation is recommended for in vivo studies.
-
Combination Therapy: Given the distinct mechanism (Akt pathway modulation) compared to DNA-damaging agents (Cisplatin), these derivatives are prime candidates for synergistic combination studies to lower effective dosages and reduce systemic toxicity.[1]
References
-
Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614.[1]
-
Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines.[5] Bioorganic & Medicinal Chemistry, 23(17), 5799-5808.[1]
-
Dawood, D. H., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 101, 103916.[6]
-
Insuasty, B., et al. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.[1] European Journal of Medicinal Chemistry, 45(11), 4963-4974.[1]
-
BenchChem. (2025).[1][2] Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. BenchChem Technical Guides.
Sources
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- 5. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-methyl-1H-pyrazol-3-yl)thiourea
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of (1-methyl-1H-pyrazol-3-yl)thiourea. The protocols outlined herein are synthesized from established safety data for its parent compounds, thiourea and pyrazole, to ensure a comprehensive and cautious approach.
The core principle guiding the disposal of this compound is hazard-based segregation. (1-methyl-1H-pyrazol-3-yl)thiourea is a sulfur- and nitrogen-containing heterocyclic compound. The thiourea moiety, in particular, dictates the stringent handling and disposal requirements due to its significant toxicological profile.
Immediate Safety & Hazard Assessment: The "Why" Behind the Protocol
Thiourea Core: The primary driver for caution is the thiourea group. Thiourea is classified with several significant hazards:
-
Suspected Carcinogen : Chronic exposure is suspected of causing cancer.[1][2][4]
-
Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][2][4][5]
-
Ecotoxicity : The compound is toxic to aquatic life with long-lasting effects.[1][2][6]
Pyrazole Ring: The pyrazole moiety, while generally less hazardous than thiourea, contributes to the overall chemical properties and potential for biological activity.[7][8] Pyrazole derivatives can cause skin, eye, and respiratory irritation.[9][10][11] Nitrogen-containing heterocyclic compounds can also be persistent in the environment and may have carcinogenic properties.[12]
This toxicological profile mandates that (1-methyl-1H-pyrazol-3-yl)thiourea be treated as a hazardous substance, with disposal pathways strictly isolated from standard waste streams and the environment.[5][6]
Essential Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[13]
-
Eye Protection : Safety glasses with side shields or a face shield, approved under standards like NIOSH (US) or EN 166 (EU), must be worn.[10][13]
-
Body Protection : A laboratory coat must be worn. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.
Engineering Controls: Your First Line of Defense
Always handle (1-methyl-1H-pyrazol-3-yl)thiourea and its waste within a certified chemical fume hood to minimize inhalation exposure.[4][13] The laboratory should be equipped with adequate general ventilation, as well as accessible eyewash stations and safety showers.[10][14]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The guiding principle is containment and professional disposal. Under no circumstances should this chemical or its contaminated materials be released into the sanitary sewer system or general solid waste.[4][5][6]
Step 1: Waste Segregation
Immediately upon generation, all waste containing (1-methyl-1H-pyrazol-3-yl)thiourea must be segregated as Hazardous Waste .
-
Solid Waste : Collect pure (unused) compound, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in a dedicated, robust, and sealable hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound. Since the compound contains sulfur and nitrogen but no halogens, it should typically be segregated into a "Non-Halogenated Organic Waste" stream if dissolved in a non-halogenated solvent (e.g., ethanol, DMSO). If dissolved in a halogenated solvent (e.g., dichloromethane), it must go into the "Halogenated Organic Waste" stream.
Step 2: Containerization and Labeling
Proper labeling is critical for safety and regulatory compliance.
-
Choose the Right Container : Use a container compatible with the waste type (e.g., a polyethylene container for liquids). The container must have a secure, leak-proof lid.[15]
-
Label Clearly : The waste container must be labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "(1-methyl-1H-pyrazol-3-yl)thiourea"
-
An accurate list of all other components in the container (e.g., solvents and their approximate percentages).
-
Appropriate hazard pictograms (e.g., Health Hazard, Toxic, Environmental Hazard).
-
Step 3: Decontamination of Work Area and Equipment
After waste has been containerized, all surfaces and reusable equipment must be decontaminated.
-
Wipe down the work surface in the fume hood, balances, and any other potentially contaminated areas with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.
-
The cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste in the same container as other contaminated solids.[4]
-
Glassware should be rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste, before being washed normally.
Step 4: Storage and Professional Disposal
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[9][15] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5][16]
Visualizing the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the safe management of (1-methyl-1H-pyrazol-3-yl)thiourea waste.
Caption: Decision workflow for proper segregation and disposal.
Advanced Topic: Chemical Inactivation of Thiourea Waste Streams
For liquid waste streams containing thiourea, chemical oxidation can be employed as a treatment method to convert it into less hazardous compounds. This process should only be performed by highly trained personnel in a controlled setting. A patented method for removing thiourea from acidic solutions involves a two-step oxidation process.[17]
-
pH Adjustment & Oxidation to Urea : The pH of the aqueous waste is first adjusted to be highly alkaline (pH > 12) with a base like sodium hydroxide. Then, an oxidizing agent such as hydrogen peroxide is added. In this step, the thiourea is oxidized to urea.[17]
-
Further Oxidation : Following the conversion to urea, a stronger oxidant, sodium hypochlorite (at least 3 moles per mole of urea), is added to further oxidize the urea into nitrogen gas, water, and inorganic carbonate.[17]
This method effectively destroys the thiourea molecule, but it requires careful monitoring of the reaction conditions (e.g., temperature) and proper handling of strong bases and oxidizers.[17]
Summary of Hazard Information
The disposal protocol is dictated by the hazards associated with the thiourea functional group.
| Hazard Classification | Description | Primary References |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2][6] |
| Carcinogenicity | Suspected of causing cancer. | [1][2][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2][6] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | [1][2][6] |
By adhering to these detailed procedures, researchers and laboratory professionals can ensure they are managing the waste of (1-methyl-1H-pyrazol-3-yl)thiourea in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific practice.
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Institutes of Health.
- Maccioni, E., et al. (2024). New Pyrazolyl Thioureas Active against the Staphylococcus Genus. MDPI.
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Thiourea 99+% - Safety Data Sheet. (2023, February 22). Laboratorium Discounter.
- Chemwatch GHS SDS 22533 - s d fine-chem limited. (n.d.). s d fine-chem limited.
- Inactivation and covalent modification of CTP synthetase by thiourea dioxide. (n.d.). National Institutes of Health.
- Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv.
- Khan, I., et al. (2024). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Publishing.
- Thiourea - Safety Data Sheet. (2025, October 29). Sigma-Aldrich.
- Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea. (n.d.). Benchchem.
- Safety Data Sheet: thiourea. (n.d.). Chemos GmbH&Co.KG.
- 3-Amino-1-methyl-1H-pyrazole - Safety Data Sheet. (n.d.). Fisher Scientific.
- 3-Methyl-1H-pyrazole - Safety Data Sheet. (2020, December 14). Thermo Fisher Scientific.
- Chemical removal of thiourea from hydrochloric acid. (n.d.). Google Patents.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Thiourea - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Thiourea - Safety Data Sheet. (2022, October 17). Nexchem Ltd.
- 3,5-Dimethyl-1-phenylpyrazole - Safety Data Sheet. (2009, September 22). ThermoFisher.
- 1-Methyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole - Safety Data Sheet. (2026, February 18). TargetMol.
- 1H-Pyrazole - Safety Data Sheet. (n.d.). Fisher Scientific.
- Thiourea dioxide - Safety Data Sheet. (2026, January 17). ChemicalBook.
- 1-Methyl-1H-pyrazole-3-carbaldehyde - Safety Data Sheet. (n.d.). Fisher Scientific.
- Thiourea - Safety Data Sheet. (2010, December 15). Fisher Scientific.
- 3-(Hydroxymethyl)-1-methyl-1H-pyrazole - Safety Data Sheet. (n.d.). Apollo Scientific.
- Thiourea - Safety Data Sheet. (n.d.). Carl ROTH.
- Al-Ostoot, F. H., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- Thiourea Dioxide - Safety Data Sheet. (2023, April 2). Redox.
- Balan, T., et al. (2014). Recent Developments in the Chemistry of Thiourea Oxides. ResearchGate.
- PHENYLTHIOUREA. (n.d.). CAMEO Chemicals | NOAA.
- Singh, S., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- 3-Methyl-1H-pyrazole-1-carboxamide - Safety Data Sheet. (n.d.). Fisher Scientific.
- Thiourea. (n.d.). Wikipedia.
- Thiourea. (n.d.). AERU - University of Hertfordshire.
- Gupta, A., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US5180500A - Chemical removal of thiourea from hydrochloric acid - Google Patents [patents.google.com]
Personal Protective Equipment (PPE) & Handling Guide: (1-methyl-1H-pyrazol-3-yl)thiourea
Executive Summary & Risk Context[1][2][3][4][5][6][7]
Do not treat this compound as a generic organic solid. (1-methyl-1H-pyrazol-3-yl)thiourea (CAS: 84546-60-1) represents a structural convergence of two bioactive pharmacophores: a thiourea moiety and a pyrazole ring. While specific toxicological data for this exact catalog number may be sparse, the Precautionary Principle dictates we manage it based on its structural alerts (Read-Across Toxicology).
-
The Thiourea Risk: Thioureas are established goitrogens (thyroid toxins), potent skin sensitizers, and suspected carcinogens/reproductive toxins [1].
-
The Pyrazole Risk: Pyrazoles are frequent kinase inhibitor scaffolds, implying potential for uncharacterized biological activity at low doses.
Operational Directive: Handle as a Band 4 High-Potency Compound (HPC) until specific toxicology proves otherwise. The primary routes of exposure to control are inhalation of dust and dermal absorption .
Hazard Identification & PPE Selection Logic
The following PPE selection is not random; it is based on the physicochemical interaction between the barrier material and the chemical functional groups.
PPE Decision Matrix[4][7]
| Body Area | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand Protection | Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-6 mil) | Permeation Dynamics: Thiourea derivatives have high solubility in skin lipids. Single nitrile layers can suffer from "micro-pinholing" during manipulation. The second layer acts as a sacrificial barrier and visual indicator for breach. Latex is not recommended due to poor organic solvent resistance if the compound is in solution. |
| Respiratory | Primary: Fume Hood (Certified)Secondary: N95/P100 Respirator | Dust Migration: As a crystalline solid, electrostatic forces often cause "particle jump" during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass liver metabolism, increasing systemic toxicity risks. |
| Body/Skin | Lab Coat + Tyvek® Sleeves | The "Wrist Gap": The most common exposure point is the gap between the glove cuff and lab coat sleeve. Tyvek sleeves bridge this gap and prevent dust accumulation on the forearms (a common sensitization site). |
| Eye/Face | Chemical Splash Goggles | Mucosal Absorption: Safety glasses leave gaps. Dust can circumvent side shields. Goggles seal the ocular cavity against airborne particulates. |
Visualized Safety Logic
The following diagrams illustrate the decision-making process and operational workflow.
Figure 1: PPE Assessment Logic
Caption: Decision tree for selecting PPE based on the physical state of the reagent.
Figure 2: Safe Weighing & Transfer Protocol
Caption: Step-by-step workflow to minimize contamination during the most critical handling phase.
Operational Protocol: Step-by-Step
Phase A: Preparation (The "Cold" Zone)
-
Glove Check: Inspect nitrile gloves for tears. Don the first pair (inner).
-
Sleeve Up: Apply disposable Tyvek sleeves over the lab coat, tucking the inner glove under the sleeve elastic.
-
Outer Layer: Don the second pair of gloves over the sleeve elastic. This creates a shingle effect—liquids/dust shed downwards, not onto skin.
Phase B: Manipulation (The "Hot" Zone)
-
Static Control: Thiourea derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun on the weighing boat before dispensing. Why? Static charge causes powder to "jump" onto the balance deck, creating invisible contamination.
-
Solubilization: If possible, add solvent (e.g., DMSO, Methanol) to the solid inside the weighing vial rather than transferring the solid to a flask. Handling a solution is easier to contain than airborne dust.
-
Tool Choice: Use disposable plastic spatulas. Avoid metal, which can sometimes catalyze oxidation or complexation with the thiourea sulfur.
Phase C: Decontamination & Disposal
-
Surface Wipe: Wipe the work area with a detergent solution (surfactant), then water.
-
Note: Do not use Bleach (Sodium Hypochlorite) initially.
-
Scientific Warning: Hypochlorites can react with thioureas to form formamidine disulfide or sulfinic acids, which may have distinct toxicity or exothermic risks [2]. Use simple soap/water first to physically remove the material.
-
-
Waste Stream:
Emergency Response
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin barrier and increases absorption.
-
Flush with cool water for 15 minutes.
-
Consult a physician, specifically mentioning "Thiourea derivative exposure" (monitor for thyroid function).
-
-
Spill (Solid):
-
Do not sweep (creates dust).
-
Cover with wet paper towels (to dampen).
-
Scoop up damp material and place in a sealed bag.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723790 (Thiourea). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Thiourea - Toxicological Summary. Retrieved from [Link]
-
World Health Organization (WHO). Concise International Chemical Assessment Document 49: Thiourea. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
